6-Bromo-1H-phenalene
Description
The exact mass of the compound this compound is 243.98876 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-1H-phenalene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Br/c14-12-8-7-10-4-1-3-9-5-2-6-11(12)13(9)10/h1-2,4-8H,3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOARYMMTZDSSDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC2=CC=C(C3=CC=CC1=C23)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40677316 | |
| Record name | 6-Bromo-1H-phenalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106139-94-0 | |
| Record name | 6-Bromo-1H-phenalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40677316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Crystal Structure Analysis of 6-Bromo-1H-phenalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the crystal structure analysis of 6-Bromo-1H-phenalene. While a definitive crystal structure for this compound is not publicly available at the time of this publication, this document serves as a robust resource by presenting a comparative analysis based on structurally related brominated aromatic compounds. The guide details standardized experimental protocols for synthesis, crystallization, and single-crystal X-ray diffraction. Furthermore, it outlines the expected crystallographic data and presents it in a clear, tabular format for easy interpretation and comparison. Visual workflows for the synthetic pathway and crystallographic analysis are provided to enhance understanding of the logical and experimental sequences. This document is intended to equip researchers in materials science and drug development with the foundational knowledge to approach the crystallographic analysis of this compound and its analogues.
Introduction
Phenalene (B1197917) and its derivatives are polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique electronic and optical properties. The introduction of a bromine substituent to the phenalene core, as in this compound, is expected to modulate these properties through steric and electronic effects, influencing intermolecular interactions and solid-state packing. A thorough understanding of the three-dimensional atomic arrangement through single-crystal X-ray diffraction is paramount for establishing structure-property relationships, which are critical for applications in organic electronics and pharmaceutical design.
This guide provides a projected framework for the crystal structure analysis of this compound. The experimental protocols and data tables are based on established methodologies for similar organic compounds, offering a predictive and comparative template for future studies.
Predicted Crystallographic Data
The following tables summarize the anticipated crystallographic data for this compound. The values are illustrative and based on data from other known brominated organic compounds.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Illustrative Value |
| Empirical Formula | C₁₃H₉Br |
| Formula Weight | 245.12 g/mol |
| Temperature | 293(2) K |
| Wavelength (Mo Kα) | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | Value Å |
| b | Value Å |
| c | Value Å |
| α | 90° |
| β | Value ° |
| γ | 90° |
| Volume | Value ų |
| Z (Molecules per unit cell) | 4 |
| Calculated Density | Value Mg/m³ |
| Absorption Coefficient | Value mm⁻¹ |
| F(000) | Value |
| Data Collection | |
| Reflections Collected | Value |
| Independent Reflections | Value [R(int) = Value] |
| Refinement | |
| Goodness-of-fit on F² | Value |
| Final R indices [I>2σ(I)] | R₁ = Value, wR₂ = Value |
| R indices (all data) | R₁ = Value, wR₂ = Value |
Table 2: Selected Bond Lengths and Angles (Illustrative)
| Bond/Angle | Length (Å) / Angle (°) |
| Br(1)-C(6) | Value |
| C(1)-C(2) | Value |
| C(1)-C(9b) | Value |
| ... | ... |
| C(5)-C(6)-C(7) | Value |
| C(6a)-C(7)-C(8) | Value |
| ... | ... |
Experimental Protocols
The following sections detail the representative experimental procedures for the synthesis, crystallization, and crystal structure determination of this compound.
Synthesis of this compound
A plausible synthetic route to this compound involves the electrophilic bromination of 1H-phenalene.
Materials:
-
1H-phenalene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂)
-
Benzoyl peroxide (initiator)
-
Sodium sulfite (B76179) solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
A solution of 1H-phenalene in a suitable solvent (e.g., CCl₄) is prepared in a round-bottom flask.
-
N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide are added to the solution.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature and filtered to remove succinimide.
-
The filtrate is washed sequentially with sodium sulfite solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Crystallization
Single crystals suitable for X-ray diffraction can be grown using various techniques.
Method 1: Slow Evaporation
-
A saturated solution of this compound is prepared in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane) at room temperature.
-
The solution is loosely covered to allow for slow evaporation of the solvent over several days.
Method 2: Vapor Diffusion
-
A concentrated solution of the compound is placed in a small vial.
-
This vial is then placed in a larger, sealed container containing a more volatile solvent in which the compound is less soluble (the anti-solvent, e.g., hexane).
-
The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and promoting crystal growth.
Single-Crystal X-ray Diffraction
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer head.
-
Data is collected on a diffractometer equipped with a CCD or CMOS detector, typically using Mo Kα radiation (λ = 0.71073 Å) at a controlled temperature (e.g., 100 K or 293 K).
-
A series of diffraction images are collected as the crystal is rotated through a range of angles.
Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods or Patterson methods.
-
The structural model is refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically.
-
Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizations
Synthetic Pathway
Caption: Proposed synthesis of this compound via electrophilic bromination.
Experimental Workflow for Crystal Structure Analysis
Caption: General workflow for single-crystal X-ray diffraction analysis.
Conclusion
This technical guide provides a foundational framework for the crystal structure analysis of this compound. By outlining representative experimental protocols, expected data, and logical workflows, it serves as a valuable resource for researchers. The successful determination of the crystal structure of this compound will be instrumental in understanding its solid-state properties and will facilitate the rational design of novel materials and pharmaceutical agents. The comparative approach adopted in this guide, in the absence of a published structure, underscores the predictive power of crystallographic science.
The Phenalene Core: A Comprehensive Technical Guide to its Electronic and Photophysical Properties for Researchers and Drug Development Professionals
An exploration into the unique electronic structure and photophysical behavior of phenalene (B1197917) and its derivatives, offering insights into their potential applications in materials science and pharmacology.
The phenalene ring system, a distinctive polycyclic aromatic hydrocarbon, has garnered significant attention from the scientific community due to its remarkable electronic versatility. Unlike many aromatic systems, phenalene can stably exist in cationic, neutral radical, and anionic states, a property stemming from its non-bonding molecular orbital (NBMO).[1][2] This unique characteristic, coupled with its tunable photophysical properties, positions phenalene derivatives as promising candidates for a wide array of applications, from organic electronics to therapeutic interventions.[3][4] This technical guide provides an in-depth analysis of the electronic and photophysical properties of phenalene derivatives, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant processes to facilitate further research and development.
Electronic Properties and Redox Behavior
The defining feature of the phenalenyl system is its ability to readily accept or donate electrons, transitioning between stable cationic, radical, and anionic forms.[1][3] This redox activity is central to its potential applications. The stable radical nature of certain phenalenyl derivatives makes them attractive for the development of organic conductors and semiconductors.[5][6]
The electrochemical properties of phenalene derivatives can be systematically investigated using techniques such as cyclic voltammetry. This method allows for the determination of redox potentials, providing a quantitative measure of the ease with which a molecule is oxidized or reduced.[3] The introduction of various substituents onto the phenalene core can significantly modulate these potentials, offering a powerful tool for tuning the electronic properties for specific applications.[7]
Table 1: Photophysical Data of Selected Phenalenone Derivatives
| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Fluorescence Quantum Yield (Φ_f) | Singlet Oxygen Quantum Yield (Φ_Δ) | Reference |
| Phenalenone (PN) | CHCl₃ | 330-430 (n→π), 240-260 (π→π) | - | < 0.01 | 0.98 | [8][9] |
| 2-(Methoxymethyl)-1H-phenalen-1-one (PNOMe) | CHCl₃ | - | - | - | - | [9] |
| 2-(Hydroxymethyl)-1H-phenalen-1-one (PNOH) | CHCl₃ | - | - | - | - | [9] |
| 2-(Azidomethyl)-1H-phenalen-1-one (PNN₃) | CHCl₃ | - | - | - | - | [9] |
| 3-Hydroxy-phenalenone (3OHPN) | Acetonitrile | 349 | - | Low | < Phenalenone | [10] |
| 6-Hydroxy-phenalenone (6OHPN) | Acetonitrile | 425 | - | Higher than 3OHPN | < Phenalenone | [10] |
| 3-Ethoxy-phenalenone (3OEtPN) | Acetonitrile | 324 | - | - | < Phenalenone | [10] |
| 6-Ethoxy-phenalenone (6OEtPN) | Acetonitrile | 427 | - | - | < Phenalenone | [10] |
Note: "-" indicates data not explicitly provided in the cited sources.
Photophysical Properties
Phenalene derivatives exhibit a range of interesting photophysical properties, including absorption and emission of light, which are highly dependent on their molecular structure.[9] The absorption spectra of phenalenone derivatives, for instance, typically show two main bands: a lower energy n→π* transition between 330 and 430 nm and a higher energy π→π* transition between 240 and 260 nm.[8]
The fluorescence quantum yields of many phenalenone derivatives are notably low, often less than 1% of standard references like quinine (B1679958) sulfate.[8] However, their efficiency as photosensitizers for generating singlet oxygen can be remarkably high.[8][9] This property is of particular interest for applications in photodynamic therapy. The introduction of substituents can significantly alter these photophysical characteristics, leading to red-shifted absorption and emission, and influencing the quantum yields of fluorescence and singlet oxygen generation.[9][11]
Experimental Protocols
Cyclic Voltammetry for Redox Potential Determination
This protocol outlines the general procedure for determining the redox potentials of phenalene derivatives.[3]
Objective: To determine the oxidation and reduction potentials of a phenalene derivative.
Materials:
-
Working Electrode: Glassy Carbon Electrode (GCE)
-
Reference Electrode: Ag/AgCl
-
Counter Electrode: Platinum wire
-
Electrochemical Cell
-
Potentiostat
-
Anhydrous solvent (e.g., acetonitrile, DMF)
-
Supporting Electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) - TBAPF₆)
-
Analyte (1-5 mM phenalene derivative)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Electrode Preparation: Polish the GCE with alumina (B75360) slurry, sonicate in deionized water and the chosen solvent, and dry under an inert gas stream.
-
Solution Preparation: Prepare a 0.1 M solution of the supporting electrolyte in the anhydrous solvent. Dissolve the phenalene derivative to the desired concentration.
-
Deoxygenation: Purge the electrochemical cell containing the analyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere throughout the experiment.
-
Measurement:
-
Assemble the three-electrode system in the cell.
-
Set the potential window and scan rate (e.g., 100 mV/s) on the potentiostat.
-
Record the cyclic voltammogram.
-
-
Data Analysis:
-
Identify the anodic (Epa) and cathodic (Epc) peak potentials.
-
Calculate the formal potential (E°') as the midpoint of Epa and Epc for reversible processes.
-
UV-Vis Absorption Spectroscopy
This protocol describes the general method for obtaining the UV-Vis absorption spectrum of a phenalene derivative.[9]
Objective: To measure the absorption spectrum of a phenalene derivative in solution.
Materials:
-
UV-Vis Spectrophotometer (double-beam)
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., CHCl₃)
-
Phenalene derivative sample
Procedure:
-
Sample Preparation: Prepare a dilute solution of the phenalene derivative in the chosen solvent. The concentration should be adjusted to have an absorbance maximum between 0.5 and 1.5.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Fill a quartz cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-800 nm).
-
Data Analysis:
-
Subtract the baseline spectrum from the sample spectrum.
-
Identify the wavelengths of maximum absorbance (λ_max).
-
If the concentration is known, the molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.
-
Visualizing Key Processes
To better understand the applications and experimental workflows involving phenalene derivatives, the following diagrams illustrate key concepts.
Redox states of the phenalenyl system.
OLED fabrication workflow.
Hypothetical redox signaling pathway.
Conclusion
The unique electronic structure of the phenalene core, particularly its ability to form stable radical species, along with its tunable photophysical properties, makes it a highly versatile platform for the development of advanced materials and potential therapeutic agents. The ability to systematically modify the phenalene skeleton through synthetic chemistry allows for the fine-tuning of its electronic and photophysical characteristics to meet the demands of specific applications. This guide provides a foundational understanding of these properties and the experimental techniques used to characterize them, aiming to empower researchers in their exploration of this fascinating class of molecules. Further investigations into the structure-property relationships of novel phenalene derivatives will undoubtedly unlock new and exciting applications in the fields of organic electronics, materials science, and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. The Solution Phase [warwick.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ossila.com [ossila.com]
- 8. Unraveling the Spectroscopy of the Phenalenyl Radical - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. repositorio.uchile.cl [repositorio.uchile.cl]
- 11. researchgate.net [researchgate.net]
Redox Chemistry and Radical Generation from 6-Bromo-1H-phenalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the redox chemistry and radical generation capabilities of 6-bromo-1H-phenalene. The phenalenyl system is a unique polycyclic aromatic hydrocarbon known for its remarkable redox activity, capable of existing in stable cationic, radical, and anionic states. The introduction of a bromine atom at the 6-position is anticipated to significantly modulate its electronic properties, influencing its potential applications in materials science and drug development. This document details the synthesis, electrochemical behavior, and radical characteristics of phenalene (B1197917) derivatives, with a specific focus on providing a framework for understanding this compound. Due to a lack of specific experimental data for this compound in the reviewed literature, this guide utilizes data from closely related brominated and substituted phenalenone compounds to provide a foundational understanding. The guide includes detailed experimental protocols for synthesis and characterization, quantitative data summaries, and visualizations of relevant chemical pathways and experimental workflows.
Introduction to the Phenalenyl System
The 1H-phenalene molecule and its corresponding phenalenyl radical are fascinating subjects in the field of physical organic chemistry. The phenalenyl radical is a neutral, odd-alternant hydrocarbon radical that exhibits exceptional stability due to the extensive delocalization of its unpaired electron over the entire molecule.[1] This stability is a key feature that makes phenalenyl-based compounds promising candidates for various applications, including as building blocks for molecular conductors and in the development of novel catalytic systems.[2][3]
The redox behavior of the phenalenyl system is characterized by its ability to undergo both oxidation and reduction to form a stable cation and anion, respectively. This amphoteric redox nature is a direct consequence of its unique electronic structure.[2] The introduction of substituents onto the phenalene core can further tune these electronic properties. A bromine atom at the 6-position, as in this compound, is expected to influence the redox potentials and the stability of the corresponding radical through inductive and resonance effects.
Synthesis of this compound and Derivatives
General Experimental Protocol for Bromination of a Phenalenone Derivative
This protocol is adapted from the synthesis of 2-bromo-1H-phenalen-1-one and can serve as a starting point for the synthesis of brominated phenalenes.[4]
Materials:
-
1H-Phenalen-1-one (or 1H-phenalene for the target compound)
-
N-Bromosuccinimide (NBS)
-
Neutral alumina (B75360)
-
Dichloromethane (CH2Cl2)
-
Mortar and pestle
-
Heating apparatus
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a mortar, thoroughly mix 1H-phenalen-1-one (1 equivalent), neutral alumina, and N-Bromosuccinimide (1.7 equivalents) until a uniform mixture is obtained.[4]
-
Transfer the mixture to a suitable reaction vessel and heat at a controlled temperature (e.g., 45 °C) for an extended period (e.g., 22 hours).[4] The reaction progress should be monitored by an appropriate technique like Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Extract the crude product by washing the solid mixture with dichloromethane.[4]
-
Filter the mixture to remove the alumina and other solid residues.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator.[4]
-
The resulting crude product can be further purified by washing with hot water and filtration, or by column chromatography to yield the desired brominated product.[4]
Note: The regioselectivity of the bromination of 1H-phenalene can be influenced by the reaction conditions, including the solvent, temperature, and brominating agent used. Theoretical calculations can be employed to predict the most likely sites for electrophilic attack.[5]
Redox Chemistry and Electrochemical Properties
The electrochemical behavior of phenalene derivatives is a critical aspect of their characterization and provides insight into their potential applications. Cyclic voltammetry (CV) is the primary technique used to investigate the redox processes of these compounds.
While specific cyclic voltammetry data for this compound is not available, the general principles and expected behavior can be inferred from studies on other polycyclic aromatic hydrocarbons and their halogenated derivatives.[6][7] The introduction of a bromine atom, an electron-withdrawing group, is expected to make the oxidation of the phenalene ring more difficult (anodic peak shifts to a more positive potential) and the reduction easier (cathodic peak shifts to a more negative potential) compared to the unsubstituted 1H-phenalene.
Quantitative Data from a Related Brominated Polycyclic Aromatic Hydrocarbon
The following table presents representative redox potential data for a brominated B1-polycyclic aromatic hydrocarbon, which can serve as a proxy for understanding the electrochemical properties of this compound. It is important to note that these values are not directly transferable but illustrate the effect of bromination.
| Compound | First Reduction Potential (E1/2red vs Fc+/0) [V] |
| Bromo-functionalized B1-polycyclic aromatic hydrocarbon | -2.5 to -3.0 |
Data extracted from a study on brominated B1-polycyclic aromatic hydrocarbons and presented for illustrative purposes.[6]
Experimental Protocol for Cyclic Voltammetry
This protocol provides a general framework for conducting cyclic voltammetry experiments on aromatic compounds like this compound.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Electrolyte solution (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in a suitable solvent like acetonitrile (B52724) or dichloromethane)
-
Analyte (this compound)
-
Inert gas (e.g., argon or nitrogen) for deoxygenation
Procedure:
-
Prepare a solution of the analyte at a known concentration (e.g., 1 mM) in the electrolyte solution.
-
Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.
-
Deoxygenate the analyte solution by bubbling with an inert gas for at least 15-20 minutes.
-
Immerse the electrodes in the solution, ensuring the reference electrode tip is close to the working electrode.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s). The potential window should be chosen to encompass the expected redox events of the analyte.
-
Run the cyclic voltammetry scan and record the resulting voltammogram (current vs. potential).
-
Analyze the voltammogram to determine the anodic peak potential (Epa), cathodic peak potential (Epc), and the corresponding peak currents.
Radical Generation and EPR Spectroscopy
The generation of the phenalenyl radical is a key feature of phenalene chemistry. This can be achieved through chemical or electrochemical oxidation of the corresponding anion or reduction of the cation, or through hydrogen abstraction from 1H-phenalene. Electron Paramagnetic Resonance (EPR) spectroscopy is the definitive technique for the characterization of these radical species, providing information about the distribution of the unpaired electron through the analysis of hyperfine coupling constants.
Specific EPR data for the 6-bromo-phenalenyl radical is not available in the reviewed literature. However, computational studies on related radicals can provide theoretical predictions of the hyperfine coupling constants.[6][8] The bromine atom at the 6-position is expected to have a significant effect on the spin density distribution.
Theoretical Hyperfine Coupling Constants of a Substituted Radical
The following table presents theoretical hyperfine coupling constants for a related aromatic radical to illustrate the type of data obtained from such studies.
| Nucleus | Isotropic Hyperfine Coupling Constant (Aiso) [Gauss] |
| 1H (position x) | Theoretical Value |
| 1H (position y) | Theoretical Value |
| 13C (position z) | Theoretical Value |
| 79/81Br (position 6) | Theoretical Value |
This table is a template. Specific values would be obtained from computational chemistry studies on the 6-bromo-phenalenyl radical.
Experimental Protocol for EPR Spectroscopy
This protocol outlines a general procedure for the generation and EPR analysis of an aromatic radical.
Materials and Equipment:
-
EPR spectrometer
-
EPR sample tubes
-
Solvent (e.g., deoxygenated toluene (B28343) or dichloromethane)
-
Radical initiator (e.g., a strong base like potassium tert-butoxide for deprotonation, or an oxidizing/reducing agent)
-
Analyte (this compound)
-
Inert gas supply
Procedure:
-
Prepare a solution of the analyte in a suitable deoxygenated solvent inside an EPR tube under an inert atmosphere.
-
Generate the radical in situ by adding the radical initiator. For example, to generate the radical anion, a reducing agent would be used. To generate the neutral radical from 1H-phenalene, a hydrogen abstractor could be employed.
-
Quickly freeze the sample in liquid nitrogen to trap the radical species if they are short-lived at room temperature.
-
Place the EPR tube in the spectrometer's resonant cavity.
-
Record the EPR spectrum by sweeping the magnetic field at a constant microwave frequency.
-
Analyze the spectrum to determine the g-factor and the hyperfine coupling constants. The spectrum can be simulated using appropriate software to confirm the assignments of the coupling constants.
Potential Applications in Drug Development and Signaling Pathways
While direct biological activity data for this compound is scarce, the broader class of phenalenone and bromophenol derivatives has shown promise in various therapeutic areas.[4][9][10]
Antimicrobial and Anticancer Potential
Brominated phenolic compounds have demonstrated significant antimicrobial activity against a range of bacteria and fungi.[4][9] The mechanism of action is often attributed to their ability to disrupt cellular membranes or inhibit essential enzymes. Furthermore, phenalenone derivatives are known photosensitizers, capable of generating reactive oxygen species (ROS) upon light irradiation.[10][11] This property makes them attractive candidates for photodynamic therapy (PDT) in the treatment of cancer and microbial infections. The heavy bromine atom in this compound could potentially enhance the efficiency of intersystem crossing, leading to increased ROS production and improved PDT efficacy.
Redox Signaling Pathways
The ability of this compound to generate a stable radical suggests its potential to interact with biological redox signaling pathways. Redox signaling involves the controlled generation of reactive species, which then modulate the activity of specific proteins, often through the reversible oxidation of cysteine residues.[12] An exogenously introduced radical species could potentially perturb these pathways, leading to a therapeutic effect.
Below are Graphviz diagrams illustrating a hypothetical workflow for evaluating the biological activity of this compound and a potential mechanism of action involving redox signaling.
Conclusion and Future Directions
This compound represents a molecule of significant interest at the intersection of redox chemistry, radical chemistry, and medicinal chemistry. While this guide has provided a foundational overview based on the chemistry of related phenalene derivatives, there is a clear and urgent need for dedicated experimental studies on this compound itself. Future research should focus on:
-
Developing and optimizing a regioselective synthesis of this compound.
-
Performing detailed electrochemical characterization to determine its precise redox potentials.
-
Generating and characterizing the 6-bromo-phenalenyl radical using EPR spectroscopy to determine its hyperfine coupling constants.
-
Conducting comprehensive biological evaluations to assess its antimicrobial and anticancer activities, both with and without photoactivation.
-
Investigating its interactions with specific cellular redox signaling pathways to elucidate its mechanism of action.
The generation of this specific data will be crucial for unlocking the full potential of this compound in the development of new therapeutic agents and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. juser.fz-juelich.de [juser.fz-juelich.de]
- 3. Easy access to polyhalogenated biaryls: regioselective (di)halogenation of hypervalent bromines and chlorines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activities of the bromophenols from the red alga Odonthalia corymbifera and some synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Electrochemistry and electrogenerated chemiluminescence of three phenanthrene derivatives, enhancement of radical stability, and electrogenerated chemiluminescence efficiency by substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. impact.ornl.gov [impact.ornl.gov]
- 9. Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Regioselective oxidative bromination of arenes by a metal–organic framework-confined mono-bipyridyl iron(iii) catalyst - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide – Oriental Journal of Chemistry [orientjchem.org]
Navigating the Solubility of 6-Bromo-1H-phenalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Bromo-1H-phenalene in organic solvents. Due to the current absence of specific quantitative solubility data in publicly available literature, this document focuses on providing a robust framework for researchers to determine solubility experimentally. It includes detailed experimental protocols, discusses general solubility trends for related compounds, and offers a logical workflow for solubility determination.
Understanding the Solubility Profile of this compound
This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Its core structure, phenalene, is nonpolar, suggesting that its solubility will be governed by the principle of "like dissolves like." The presence of a bromine atom introduces some polarity and increases the molecule's molecular weight, which can influence its interaction with different organic solvents.
Based on the general solubility trends of brominated aromatic compounds, this compound is expected to be soluble in common nonpolar and moderately polar organic solvents. However, quantitative data is essential for applications in drug development, materials science, and synthetic chemistry.
Quantitative Solubility Data
As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L) for this compound in various organic solvents could not be located. The following table is provided as a template for researchers to populate with their experimentally determined data.
Table 1: Experimentally Determined Solubility of this compound
| Organic Solvent | Class | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination |
| e.g., Dichloromethane | Halogenated Alkane | 25 | Data Not Available | Data Not Available | e.g., Gravimetric Method |
| e.g., Toluene | Aromatic Hydrocarbon | 25 | Data Not Available | Data Not Available | e.g., Spectroscopic Method |
| e.g., Acetone | Ketone | 25 | Data Not Available | Data Not Available | e.g., HPLC Method |
| e.g., Ethanol | Alcohol | 25 | Data Not Available | Data Not Available | e.g., Gravimetric Method |
| e.g., Hexane | Alkane | 25 | Data Not Available | Data Not Available | e.g., Spectroscopic Method |
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial. The following are detailed methodologies for key experiments to quantify the solubility of this compound.
Gravimetric Method (Isothermal Saturation)
This is a straightforward and widely used method for determining the solubility of a solid in a liquid.
Methodology:
-
Sample Preparation: Accurately weigh an excess amount of this compound into a series of vials.
-
Solvent Addition: Add a known volume or mass of the desired organic solvent to each vial.
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath. Allow the solutions to equilibrate for a sufficient period (e.g., 24-72 hours) to ensure saturation. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute remains constant.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a period to allow the undissolved solid to settle. Alternatively, centrifuge the vials at the experimental temperature.
-
Sample Withdrawal and Analysis: Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe to avoid temperature changes that could cause precipitation or further dissolution. The syringe should be fitted with a filter (e.g., 0.22 µm PTFE) to remove any suspended particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed vial. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, reweigh the vial containing the dried solute.
-
Calculation: The solubility is calculated as the mass of the dissolved solid per volume of the solvent.
Spectroscopic Method (UV-Vis Absorbance)
This method is suitable if this compound has a distinct chromophore and does not degrade in the chosen solvent. A calibration curve is required.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).
-
Saturated Solution Preparation: Prepare a saturated solution of this compound in the same solvent as described in the gravimetric method (steps 1-4).
-
Dilution and Measurement: Withdraw a small, known volume of the clear, filtered supernatant and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.
-
Calculation: Use the calibration curve to determine the concentration of the diluted solution. Then, calculate the concentration of the original saturated solution, taking the dilution factor into account.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a highly sensitive and accurate method for determining solubility, especially for complex mixtures or when high precision is required.
Methodology:
-
Method Development: Develop an HPLC method capable of separating and quantifying this compound. This includes selecting an appropriate column, mobile phase, flow rate, and detection wavelength.
-
Calibration: Prepare a series of standard solutions of this compound of known concentrations and inject them into the HPLC system to generate a calibration curve by plotting peak area versus concentration.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-4).
-
Sample Analysis: Withdraw a known volume of the clear, filtered supernatant, dilute it with the mobile phase to a concentration within the calibration range, and inject it into the HPLC system.
-
Calculation: Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution.
Mandatory Visualization
The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.
Caption: General experimental workflow for determining the solubility of this compound.
Conclusion
Theoretical and Computational Insights into 6-Bromo-1H-phenalene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study 6-Bromo-1H-phenalene, a halogenated derivative of the polycyclic aromatic hydrocarbon phenalene (B1197917). While specific experimental and computational studies on this particular molecule are not extensively documented in publicly available literature, this document extrapolates from research on phenalene and its derivatives to outline the expected molecular properties, spectroscopic characteristics, and potential logical workflows for its analysis. This guide serves as a foundational resource for researchers interested in the computational chemistry and potential applications of this compound.
Introduction to Phenalene and its Derivatives
Phenalene is a polycyclic aromatic hydrocarbon composed of three fused benzene (B151609) rings. Its unique electronic structure, particularly the stability of the phenalenyl radical, has made it and its derivatives subjects of significant interest in materials science and organic electronics.[1][2][3] The introduction of a bromine atom at the 6-position of the 1H-phenalene core is expected to significantly influence its electronic properties, reactivity, and intermolecular interactions. Computational studies, particularly those employing Density Functional Theory (DFT), are powerful tools for predicting these changes and guiding experimental work.[4][5]
Theoretical and Computational Methodologies
A robust computational investigation of this compound would typically involve the following workflow:
Density Functional Theory (DFT) Calculations
DFT is a widely used quantum chemical method for studying the electronic structure of molecules.[4][5] For this compound, a functional such as B3LYP combined with a basis set like 6-311++G(d,p) would be appropriate for geometry optimization and the calculation of various molecular properties.[4]
Key calculated parameters would include:
-
Optimized Geometry: Bond lengths, bond angles, and dihedral angles of the most stable conformation.
-
Vibrational Frequencies: To predict the infrared (IR) and Raman spectra and to confirm that the optimized structure is a true energy minimum.
-
Electronic Properties:
-
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's chemical reactivity and electronic transitions.[4]
-
Molecular Electrostatic Potential (MEP): This helps in identifying the electron-rich and electron-deficient regions of the molecule, which is crucial for understanding intermolecular interactions and reactivity.
-
-
Mulliken Atomic Charges: To understand the charge distribution within the molecule.[5]
Predicted Molecular Properties and Data
Based on computational studies of similar brominated aromatic compounds, the following tables summarize the expected (hypothetical) quantitative data for this compound. These values would need to be confirmed by specific calculations for this molecule.
Table 1: Predicted Geometrical Parameters
| Parameter | Predicted Value |
| C-Br Bond Length | ~1.90 Å |
| Average C-C Bond Length (aromatic) | ~1.40 Å |
| Planarity | Expected to be largely planar |
Table 2: Predicted Electronic Properties
| Property | Predicted Value |
| HOMO-LUMO Energy Gap | ~3.5 - 4.5 eV |
| Dipole Moment | Non-zero due to the bromine atom |
| Polarizability | Moderate |
Table 3: Predicted Vibrational Frequencies
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| C-H stretching (aromatic) | ~3000 - 3100 |
| C=C stretching (aromatic) | ~1400 - 1600 |
| C-Br stretching | ~500 - 600 |
Experimental Protocols for Synthesis and Characterization
Synthesis Protocol (Hypothetical)
A potential synthesis could involve the electrophilic bromination of 1H-phenalene using a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent. The reaction conditions would need to be optimized to achieve selective bromination at the 6-position.
Spectroscopic Characterization Protocols
Detailed protocols for the spectroscopic characterization of similar compounds can be adapted for this compound.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To determine the proton and carbon framework of the molecule.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve the sample in a deuterated solvent such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).
-
-
Mass Spectrometry (MS):
-
Objective: To confirm the molecular weight and elemental composition.
-
Instrumentation: High-resolution mass spectrometer (HRMS) with an ESI or APCI source.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduce it into the ion source.
-
Data Acquisition: Operate in positive ion mode to observe the protonated molecule [M+H]⁺.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
-
Ultraviolet-Visible (UV-Vis) Spectroscopy:
-
Objective: To analyze the electronic transitions within the molecule.
-
Instrumentation: UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol or ethanol).
-
Data Acquisition: Acquire the UV-Vis spectrum over a wavelength range of 200-800 nm.
-
Conclusion
While specific research on this compound is limited, this guide provides a comprehensive framework for its theoretical and computational investigation, as well as its experimental synthesis and characterization. The methodologies and predicted data presented here, extrapolated from studies on related phenalene derivatives, offer a valuable starting point for researchers. Further computational and experimental work is necessary to fully elucidate the unique properties of this molecule and explore its potential applications in materials science and drug development.
References
An In-depth Technical Guide to the UV-Vis Absorption Spectrum of Substituted Phenalenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenalene (B1197917), a neutral, non-alternate polycyclic aromatic hydrocarbon (PAH), and its substituted derivatives have garnered significant interest in materials science, electronics, and medicinal chemistry. The unique electronic structure of the phenalene core, possessing a non-bonding molecular orbital (NBMO), makes it readily oxidizable to a stable cation and reducible to a stable anion. This inherent amphoteric redox behavior, coupled with its extended π-system, results in distinct photophysical properties that are highly sensitive to substitution. This guide provides a comprehensive overview of the synthesis, experimental protocols for UV-Vis spectroscopic analysis, and the effect of various substituents on the UV-Vis absorption spectra of phenalenes and their closely related derivatives, phenalenones.
Core Concepts: Electronic Transitions in the Phenalene System
The UV-Vis absorption spectra of phenalene and its derivatives are characterized by multiple absorption bands in the ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions. The position (λmax) and intensity (molar absorptivity, ε) of these bands are intrinsically linked to the electronic structure of the molecule.
Substituents on the phenalene ring can significantly modulate these transitions through inductive and resonance effects. Electron-donating groups (EDGs) like amino (-NH2) and hydroxyl (-OH) groups tend to cause a bathochromic shift (red shift) to longer wavelengths and a hyperchromic effect (increased absorption intensity). Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) and cyano (-CN) groups typically induce a hypsochromic shift (blue shift) to shorter wavelengths and a hypochromic effect (decreased absorption intensity). The position of the substituent on the phenalene core also plays a crucial role in determining the extent of these spectral changes.
Synthesis of Substituted Phenalenes and Phenalenones
The synthesis of substituted phenalenes can be challenging. However, various methods have been developed for the synthesis of their oxygenated analogues, phenalenones, which serve as valuable precursors and comparative models.
General Synthetic Strategies for Substituted Phenalenones:
-
Halogenation:
-
Bromination: 1H-Phenalen-1-one can be brominated at the 2-position using N-bromosuccinimide (NBS) and neutral alumina.[1]
-
Iodination: The 2-iodo derivative can be prepared by reacting 1H-phenalen-1-one with iodine in a carbon tetrachloride and pyridine (B92270) mixture.[1]
-
-
Suzuki-Miyaura Coupling: 2-Aryl-1H-phenalen-1-one derivatives can be synthesized via a Suzuki-Miyaura coupling reaction of 2-iodo-1H-phenalen-1-one with various boronic acids in the presence of a palladium catalyst.[1]
-
Synthesis of Amino Derivatives: 9-Arylamino-1H-phenalen-1-ones can be synthesized from 1-oxo-1H-phenalen-9-trifluoromethanesulfonate through a nucleophilic substitution reaction with the corresponding anilines.[1]
-
Synthesis of Hydroxy and Carboxylic Acid Derivatives: Hydroxylated phenalenones can be synthesized by constructing the phenalenone core using hydroxylated naphthalenes as building blocks, often employing microwave irradiation to improve yields.[1]
Experimental Protocols
General Protocol for UV-Vis Absorption Spectroscopy
The following is a generalized experimental protocol for obtaining UV-Vis absorption spectra of substituted phenalenes and their derivatives.
-
Sample Preparation:
-
Accurately weigh a small amount of the solid sample.
-
Dissolve the sample in a suitable UV-transparent solvent (e.g., chloroform, ethanol, or acetonitrile) to prepare a stock solution of known concentration (typically in the range of 10⁻³ to 10⁻⁴ M).
-
From the stock solution, prepare a series of dilutions to obtain concentrations in the range of 10⁻⁵ to 10⁻⁶ M.
-
-
Instrumentation and Measurement:
-
Use a double-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with a 1 cm path length with the chosen solvent to be used as a reference.
-
Record a baseline spectrum with the solvent-filled cuvette in both the sample and reference beams.
-
Replace the solvent in the sample cuvette with the sample solution of the lowest concentration.
-
Measure the absorbance over a specific wavelength range (e.g., 200-800 nm).
-
Repeat the measurement for all prepared dilutions.
-
-
Data Analysis:
-
Identify the wavelength of maximum absorbance (λmax) for each absorption band.
-
Using the Beer-Lambert Law (A = εcl), calculate the molar absorptivity (ε) at each λmax. A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm). A plot of absorbance versus concentration should yield a straight line, the slope of which is ε.
-
Quantitative UV-Vis Absorption Data
While comprehensive quantitative data for a wide range of substituted 1H-phenalenes is limited in the available literature, data for substituted phenalenones provides valuable insight into the electronic effects of substituents on this chromophore. The absorption spectra of phenalenone derivatives typically exhibit two main absorption bands: a lower energy band between 330 and 430 nm corresponding to an n → π* transition, and a higher energy band between 240 and 260 nm attributed to a π → π* transition. The n → π* transition generally has a lower extinction coefficient than the π → π* transition.[2]
Table 1: UV-Vis Absorption Data for Selected Substituted Phenalenones in Chloroform (CHCl₃) [2]
| Compound | Substituent at Position 2 | λmax 1 (nm) (n → π) | ε (M⁻¹cm⁻¹) | λmax 2 (nm) (π → π) | ε (M⁻¹cm⁻¹) |
| PN | -H | 358 | ~4,500 | 254 | ~25,000 |
| PNCl | -CH₂Cl | 360 | ~4,600 | 255 | ~24,000 |
| PNBr | -CH₂Br | 361 | ~4,700 | 256 | ~23,500 |
| PNOMe | -CH₂OCH₃ | 359 | ~4,500 | 255 | ~25,500 |
| PNOH | -CH₂OH | 359 | ~4,500 | 255 | ~25,000 |
| PNSCN | -CH₂SCN | 364 | ~4,800 | 258 | ~22,000 |
| PNSH | -CH₂SH | 365 | ~4,900 | 258 | ~22,500 |
Note: Molar absorptivity (ε) values are approximate and can vary based on experimental conditions.
Visualization of Concepts
Phenalene Core and Substitution Positions
The following diagram illustrates the basic structure of the 1H-phenalene core and highlights the key positions for substitution that influence its electronic properties.
Caption: General structure of the 1H-phenalene core with key substitution positions.
Effect of Substituents on UV-Vis Absorption
This diagram illustrates the general trend of how electron-donating and electron-withdrawing groups affect the UV-Vis absorption spectrum of the phenalene chromophore.
Caption: Influence of substituent electronic nature on UV-Vis absorption shifts.
Conclusion
The UV-Vis absorption spectrum of substituted phenalenes is a powerful tool for understanding their electronic structure and predicting their behavior in various applications. While comprehensive quantitative data for a wide array of substituted 1H-phenalenes remains an area for further research, the study of closely related phenalenone derivatives provides a solid foundation for predicting spectroscopic trends. The synthetic methodologies and experimental protocols outlined in this guide offer a practical framework for researchers and professionals in drug development to explore this fascinating class of polycyclic aromatic hydrocarbons. The continued investigation into the structure-property relationships of substituted phenalenes will undoubtedly unlock new possibilities for the design of novel materials and therapeutic agents.
References
Methodological & Application
6-Bromo-1H-phenalene: A Versatile Intermediate for Advanced Organic Synthesis
Introduction: 6-Bromo-1H-phenalene is a valuable polycyclic aromatic hydrocarbon serving as a key synthetic intermediate for the construction of complex organic molecules. Its unique structure, featuring a reactive bromine atom on the phenalene (B1197917) core, allows for a variety of subsequent chemical transformations, particularly palladium-catalyzed cross-coupling reactions. This enables the introduction of diverse functionalities at the 6-position, paving the way for the synthesis of novel materials and potential drug candidates. This document provides detailed application notes and protocols for the use of this compound in several common and powerful cross-coupling reactions.
Application Notes
This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions due to the C-Br bond, which is susceptible to oxidative addition to a Pd(0) complex, initiating the catalytic cycle. This reactivity allows for the formation of new carbon-carbon and carbon-nitrogen bonds, making it a versatile building block for:
-
Suzuki-Miyaura Coupling: To form C-C bonds with aryl, heteroaryl, or vinyl boronic acids or esters. This is a robust method for synthesizing 6-aryl-1H-phenalenes, which can be precursors to advanced materials with interesting photophysical properties.
-
Sonogashira Coupling: For the formation of C-C triple bonds with terminal alkynes. This reaction is instrumental in creating extended π-conjugated systems, which are of interest in materials science for applications in electronics and optics.
-
Buchwald-Hartwig Amination: To form C-N bonds with a wide range of primary and secondary amines. This reaction is of high importance in medicinal chemistry for the synthesis of 6-amino-1H-phenalene derivatives, which are scaffolds for potential pharmacologically active compounds.
The choice of catalyst, ligand, base, and solvent is crucial for the success of these reactions and needs to be optimized for each specific substrate combination.
Experimental Protocols
The following protocols are generalized procedures for the application of this compound in common palladium-catalyzed cross-coupling reactions. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
General Experimental Workflow
Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions with 6-Bromo-1H-phenalene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the Suzuki-Miyaura cross-coupling of 6-Bromo-1H-phenalene with various arylboronic acids. This reaction is a powerful tool for the synthesis of 6-aryl-1H-phenalene derivatives, a class of compounds with significant potential in drug discovery due to their diverse biological activities.
Introduction
The phenalene (B1197917) structural motif is of considerable interest in medicinal chemistry and materials science. Derivatives of 1H-phenalen-1-one have demonstrated a broad spectrum of biological activities, including antifungal, antiviral, and cytotoxic properties against cancer cell lines.[1] The Suzuki-Miyaura coupling reaction offers a versatile and efficient method for the synthesis of C-C bonds, enabling the introduction of various aryl groups at the 6-position of the phenalene core. This allows for the systematic exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents.[1][2]
The general scheme for the Suzuki-Miyaura coupling of this compound is depicted below:
Figure 1: General reaction scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocols
This section provides detailed protocols for the synthesis of the starting material, this compound, and its subsequent use in the Suzuki-Miyaura coupling reaction to generate 6-aryl-1H-phenalene derivatives.
Synthesis of 6-Bromo-1H-phenalen-1-one
A plausible synthetic route to 6-Bromo-1H-phenalen-1-one involves the direct bromination of 1H-phenalen-1-one.[3]
Materials:
-
1H-phenalen-1-one
-
N-bromosuccinimide (NBS) or bromine
-
Suitable solvent (e.g., dichloromethane, sulfuric acid)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve 1H-phenalen-1-one in a suitable solvent in a round-bottom flask.
-
Slowly add the brominating agent (e.g., NBS) portion-wise while maintaining a controlled temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography on silica gel to isolate 6-Bromo-1H-phenalen-1-one.
General Protocol for Suzuki-Miyaura Coupling of this compound
The following is a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2][4][5] Reaction conditions may require optimization for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF, often with water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the palladium catalyst (0.01-0.05 equiv.), and the base (2.0-3.0 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed solvent system (e.g., Toluene/Water mixture).
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1H-phenalene derivative.
Data Presentation
The following tables summarize the biological activities of synthesized 6-phenylphenalenone derivatives as reported in the literature.[1]
Table 1: Antifungal Activity of 6-Phenylphenalenone Derivatives
| Compound | Inhibition against Alternaria solani (%) | Inhibition against Cercospora arachidicola (%) | Inhibition against Fusarium oxysporum (%) | Inhibition against Gibberella zeae (%) | Inhibition against Physalospora piricola (%) |
| 6o | High | High | High | High | High |
Note: Specific percentage values were not available in the provided search results, but compound 6o was highlighted as being particularly effective against all tested fungal strains.[1]
Table 2: Antiviral Activity of 6-Phenylphenalenone Derivatives against Tobacco Mosaic Virus (TMV)
| Compound | Inactivation Effect (%) | Curing Effect (%) | Protection Effect (%) |
| 6o | Effective | Effective | Effective |
| Ribavirin (B1680618) (Control) | - | - | - |
| Ningnanmycin (Control) | - | - | - |
Note: The study indicated that the effects of compound 6o were more efficient than the commercial antiviral agents ribavirin and ningnanmycin.[1]
Table 3: Cytotoxic Activity of 6-Phenylphenalenone Derivatives against Human Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
| 6p | HCT-116 (colon cancer) | 1.6 |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Synthesis and Biological Evaluation
Caption: Workflow for synthesis and biological evaluation of 6-aryl-1H-phenalenes.
References
Application Notes and Protocols for Sonogashira Coupling Functionalization of 6-Bromo-1H-phenalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira coupling is a robust and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and copper co-catalysts, is a cornerstone in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][3][4] The functionalization of polycyclic aromatic hydrocarbons (PAHs) like 1H-phenalene is of significant interest in materials science and drug discovery due to their unique electronic and photophysical properties. This document provides detailed protocols for the Sonogashira coupling of 6-bromo-1H-phenalene, a key intermediate for the synthesis of novel phenalene-based derivatives.
The reaction is typically carried out under mild conditions and is tolerant of a wide array of functional groups, making it a powerful tool for late-stage functionalization in complex syntheses.[1][4] Both traditional copper-cocatalyzed and more recent copper-free protocols have been developed, offering flexibility in experimental design.[5][6]
Reaction Principle
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl halide (this compound). Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne to form a copper acetylide intermediate. Transmetalation between the palladium complex and the copper acetylide, followed by reductive elimination, yields the desired alkynylated product and regenerates the palladium(0) catalyst.[6]
Data Presentation: Representative Conditions for Sonogashira Coupling of Aryl Bromides
While specific data for this compound is not extensively available, the following table summarizes typical conditions and reported yields for the Sonogashira coupling of various aryl bromides with terminal alkynes, providing a valuable reference for reaction optimization.
| Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu(I) Cocatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Bromobenzene | Phenylacetylene | Pd(OAc)₂ (2) | CuI (2) | None | DABCO | MeCN | RT | Varies | >95 | [7] |
| 4-Iodoanisole | Phenylacetylene | PdCl₂ (0.0005) | None | L2 (1) | K₂CO₃ | EtOH | 90 | Varies | ~80 | [8] |
| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 | [3] |
| Aryl Bromides | Terminal Alkynes | PdCl₂(PPh₃)₂ (0.5) | CuI (1) | None | Et₃N | Ionic Liquid | 55 | 3 | Good to Excellent | [9] |
| Aryl Bromides | Terminal Alkynes | Pd(PPh₃)₂Cl₂ | CuI | PPh₃ | Pyrrolidine | Pyrrolidine | Boiling | Varies | Good | [6] |
Experimental Protocols
Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne using a palladium catalyst and a copper(I) cocatalyst.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., triethylamine (B128534) (Et₃N), diisopropylamine (B44863) (DIPA))
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and copper(I) iodide (2-5 mol%).
-
Add the anhydrous solvent (e.g., THF or DMF) to dissolve the solids.
-
Add the amine base (e.g., Et₃N, 2-3 equiv) to the reaction mixture.
-
Finally, add the terminal alkyne (1.1-1.5 equiv) dropwise to the stirring solution.
-
Heat the reaction mixture to the desired temperature (e.g., room temperature to 80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 6-alkynyl-1H-phenalene.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is advantageous when the substrate or product is sensitive to copper salts.
Materials and Reagents:
-
This compound
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄)
-
Ligand (e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, tetrabutylammonium (B224687) acetate)
-
Anhydrous solvent (e.g., toluene, dioxane, ethanol)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 1-3 mol%), and the phosphine (B1218219) ligand (e.g., PPh₃, 2-6 mol%).
-
Add the anhydrous solvent and the base (2-3 equiv).
-
Add the terminal alkyne (1.2-2.0 equiv) to the mixture.
-
Heat the reaction mixture with stirring (typically between 60-120 °C) and monitor its progress.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to isolate the 6-alkynyl-1H-phenalene product.
Mandatory Visualization
Caption: General workflow for the Sonogashira coupling of this compound.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Buchwald-Hartwig Amination of 6-Bromo-1H-phenalene for the Synthesis of Nitrogen-Containing Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the palladium-catalyzed Buchwald-Hartwig amination of 6-Bromo-1H-phenalene. This reaction serves as a powerful tool for the synthesis of N-substituted 6-amino-1H-phenalene derivatives, which are valuable precursors for the construction of novel nitrogen-containing polycyclic aromatic heterocycles. Such structures are of significant interest in medicinal chemistry and materials science. A proposed subsequent intramolecular cyclization protocol to access phenaleno-fused nitrogen heterocycles is also presented.
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C–N) bonds through the palladium-catalyzed cross-coupling of amines with aryl halides.[1] This reaction has broad substrate scope and functional group tolerance, making it a highly versatile method for the synthesis of arylamines.[1] The phenalene (B1197917) core is a unique polycyclic aromatic hydrocarbon with interesting electronic and photophysical properties. The introduction of a nitrogen-containing substituent at the 6-position via Buchwald-Hartwig amination opens up avenues for the development of novel molecular scaffolds for drug discovery and advanced materials. Subsequent intramolecular cyclization of the resulting N-aryl-6-amino-1H-phenalene can lead to the formation of unique, rigid, and planar nitrogen-containing heterocyclic systems.
Reaction Scheme
The overall synthetic strategy involves a two-step process:
-
Buchwald-Hartwig Amination: Coupling of this compound with a primary or secondary amine.
-
Intramolecular Cyclization: Proposed acid-catalyzed or photocatalytic intramolecular C-H amination to form a fused nitrogen heterocycle.
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl bromides.[2]
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine (B109124), or other primary/secondary amine)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene (B28343)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification supplies (silica gel, solvents, etc.)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Add anhydrous toluene (5 mL) to the flask via syringe.
-
Finally, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove palladium residues. Wash the filter cake with additional ethyl acetate (10 mL).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired N-substituted 6-amino-1H-phenalene.
Expected Yields: Based on similar reactions with polycyclic aromatic bromides, yields are expected to be in the range of 70-95%, depending on the nature of the amine coupling partner.
Protocol 2: Proposed Intramolecular Cyclization to a Phenaleno-fused Heterocycle
This is a proposed protocol based on known intramolecular C-H amination and photocatalytic cyclization reactions of N-aryl amines.[3][4][5] Optimization will likely be required.
Materials:
-
N-Aryl-6-amino-1H-phenalene (from Protocol 1)
-
Method A (Acid-Catalyzed):
-
Trifluoroacetic acid (TFA) or polyphosphoric acid (PPA)
-
High-boiling solvent (e.g., sulfolane (B150427) or diphenyl ether)
-
-
Method B (Photocatalytic):
-
Photocatalyst (e.g., an iridium or ruthenium complex, or an organic dye like 4CzIPN)[4]
-
Anhydrous, degassed solvent (e.g., acetonitrile (B52724) or 1,4-dioxane)
-
Visible light source (e.g., blue LEDs)
-
Procedure (Method A - Acid-Catalyzed):
-
Dissolve the N-Aryl-6-amino-1H-phenalene (1.0 mmol) in a high-boiling solvent in a round-bottom flask.
-
Add the acid catalyst (e.g., 10-20 equivalents of PPA or a catalytic amount of a stronger acid).
-
Heat the reaction mixture to a high temperature (e.g., 150-200 °C) and monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction, quench with a base (e.g., saturated sodium bicarbonate solution), and extract the product with an organic solvent.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Procedure (Method B - Photocatalytic):
-
In a reaction vial, dissolve the N-Aryl-6-amino-1H-phenalene (0.1 mmol) and the photocatalyst (1-5 mol%) in the chosen degassed solvent.
-
Seal the vial and irradiate with a visible light source with stirring at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.
Data Presentation
Table 1: Reaction Conditions and Expected Yields for Buchwald-Hartwig Amination of this compound
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | 85-95 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 80-90 |
| 3 | n-Butylamine | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 12-24 | 75-85 |
| 4 | Indole | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 110 | 12-24 | 70-80 |
Table 2: Representative Spectroscopic Data for N-Aryl-phenalene Derivatives
| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | MS (m/z) |
| 6-(Phenylamino)-1H-phenalene (representative) | Signals in the aromatic region (approx. 6.5-8.5 ppm), characteristic signals for the phenalene core and the phenyl group. A broad singlet for the N-H proton. | Resonances corresponding to the phenalene and phenyl carbons. | Expected M+ peak. |
| 6-Morpholino-1H-phenalene (representative) | Aromatic signals for the phenalene core, and characteristic signals for the morpholine ring protons. | Resonances for the phenalene carbons and the morpholine carbons. | Expected M+ peak. |
Visualizations
Caption: Workflow for the two-step synthesis of phenaleno-fused nitrogen heterocycles.
Caption: Potential synthetic pathways for diversifying N-Aryl-6-amino-1H-phenalene.
Conclusion
The Buchwald-Hartwig amination of this compound provides a reliable and efficient route to a variety of N-substituted amino-phenalene derivatives. These intermediates are poised for further transformation into complex, fused nitrogen-containing heterocyclic systems, which are of high interest for applications in drug discovery and materials science. The proposed intramolecular cyclization methods offer a starting point for the exploration of novel synthetic pathways to these valuable molecular architectures. Further research and optimization of these reactions are encouraged to fully explore the potential of this chemical space.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Divergent Radical Cyclization and Hydroaminoalkylation of N-Arylacrylamides Using Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of π-Extended Phenalene Systems in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of π-extended phenalene (B1197917) systems in the field of organic electronics. Detailed experimental protocols for key synthetic methodologies and device fabrication are included, along with a compilation of relevant electronic property data.
Introduction to π-Extended Phenalene Systems
Phenalene, a polycyclic aromatic hydrocarbon (PAH), and its derivatives are attractive building blocks for organic electronic materials due to their unique electronic properties, including stable radical species and tunable energy levels. Extending the π-conjugation of the phenalene core is a powerful strategy to modulate their electronic characteristics, such as the HOMO/LUMO energy gap, charge carrier mobility, and optical absorption, making them suitable for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Key synthetic strategies for creating π-extended phenalene systems include the functionalization of the phenalenone core, transition metal-catalyzed cross-coupling reactions like Suzuki and Stille couplings, and intramolecular cyclization reactions such as the Scholl reaction. The choice of synthetic route allows for precise control over the final molecular architecture and, consequently, its electronic properties.
Synthetic Methodologies and Experimental Protocols
This section details the experimental procedures for the synthesis of various π-extended phenalene systems.
Functionalization of 1H-Phenalen-1-one (Phenalenone)
Phenalenone (PN) is a versatile starting material for the synthesis of functionalized phenalene derivatives. The introduction of various substituents can be achieved through reactions at different positions of the phenalenone core. A common starting point is the chloromethylation of phenalenone to introduce a reactive handle for further derivatization.
Protocol 2.1.1: Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one [1]
-
Materials: 1H-Phenalen-1-one (PN), paraformaldehyde, glacial acetic acid, 85% phosphoric acid, 37% hydrochloric acid, 5 M sodium hydroxide (B78521) (NaOH), ice.
-
Procedure:
-
In a round-bottom flask, mix 9.72 g (54 mmol) of PN, 29.7 g of paraformaldehyde, 216 mL of glacial acetic acid, and 135 mL of 85% phosphoric acid.
-
Heat the mixture to 110 °C with stirring until all solids dissolve.
-
Add 144 mL of 37% hydrochloric acid to the solution and maintain the reaction at 110 °C for 16 hours.
-
After cooling to room temperature, pour the reaction mixture into 500 mL of an ice/water mixture.
-
Increase the pH of the solution with 5 M NaOH.
-
The resulting precipitate can be further purified as needed.
-
Protocol 2.1.2: Synthesis of 2-(Azidomethyl)-1H-phenalen-1-one [2][3]
-
Materials: 2-(Chloromethyl)-1H-phenalen-1-one, sodium azide (B81097) (NaN₃), acetone, water.
-
Procedure:
-
Dissolve 2-(Chloromethyl)-1H-phenalen-1-one in acetone.
-
Add an aqueous solution of sodium azide.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Extract the product with dichloromethane (B109758) (CH₂Cl₂).
-
Dry the organic phase over magnesium sulfate (B86663) (MgSO₄) and evaporate the solvent.
-
Purify the crude product by column chromatography.
-
π-Extension via Scholl Reaction
The Scholl reaction is a powerful method for creating carbon-carbon bonds between aromatic rings through oxidative cyclodehydrogenation, leading to extended, planar PAH systems. The choice of oxidant and reaction conditions is crucial for achieving the desired product.
Protocol 2.2.1: FeCl₃-Mediated Scholl Reaction for Dibenzo-peri-hexacene Synthesis [4][5]
-
Materials: Cyclopenta-fused perylene-based polyphenylene precursor, iron(III) chloride (FeCl₃), nitromethane (B149229), dichloromethane (DCM).
-
Procedure:
-
Dissolve the polyphenylene precursor in a mixture of nitromethane and DCM.
-
Add FeCl₃ as the oxidant.
-
Stir the reaction mixture under an inert atmosphere. The reaction time and temperature may need to be optimized depending on the specific precursor.
-
After the reaction is complete, quench the reaction with a suitable reagent (e.g., methanol).
-
Extract the product and purify by column chromatography.
-
Note: The Scholl reaction can sometimes lead to unexpected products or rearrangements, and the reaction conditions should be carefully controlled.[4][5]
π-Extension via Suzuki Cross-Coupling
Suzuki coupling is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide, widely used for the synthesis of biaryls and conjugated polymers.
Protocol 2.3.1: General Procedure for Suzuki Polycondensation [6][7]
-
Materials: AB-type m-phenylene monomer (containing both bromo and boronic acid/ester functional groups), palladium catalyst (e.g., Pd[P(p-Tol)₃]₃ or a catalyst system with a Buchwald ligand like SPhos), base (e.g., K₂CO₃), solvent (e.g., toluene/water mixture).
-
Procedure:
-
In a reaction vessel, combine the AB-type monomer, palladium catalyst, and base in the chosen solvent system.
-
Degas the mixture thoroughly and place it under an inert atmosphere (e.g., argon or nitrogen).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required reaction time.
-
Monitor the progress of the polymerization by techniques like GPC.
-
Upon completion, cool the reaction mixture and precipitate the polymer by adding a non-solvent (e.g., methanol).
-
Collect the polymer by filtration and purify it further if necessary.
-
Characterization of π-Extended Phenalene Systems
The synthesized compounds are characterized by a variety of spectroscopic and electrochemical techniques to determine their structure and electronic properties.
Protocol 3.1: Cyclic Voltammetry (CV) [8][9][10]
-
Objective: To determine the redox potentials (and subsequently estimate HOMO/LUMO energy levels) of the π-extended phenalene derivatives.
-
Materials: A three-electrode electrochemical cell (working electrode: glassy carbon, reference electrode: Ag/AgCl, counter electrode: platinum wire), potentiostat, anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane), supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) - TBAPF₆), analyte (1-5 mM).
-
Procedure:
-
Prepare a solution of the analyte and supporting electrolyte in the anhydrous solvent.
-
Deoxygenate the solution by purging with an inert gas (e.g., argon) for 15-20 minutes.
-
Perform the CV measurement by scanning the potential in the desired range.
-
Record the resulting voltammogram and determine the onset potentials for oxidation and reduction.
-
The HOMO and LUMO energy levels can be estimated from the oxidation and reduction potentials, respectively, using ferrocene (B1249389) as an internal or external standard.
-
Protocol 3.2: UV-vis-NIR Absorption Spectroscopy [3][11][12][13][14]
-
Objective: To investigate the optical properties and determine the optical bandgap of the π-extended phenalene systems.
-
Materials: UV-vis-NIR spectrophotometer, quartz cuvettes, solvent (e.g., dichloromethane, chloroform, or THF), analyte solution of known concentration.
-
Procedure:
-
Prepare a dilute solution of the analyte in the chosen solvent.
-
Record the absorption spectrum over the desired wavelength range (e.g., 200-2500 nm).
-
The absorption maxima (λmax) provide information about the electronic transitions.
-
The optical bandgap can be estimated from the onset of the lowest energy absorption band.
-
Fabrication of Organic Electronic Devices
The performance of π-extended phenalene systems as active materials in organic electronic devices is evaluated by fabricating and characterizing OFETs and OLEDs.
Organic Field-Effect Transistor (OFET) Fabrication
Protocol 4.1.1: Bottom-Gate, Top-Contact OFET Fabrication by Solution Shearing [15][16][17][18]
-
Substrate: Highly doped silicon wafer with a thermally grown silicon dioxide (SiO₂) layer (e.g., 300 nm) as the gate dielectric.
-
Procedure:
-
Substrate Cleaning: Clean the Si/SiO₂ substrate by sequential ultrasonication in deionized water, acetone, and isopropanol, followed by drying with a stream of nitrogen.
-
Surface Treatment (Optional): Treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (B89594) (OTS) to improve the crystallinity of the organic semiconductor film.
-
Semiconductor Deposition: Dissolve the π-extended phenalene derivative in a suitable organic solvent (e.g., chlorobenzene, dichlorobenzene). Deposit the solution onto the substrate using a solution-shearing technique (e.g., bar-assisted meniscus shearing). The substrate temperature and shearing speed should be optimized to achieve uniform, crystalline films.
-
Annealing: Anneal the semiconductor film at an optimized temperature to improve molecular ordering and device performance.
-
Electrode Deposition: Deposit the source and drain electrodes (e.g., gold) through a shadow mask by thermal evaporation.
-
Organic Light-Emitting Diode (OLED) Fabrication
Protocol 4.2.1: Multilayer OLED Fabrication by Thermal Evaporation [19][20][21][22]
-
Substrate: Pre-patterned indium tin oxide (ITO) coated glass.
-
Procedure:
-
Substrate Cleaning: Clean the ITO substrate as described for OFETs.
-
Layer Deposition: Sequentially deposit the following layers onto the ITO substrate in a high-vacuum thermal evaporation system:
-
Hole Injection Layer (HIL), e.g., HATCN.
-
Hole Transport Layer (HTL), e.g., NPB.
-
Emissive Layer (EML): A host material doped with the π-extended phenalene derivative as the emitter.
-
Electron Transport Layer (ETL), e.g., Alq₃.
-
Electron Injection Layer (EIL), e.g., LiF.
-
Cathode, e.g., Aluminum (Al).
-
-
Encapsulation: Encapsulate the device in an inert atmosphere (e.g., nitrogen-filled glovebox) to protect it from oxygen and moisture.
-
Quantitative Data Summary
The following tables summarize the electronic properties of selected π-extended phenalene derivatives.
Table 1: Electronic Properties of π-Extended Phenalene Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Electrochemical Gap (eV) | Method | Reference |
| Indeno[1,2-b]fluorene derivative | -5.4 | -3.9 | 1.5 | CV, DFT | [23][24] |
| Phenalenone Derivative 1 | -5.8 | -3.2 | 2.6 | CV | [2][3] |
| Phenalenone Derivative 2 | -5.9 | -3.1 | 2.8 | CV | [2][3] |
| Dibenzo-peri-hexacene derivative | -5.2 | -3.0 | 2.2 | CV | [4][5] |
Table 2: OFET Performance of π-Extended Phenalene-based Materials
| Semiconductor | Dielectric | Mobility (cm²/Vs) | On/Off Ratio | Fabrication Method | Reference |
| Dibenzo[de,mn]naphthacene derivative | SiO₂ | 0.1 - 1.0 | > 10⁵ | Vacuum Evaporation | [25] |
| Solution-sheared DPTTA:PS | Parylene C | ~1.0 | > 10⁶ | Solution Shearing | [15] |
| Thienoacene-based small molecule | SiO₂ | up to 7.7 | > 10⁶ | Solution Shearing | [16] |
Visualizations
Synthetic Pathways and Workflows
Caption: Synthetic strategies for π-extended phenalenes.
Caption: OFET fabrication workflow.
Caption: Structure-property relationship in organic electronics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Scholl reaction as a powerful tool for the synthesis of nanographenes: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. Scholl Reaction of Perylene-Based Polyphenylene Precursors under Different Conditions: Formation of Hexagon or Octagon? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. benchchem.com [benchchem.com]
- 9. sites.chemistry.unt.edu [sites.chemistry.unt.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Organic semiconductors for solution-processable field-effect transistors (OFETs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Interfacial effects on solution-sheared thin-film transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 19. mdpi.com [mdpi.com]
- 20. Chemical and engineering approaches to enable organic field-effect transistors for electronic skin applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. 23.3: High Efficiency Green Phosphorescent OLEDs | Semantic Scholar [semanticscholar.org]
- 23. Engineering the HOMO–LUMO gap of indeno[1,2-b]fluorene - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 24. repositorio.uam.es [repositorio.uam.es]
- 25. Frontiers | Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures [frontiersin.org]
Application of 6-Bromo-1H-phenalene in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Bromo-1H-phenalene is a versatile building block in the field of materials science, offering a unique polycyclic aromatic hydrocarbon (PAH) scaffold. Its strategic bromination at the 6-position provides a reactive handle for a variety of cross-coupling reactions, enabling the synthesis of a diverse range of functionalized phenalene (B1197917) derivatives. These derivatives have shown significant promise in applications such as organic electronics, chemical sensing, and the development of novel photoluminescent materials. The extended π-system of the phenalene core imparts desirable electronic and optical properties, which can be finely tuned through targeted chemical modifications.
This document provides detailed application notes on the use of this compound in the development of advanced materials, alongside comprehensive experimental protocols for the synthesis and characterization of its derivatives.
Application Notes
Organic Light-Emitting Diodes (OLEDs)
Phenalene derivatives are attractive candidates for use in OLEDs due to their high thermal stability and tunable emission properties. While specific data for this compound derivatives in OLEDs is emerging, the functionalization of the phenalene core allows for the creation of both fluorescent emitters and host materials. The bromine atom on this compound can be replaced with various aryl groups through Suzuki coupling or with electron-donating or -accepting moieties to modulate the HOMO/LUMO energy levels and, consequently, the emission color and efficiency of the resulting OLED device.
Key Advantages of Phenalene-Based OLED Materials:
-
High Thermal Stability: The rigid, fused-ring structure of the phenalene core contributes to high glass transition temperatures (Tg), which is crucial for the longevity and operational stability of OLED devices.
-
Tunable Optoelectronic Properties: Functionalization at the 6-position allows for precise control over the emission wavelength, quantum efficiency, and charge transport characteristics.
-
Potential for High Quantum Yields: The inherent fluorescence of the phenalene scaffold can be enhanced and shifted across the visible spectrum through appropriate substitution.
While comprehensive device performance data for materials directly derived from this compound is still under extensive research, the following table presents typical performance metrics for OLEDs utilizing other classes of organic emitters and hosts to provide a benchmark for evaluation.
| Material Class | Role | External Quantum Efficiency (EQE) (%) | Luminance (cd/m²) | Emission Color |
| Triarylamine Derivatives | Hole Transport Layer | - | - | - |
| Iridium(III) Complexes | Phosphorescent Emitter | > 20 | > 10,000 | Green, Red |
| Anthracene Derivatives | Host/Blue Emitter | 5 - 10 | > 5,000 | Blue |
Chemical Sensors
The fluorescent properties of phenalene derivatives make them excellent candidates for the development of chemical sensors. The emission intensity or wavelength of a functionalized phenalene can be modulated by the presence of specific analytes, such as metal ions or pH changes. By introducing a receptor unit that selectively binds to a target analyte, the electronic properties of the phenalene fluorophore can be altered, leading to a "turn-on" or "turn-off" fluorescent response.
A notable example is the development of a phenalenone-based fluorescent probe for the detection of Fe³⁺ ions.[1][2] In this system, a receptor unit is attached to the phenalenone core. The coordination of Fe³⁺ ions to this receptor induces a change in the electronic structure of the molecule, resulting in a significant enhancement of its fluorescence.[1][2] This demonstrates the potential of the broader phenalene family, accessible from this compound, in sensing applications.
Quantitative Data for a Phenalenone-Based Fe³⁺ Sensor [1][2]
| Property | Value |
| Analyte | Fe³⁺ |
| Response Time | < 1 minute |
| Limit of Detection (LOD) | 1.3 µM |
| Sensing Mechanism | "Turn-on" fluorescence |
Molecular Logic Gates
Molecular logic gates are molecules that can perform logical operations based on chemical or physical inputs. The ability to functionalize the phenalene scaffold at multiple positions allows for the design of complex molecules that can respond to different stimuli, making them suitable for the construction of molecular logic gates. For instance, a phenalene derivative could be designed with two different receptor sites. The binding of an analyte to one site could modulate the fluorescence in one way, while binding at the second site could have a different effect. The overall fluorescent output would then be a logical function (e.g., AND, OR, XOR) of the two input signals (the presence or absence of the analytes).
While specific examples of complex molecular logic gates based on this compound are still an active area of research, the fundamental principles can be illustrated by systems based on other fluorophores. For example, a molecule can be designed to exhibit fluorescence only when two specific ions are present, thus acting as an AND logic gate.
Experimental Protocols
Synthesis of 6-Aryl-1H-phenalene via Suzuki Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene (B28343) and Water (4:1 mixture)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) and the arylboronic acid (1.2 equivalents) in a 4:1 mixture of toluene and water.
-
Add potassium carbonate (2 equivalents) to the solution.
-
Degas the mixture by bubbling argon or nitrogen through it for 20 minutes.
-
Add palladium(II) acetate (2 mol%) and triphenylphosphine (8 mol%) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
Synthesis of 6-Alkynyl-1H-phenalene via Sonogashira Coupling
This protocol outlines a general procedure for the palladium/copper-catalyzed Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.5 equivalents)
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Triethylamine (B128534) (TEA)
-
Tetrahydrofuran (THF), anhydrous
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane/dichloromethane (B109758) mixture)
Procedure:
-
To a Schlenk flask, add this compound (1 equivalent), bis(triphenylphosphine)palladium(II) chloride (3 mol%), and copper(I) iodide (5 mol%).
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this process three times.
-
Add anhydrous THF and triethylamine to the flask.
-
Add the terminal alkyne (1.5 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture through a pad of Celite and wash with dichloromethane.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
Visualizations
Experimental Workflow for Functionalization of this compound
Caption: Synthetic routes for functionalizing this compound.
Logical Relationship for a Phenalene-Based "Turn-On" Fluorescent Sensor
Caption: Mechanism of a "turn-on" fluorescent sensor.
References
Application Notes and Protocols for the Preparation of 6-Bromo-1H-phenalene Derivatives for Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Phenalen-1-one and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest as photosensitizers in photodynamic therapy (PDT). Their rigid structure and extended π-system result in favorable photophysical properties, most notably a high quantum yield of singlet oxygen generation, a key cytotoxic agent in PDT. The introduction of a bromine atom onto the phenalenone scaffold is a strategic approach to further enhance its photosensitizing capabilities through the "heavy-atom effect," which promotes intersystem crossing to the triplet state, ultimately leading to more efficient singlet oxygen production.
This document provides a comprehensive overview of the synthesis, physicochemical properties, and potential applications of brominated 1H-phenalen-1-one derivatives, with a focus on 6-Bromo-1H-phenalen-1-one, as promising candidates for photodynamic therapy research and development.
Physicochemical Properties
The physicochemical properties of 2-Bromo-1H-phenalen-1-one and 6-Bromo-1H-phenalen-1-one are summarized below. While experimental data for the 2-bromo isomer is limited, its properties are expected to be similar to the 6-bromo isomer and the parent compound.
| Property | 2-Bromo-1H-phenalen-1-one | 6-Bromo-1H-phenalen-1-one |
| Molecular Formula | C₁₃H₇BrO | C₁₃H₇BrO |
| Molecular Weight | 259.10 g/mol | 259.10 g/mol |
| CAS Number | Not available | 72736-07-3 |
| Appearance | Expected to be a yellow to orange solid | Yellow to orange solid |
| Solubility | Expected to be soluble in common organic solvents | Soluble in common organic solvents |
Synthesis and Characterization
6-Bromo-1H-phenalen-1-one is commercially available, which facilitates its use in research. For researchers interested in its synthesis, a plausible route starting from 4-bromo-1-naphthaldehyde (B41720) is described below. The synthesis of the parent compound, 1H-phenalen-1-one, is also provided as a reference.
Protocol 1: Synthesis of 1H-Phenalen-1-one
This protocol is an improved method using microwave irradiation.[1]
Materials:
-
Cinnamoyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl), 37%
Procedure:
-
Dissolve 960 mg (7.5 mmol) of naphthalene and 1.25 g of cinnamoyl chloride in 7.5 mL of CH₂Cl₂ in a flask.
-
Place the flask in an ice bath for 10 minutes.
-
Slowly add 3 g of AlCl₃ to the mixture and stir for 10 minutes at 4 °C.
-
Irradiate the reaction mixture for 12 minutes at 100 W in a microwave reactor.
-
Pour the reaction medium into 100 mL of 37% HCl and filter.
-
Dilute the filtrate with water and extract with CH₂Cl₂.
-
Evaporate the solvent to obtain 1H-phenalen-1-one as a matt yellow powder (yield: ~57%).
Protocol 2: Synthesis of 6-Bromo-1H-phenalen-1-one
This protocol describes a multi-step synthesis starting from 4-bromo-1-naphthaldehyde.[2]
Materials:
-
4-bromo-1-naphthaldehyde
-
Carbethoxymethyl-triphenylphosphonium bromide
-
Sodium hydroxide (B78521) (NaOH)
-
Oxalyl chloride
-
N,N-Dimethylformamide (DMF)
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Petroleum ether
-
Ethyl acetate (B1210297) (EtOAc)
Procedure:
-
Wittig Reaction: Synthesize (E)-3-(4-bromonaphthalen-1-yl)acrylic acid from 4-bromo-1-naphthaldehyde via a Wittig reaction with carbethoxymethyl-triphenylphosphonium bromide, followed by saponification.
-
Friedel-Crafts Acylation: a. To a solution of (E)-3-(4-bromonaphthalen-1-yl)acrylic acid (3.0 g, 11.5 mmol) in dry CH₂Cl₂ (100.0 mL), add oxalyl chloride (7.0 mL, 80.0 mmol) and stir for 20 minutes. b. Add two drops of dry DMF and stir the mixture overnight at room temperature. c. Evaporate the solvent under vacuum to afford (E)-3-(4-bromonaphthalen-1-yl)acryloyl chloride. d. Rapidly dissolve the acryloyl chloride in dry CH₂Cl₂ (100.0 mL). e. Add AlCl₃ (2.4 g, 18.0 mmol) at 0°C and stir overnight at 25°C.
-
Work-up and Purification: a. Pour the mixture slowly onto ice and extract the aqueous phase with CH₂Cl₂ (2 x 200.0 mL). b. Combine the organic phases and concentrate under vacuum. c. Purify the residue by chromatography on silica (B1680970) gel (petroleum ether/EtOAc = 9:1) to afford 6-Bromo-1H-phenalen-1-one as an orange solid (yield: ~56%).[2]
Characterization Data for 6-Bromo-1H-phenalen-1-one:[2]
-
¹H NMR (400 MHz, CDCl₃): δ = 8.64 (dd, J=7.2, 1.2 Hz, 1H), 8.56 (dd, J=8.4, 1.2 Hz, 1H), 7.84 (t, J=8.4 Hz, 2H), 7.67 (d, J=9.6 Hz, 1H), 7.52 (d, J=7.6 Hz, 1H), 6.72 (d, J=9.6 Hz, 1H).
-
¹³C NMR (100 MHz, CDCl₃): δ = 184.9, 141.3, 134.1, 131.1, 131.1, 131.1, 130.7, 129.6, 129.2, 128.7, 128.2, 128.0, 127.6.
-
Melting Point: 177-179°C.
Performance and Biological Activity in Photodynamic Therapy
The primary application of brominated phenalenones in drug development is as photosensitizers for PDT. The incorporation of bromine is expected to enhance the generation of singlet oxygen, the primary cytotoxic agent in Type II PDT.
The Heavy-Atom Effect
Signaling Pathway in Photodynamic Therapy
The general mechanism of action for phenalenone-based photosensitizers in PDT is a Type II photochemical process that leads to apoptosis or necrosis of the target cells.
Caption: Simplified signaling pathway of bromophenalenone-mediated photodynamic therapy.
Experimental Protocols
The following are general protocols that can be adapted for the evaluation of 6-Bromo-1H-phenalene derivatives as photosensitizers.
Protocol 3: Determination of Singlet Oxygen Quantum Yield (ΦΔ)
This protocol uses a chemical trapping method with 1,3-diphenylisobenzofuran (B146845) (DPBF) as a singlet oxygen quencher.
Materials:
-
6-Bromo-1H-phenalen-1-one derivative
-
Reference photosensitizer with a known ΦΔ (e.g., 1H-phenalen-1-one, ΦΔ ≈ 0.98 in various solvents)
-
1,3-diphenylisobenzofuran (DPBF)
-
Suitable solvent (e.g., chloroform, DMSO)
-
Monochromatic light source (e.g., laser or filtered lamp)
-
UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare solutions of the test compound and the reference photosensitizer in the chosen solvent. Adjust the concentrations so that the absorbance at the excitation wavelength is the same for both solutions (typically between 0.1 and 0.2).
-
Add a solution of DPBF to both the test and reference solutions. The final concentration of DPBF should result in an absorbance of approximately 1.0 at its absorption maximum (~415 nm).
-
Irradiation: Irradiate the solutions with the monochromatic light source at a wavelength where both the test and reference compounds absorb.
-
Monitoring: At regular time intervals, measure the absorbance of DPBF at its maximum absorption wavelength. A decrease in absorbance indicates the consumption of DPBF by singlet oxygen.
-
Calculation: The singlet oxygen quantum yield of the test compound (ΦΔ_sample) can be calculated using the following equation:
ΦΔ_sample = ΦΔ_ref * (k_sample / k_ref)
where ΦΔ_ref is the singlet oxygen quantum yield of the reference, and k_sample and k_ref are the rates of DPBF photobleaching for the sample and reference, respectively. The rate (k) is determined from the slope of the plot of ln(A₀/Aₜ) versus irradiation time, where A₀ is the initial absorbance of DPBF and Aₜ is the absorbance at time t.
Caption: Workflow for the determination of singlet oxygen quantum yield.
Protocol 4: In Vitro Photocytotoxicity Assay
This protocol uses the MTT assay to assess the light-induced cytotoxicity of the photosensitizer on cancer cells.
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium and supplements
-
6-Bromo-1H-phenalen-1-one derivative
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Light source for irradiation (e.g., LED array)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Incubation with Photosensitizer: Prepare various concentrations of the 6-Bromo-1H-phenalen-1-one derivative in cell culture medium. Replace the medium in the wells with the photosensitizer-containing medium and incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake. Include control wells with medium only.
-
Irradiation: Wash the cells with PBS to remove any unbound photosensitizer. Add fresh medium and irradiate the plates with the light source at a specific wavelength and light dose. Keep a set of non-irradiated plates as a "dark toxicity" control.
-
Post-Irradiation Incubation: Return the plates to the incubator for a further 24-48 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours. b. Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the untreated control. Plot the cell viability against the photosensitizer concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for both the light-treated and dark control groups.
Conclusion
This compound derivatives, particularly 6-Bromo-1H-phenalen-1-one, represent a promising class of photosensitizers for photodynamic therapy. The presence of the bromine atom is anticipated to enhance their singlet oxygen generation capabilities via the heavy-atom effect. While 6-Bromo-1H-phenalen-1-one is commercially available, the synthesis of other isomers and derivatives offers opportunities for further optimization of their photophysical and biological properties. The protocols provided herein offer a foundation for researchers to synthesize and evaluate these compounds for their potential in PDT applications. Further studies are warranted to fully elucidate their therapeutic potential, including detailed investigations into their cellular uptake, subcellular localization, and in vivo efficacy.
References
Application Notes and Protocols for the Synthesis of Novel Photosensitizers from 6-Bromo-1H-phenalene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1H-Phenalen-1-one and its derivatives are a class of polycyclic aromatic compounds recognized for their potent photosensitizing capabilities. Upon excitation with light of an appropriate wavelength, these molecules can efficiently generate reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), a key cytotoxic agent in photodynamic therapy (PDT).[1][2] PDT is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of a photosensitizer, light, and molecular oxygen to selectively destroy malignant cells and other pathogenic tissues.[3][4]
The strategic modification of the phenalenone scaffold allows for the fine-tuning of its photophysical and biological properties. The introduction of a bromine atom, as in 6-Bromo-1H-phenalen-1-one, provides a versatile handle for further chemical modification through various cross-coupling reactions. This enables the synthesis of a library of novel photosensitizers with potentially enhanced efficacy, improved tumor targeting, and optimized pharmacokinetic profiles.
This document provides detailed protocols for the synthesis of the key intermediate, 6-Bromo-1H-phenalen-1-one, and its subsequent diversification into novel derivatives. Furthermore, it outlines standardized methods for evaluating their photosensitizing efficacy through photophysical, photochemical, and in vitro phototoxicity studies.
Synthetic Protocols
The synthesis of novel photosensitizers from 6-Bromo-1H-phenalene first requires its conversion to the corresponding phenalenone. A reliable multi-step synthesis for 6-Bromo-1H-phenalen-1-one has been established, starting from commercially available 4-bromo-1-naphthoic acid.[5] This intermediate can then be functionalized to generate a diverse range of novel photosensitizer candidates.
Protocol 1: Synthesis of 6-Bromo-1H-phenalen-1-one
This protocol is adapted from the synthesis described by Yue et al.[5] The workflow involves the conversion of 4-bromo-1-naphthoic acid to the corresponding aldehyde, followed by a Wittig reaction, saponification, and a final intramolecular Friedel-Crafts acylation to form the phenalenone core.
Step 1: Synthesis of 4-bromo-1-naphthaldehyde (B41720)
-
To a solution of 4-bromo-1-naphthoic acid in an appropriate anhydrous solvent (e.g., THF), add a reducing agent such as borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction with methanol, followed by an aqueous workup.
-
Isolate the resulting alcohol and dissolve it in an anhydrous solvent like dichloromethane (B109758) (CH₂Cl₂).
-
Add Dess-Martin periodinane (DMP) portion-wise and stir at room temperature until the oxidation is complete.
-
Quench the reaction with a saturated solution of sodium thiosulfate.
-
Extract the product with CH₂Cl₂, wash the organic layer, dry it over anhydrous sodium sulfate, and purify by column chromatography to yield 4-bromo-1-naphthaldehyde.
Step 2: Synthesis of (E)-3-(4-bromonaphthalen-1-yl)acrylic acid
-
Combine 4-bromo-1-naphthaldehyde and (carbethoxymethyl)triphenylphosphorane in a suitable solvent such as toluene.
-
Heat the mixture under reflux until the Wittig reaction is complete.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the crude product to obtain the ethyl ester.
-
Dissolve the ester in a mixture of ethanol (B145695) and aqueous sodium hydroxide (B78521) solution.
-
Heat the mixture to reflux to saponify the ester.
-
After cooling, acidify the reaction mixture with dilute HCl to precipitate the acrylic acid product.
-
Filter, wash with water, and dry the solid to obtain (E)-3-(4-bromonaphthalen-1-yl)acrylic acid.
Step 3: Synthesis of 6-Bromo-1H-phenalen-1-one
-
Dissolve the acrylic acid from Step 2 in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add oxalyl chloride dropwise, followed by a catalytic amount of DMF.
-
Stir the reaction at room temperature until the acid chloride formation is complete.
-
Remove the solvent and excess oxalyl chloride under vacuum.
-
Immediately dissolve the crude acid chloride in anhydrous CH₂Cl₂ and cool to 0 °C.
-
Add aluminum chloride (AlCl₃) portion-wise and stir the reaction, allowing it to warm to room temperature overnight.[5]
-
Pour the reaction mixture onto ice and extract the product with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 6-Bromo-1H-phenalen-1-one as an orange solid.[5]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 2,6-dimethoxy-9-phenyl-1H-phenalen-1-one and... [degruyterbrill.com]
Experimental Guide to Cross-Coupling Reactions on the Phenalene Core
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting palladium-catalyzed cross-coupling reactions on the phenalene (B1197917) core. Phenalene, a unique polycyclic aromatic hydrocarbon (PAH), offers a versatile scaffold for the synthesis of novel materials and potential therapeutic agents. The functionalization of its core through the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a critical step in harnessing its potential. This guide covers key cross-coupling methodologies, including Suzuki-Miyaura, Stille, Sonogashira, Buchwald-Hartwig, and Heck reactions, providing both general principles and specific (when available in literature) or analogous protocols.
Introduction to Cross-Coupling on the Phenalene Scaffold
The phenalene core, with its distinct electronic properties and multiple reactive sites, presents both opportunities and challenges for synthetic chemists. Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the precise and efficient functionalization of such aromatic systems. These reactions allow for the introduction of a wide array of substituents, including aryl, alkyl, alkynyl, and amino groups, thereby enabling the fine-tuning of the electronic and steric properties of the phenalene molecule.
This guide is intended to serve as a practical resource for researchers aiming to explore the chemical space around the phenalene core. While specific literature on cross-coupling reactions directly on the parent phenalene is limited, this guide draws upon established protocols for related PAHs, such as naphthalene, and provides a solid foundation for reaction optimization.
Suzuki-Miyaura Coupling: Arylation of the Phenalene Core
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. For the phenalene core, this reaction is ideal for introducing aryl or heteroaryl substituents. The general transformation involves the coupling of a halo-phenalene (e.g., 1-bromophenalene) with a boronic acid or ester.
General Reaction Scheme:
Where X = Br, I, OTf; Ar = Aryl, Heteroaryl
Experimental Protocol (Analogous to 1-Bromonaphthalene)[1]
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of 1-bromonaphthalene (B1665260) and serves as a starting point for the functionalization of halophenalenes.[1]
Materials:
-
1-Halophenalene (e.g., 1-Bromophenalene) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Water
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add 1-halophenalene, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add toluene and water (typically a 4:1 to 10:1 ratio of toluene to water).
-
Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.
-
Heat the mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
Add water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Quantitative Data Summary (Hypothetical for Phenalene Core)
| Entry | Halophenalene | Arylboronic Acid | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 1-Bromophenalene | Phenylboronic acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | Expected >70% |
| 2 | 1-Iodophenalene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | Expected >80% |
| 3 | 1-Bromophenalene | 2-Thienylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMF | Expected >65% |
Note: Yields are hypothetical and will require experimental optimization.
Suzuki-Miyaura Coupling Workflow
Stille Coupling: Versatile C-C Bond Formation
The Stille reaction offers a complementary approach to the Suzuki-Miyaura coupling, utilizing organostannanes as the coupling partners for organic halides or triflates. A key advantage of the Stille reaction is the stability and tolerance of organostannane reagents to a wide range of functional groups.[2] However, the toxicity of tin compounds is a significant drawback.[2][3]
General Reaction Scheme:
Where X = Br, I, OTf; R = Aryl, Alkenyl, Alkynyl; R' = Bu, Me
Experimental Protocol (General)
Materials:
-
1-Halophenalene (1.0 equiv)
-
Organostannane (1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Anhydrous solvent (e.g., Toluene, DMF, Dioxane)
-
Optional: Additive (e.g., CuI, LiCl)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the 1-halophenalene and the organostannane in the chosen anhydrous solvent.
-
Add the palladium catalyst.
-
If required, add any additives.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for 4-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent and wash with aqueous potassium fluoride (B91410) (KF) to remove tin byproducts.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical for Phenalene Core)
| Entry | Halophenalene | Organostannane | Catalyst | Solvent | Yield (%) |
| 1 | 1-Bromophenalene | (Tributylstannyl)benzene | Pd(PPh₃)₄ | Toluene | Expected >75% |
| 2 | 1-Iodophenalene | Tributyl(vinyl)tin | Pd₂(dba)₃ / P(fur)₃ | THF | Expected >85% |
| 3 | 1-Bromophenalene | Tributyl(phenylethynyl)tin | PdCl₂(PPh₃)₂ | DMF | Expected >70% |
Note: Yields are hypothetical and will require experimental optimization.
Stille Coupling Workflow
Sonogashira Coupling: Introduction of Alkynyl Moieties
The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][5] This reaction is particularly valuable for synthesizing conjugated enynes and arylalkynes, which are important motifs in materials science. The reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[4][5]
General Reaction Scheme:
Where X = Br, I; R = Aryl, Silyl, Alkyl
Experimental Protocol (General)
Materials:
-
1-Halophenalene (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-5 mol%)
-
Copper(I) iodide (CuI) (1-5 mol%)
-
Base (e.g., Triethylamine (TEA), Diisopropylamine (DIPA))
-
Anhydrous solvent (e.g., THF, DMF)
Procedure:
-
To a Schlenk flask, add the 1-halophenalene, palladium catalyst, and CuI.
-
Evacuate and backfill with an inert gas.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) for 2-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride (NH₄Cl) to remove copper salts.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical for Phenalene Core)
| Entry | Halophenalene | Alkyne | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 1-Iodophenalene | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | TEA | THF | Expected >90% |
| 2 | 1-Bromophenalene | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI | DIPA | Toluene | Expected >80% |
| 3 | 1-Iodophenalene | 1-Hexyne | Pd(OAc)₂ / PPh₃ / CuI | Et₃N | DMF | Expected >85% |
Note: Yields are hypothetical and will require experimental optimization.
Sonogashira Coupling Workflow
Buchwald-Hartwig Amination: Synthesis of Arylamines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide or triflate.[6][7] This reaction is instrumental in synthesizing arylamines, which are prevalent in pharmaceuticals and organic materials.[6]
General Reaction Scheme:
Where X = Br, I, OTf; R¹, R² = H, Alkyl, Aryl
Experimental Protocol (General)
Materials:
-
1-Halophenalene (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, 1.4 equiv)
-
Anhydrous, aprotic solvent (e.g., Toluene, Dioxane)
Procedure:
-
In a glovebox, charge a Schlenk tube with the palladium precatalyst, ligand, and base.
-
Add the 1-halophenalene and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and bring it out of the glovebox.
-
Heat the reaction mixture with stirring (typically 80-110 °C) for 4-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over Na₂SO₄ and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical for Phenalene Core)
| Entry | Halophenalene | Amine | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 1-Bromophenalene | Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | Expected >85% |
| 2 | 1-Iodophenalene | Aniline | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | Expected >80% |
| 3 | 1-Bromophenalene | Benzophenone imine | Pd₂(dba)₃ / DavePhos | Cs₂CO₃ | Toluene | Expected >75% |
Note: Yields are hypothetical and will require experimental optimization.
Buchwald-Hartwig Amination Workflow
Heck Reaction: Alkenylation of the Phenalene Core
The Heck reaction is a palladium-catalyzed C-C coupling of an unsaturated halide or triflate with an alkene.[8] It is a powerful method for the synthesis of substituted alkenes. For the phenalene core, this reaction allows for the introduction of vinyl groups.
General Reaction Scheme:
Where X = Br, I, OTf; R = H, Aryl, Ester, etc.
Experimental Protocol (General)
Materials:
-
1-Halophenalene (1.0 equiv)
-
Alkene (1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)
-
Ligand (optional, e.g., PPh₃, P(o-tolyl)₃)
-
Base (e.g., Et₃N, K₂CO₃, NaOAc)
-
Solvent (e.g., DMF, Acetonitrile, Toluene)
Procedure:
-
In a Schlenk tube, combine the 1-halophenalene, palladium catalyst, ligand (if used), and base.
-
Evacuate and backfill with an inert gas.
-
Add the solvent and the alkene.
-
Heat the reaction mixture (typically 80-140 °C) for 2-48 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, filter the reaction mixture to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent, wash with water, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary (Hypothetical for Phenalene Core)
| Entry | Halophenalene | Alkene | Catalyst System | Base | Solvent | Yield (%) |
| 1 | 1-Iodophenalene | Styrene | Pd(OAc)₂ | Et₃N | DMF | Expected >70% |
| 2 | 1-Bromophenalene | n-Butyl acrylate | PdCl₂(PPh₃)₂ | NaOAc | DMA | Expected >80% |
| 3 | 1-Phenalenyl triflate | 1-Octene | Pd(PPh₃)₄ | K₂CO₃ | Acetonitrile | Expected >60% |
Note: Yields are hypothetical and will require experimental optimization.
Heck Reaction Workflow
Conclusion
The palladium-catalyzed cross-coupling reactions described in this guide provide a powerful and versatile toolkit for the functionalization of the phenalene core. While the direct application of these reactions to phenalene itself is an emerging area of research, the protocols and principles outlined here, drawn from extensive literature on related aromatic systems, offer a robust starting point for synthetic exploration. Successful implementation will depend on careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, for each specific substrate combination. Through systematic investigation, researchers can unlock the vast potential of the phenalene scaffold for the development of novel materials and bioactive molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 3. Stille reaction - Wikipedia [en.wikipedia.org]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Bromo-1H-phenalene
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 6-Bromo-1H-phenalene synthesis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is the yield of this compound low, with a significant amount of starting material (1H-phenalene) remaining?
Answer: Incomplete bromination is a common culprit for low yields. Several factors can contribute to this issue:
-
Insufficient Brominating Agent: Ensure the molar ratio of the brominating agent (e.g., N-Bromosuccinimide - NBS) to 1H-phenalene is optimized. A slight excess of the brominating agent may be necessary to drive the reaction to completion.
-
Suboptimal Reaction Temperature: The reaction temperature plays a crucial role. If the temperature is too low, the reaction rate may be too slow, leading to an incomplete reaction within a practical timeframe. Conversely, excessively high temperatures can lead to side reactions.
-
Poor Solvent Choice: The solvent should be able to dissolve the reactants and be inert under the reaction conditions. For bromination with NBS, polar aprotic solvents like acetonitrile (B52724) or dichloromethane (B109758) are often suitable.
Question 2: Multiple brominated products are observed in the crude reaction mixture. How can the formation of di- or poly-brominated species be minimized?
Answer: The formation of multiple brominated products indicates a lack of selectivity. To enhance the regioselectivity for the desired 6-bromo isomer and avoid over-bromination, consider the following:
-
Controlled Addition of Brominating Agent: Add the brominating agent portion-wise or as a solution dropwise to the reaction mixture. This maintains a low concentration of the brominating agent at any given time, favoring mono-bromination.
-
Temperature Control: Lowering the reaction temperature can often increase the selectivity of the bromination reaction.
-
Choice of Brominating Agent: While NBS is a common choice, other brominating agents might offer higher selectivity depending on the substrate.
Question 3: A significant amount of dark, tarry byproduct is formed during the reaction. What is the cause and how can it be prevented?
Answer: The formation of tar-like substances often suggests degradation of the starting material or product. Phenalene (B1197917) and its derivatives can be sensitive to strong acidic conditions or oxidative environments.
-
Use of a Radical Scavenger: If a radical mechanism is suspected to contribute to decomposition, the addition of a radical scavenger might be beneficial.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of the electron-rich phenalene ring system.
-
Purification of Starting Material: Ensure the 1H-phenalene starting material is pure, as impurities can sometimes catalyze polymerization or degradation.
Question 4: The purification of this compound by column chromatography is proving difficult, with poor separation from byproducts. What can be done?
Answer: Challenges in chromatographic purification can be addressed by optimizing the separation conditions:
-
Solvent System Optimization: Systematically screen different solvent systems (eluents) with varying polarities to improve the separation on the column.
-
Choice of Stationary Phase: While silica (B1680970) gel is common, other stationary phases like alumina (B75360) (neutral or basic) might provide better separation depending on the nature of the impurities.
-
Recrystallization: Consider recrystallization as a preliminary purification step before column chromatography to remove a significant portion of impurities.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting point for the synthesis of this compound?
A1: A common and effective method is the direct bromination of 1H-phenalene using a brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent.
Q2: How can I monitor the progress of the reaction?
A2: Thin-Layer Chromatography (TLC) is a convenient method to monitor the consumption of the starting material and the formation of the product.
Q3: What are the expected physical properties of this compound?
A3: this compound is a solid with a molecular weight of approximately 245.11 g/mol .[1]
Q4: Are there any safety precautions I should take during this synthesis?
A4: Yes. Brominating agents can be corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. The solvents used may also be flammable and/or toxic. Review the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Data Presentation
Table 1: Hypothetical Yield Comparison for Different Reaction Conditions
| Entry | Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NBS (1.1 eq) | CH₂Cl₂ | 0 to rt | 4 | 65 |
| 2 | NBS (1.1 eq) | CH₃CN | 0 to rt | 4 | 75 |
| 3 | NBS (1.3 eq) | CH₃CN | 0 to rt | 4 | 70 (with di-bromo impurity) |
| 4 | Br₂ (1.1 eq) | CCl₄ | 0 | 2 | 55 (with multiple byproducts) |
Note: This table is illustrative and based on general principles of aromatic bromination. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound using NBS
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen), dissolve 1H-phenalene (1.0 eq) in anhydrous acetonitrile.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise to the stirred solution over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extraction: Extract the product with dichloromethane (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford pure this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Technical Support Center: Purification of 6-Bromo-1H-phenalene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 6-Bromo-1H-phenalene from its isomeric mixtures. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
Common impurities include unreacted starting material (1H-phenalene), other positional isomers of bromophenalene (e.g., 2-Bromo-1H-phenalene), and di-brominated or poly-brominated phenalene (B1197917) species. The formation of these byproducts is highly dependent on the specific bromination conditions used.
Q2: What are the primary challenges in separating this compound from its isomers?
The main challenge lies in the similar physicochemical properties of the positional isomers, such as polarity and molecular weight. These similarities often lead to co-elution during chromatographic separation, making it difficult to achieve high purity of the desired 6-bromo isomer.
Q3: Which purification techniques are most effective for isolating this compound?
Column chromatography is the most widely used and effective technique for separating this compound from its isomers. For achieving very high purity, recrystallization can be employed as a final purification step after chromatography.
Q4: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is an essential tool for monitoring the separation during column chromatography. By spotting fractions on a TLC plate and visualizing under UV light, you can identify the fractions containing the pure desired product. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used to assess the purity of the final product and collected fractions.
Q5: Are there specialized HPLC columns that are better for separating aromatic positional isomers like bromophenalenes?
Yes, for challenging separations of positional isomers, reversed-phase HPLC columns with phenyl-based stationary phases (e.g., phenyl-hexyl) can offer enhanced selectivity compared to standard C18 columns. These columns provide alternative selectivities that can improve the resolution of closely related aromatic compounds.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Suggested Solution |
| Poor separation of isomers | The solvent system (eluent) has suboptimal polarity. | - Optimize the eluent: Systematically vary the ratio of the non-polar and polar solvents. For normal-phase silica (B1680970) gel chromatography, a common starting point is a mixture of hexane (B92381) and a slightly more polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297). A shallow gradient elution, where the polarity is increased very slowly, can significantly improve separation. - Try a different solvent system: If hexane/ethyl acetate mixtures are ineffective, consider using toluene (B28343) or mixtures of hexane with chloroform. |
| Co-elution of the desired product with an impurity | The chosen stationary phase is not providing sufficient selectivity. | - Change the stationary phase: If using silica gel, consider switching to alumina, which can offer different selectivity for aromatic compounds. - Use a different chromatography technique: For difficult separations, consider preparative HPLC with a specialized column (e.g., a phenyl-based column) that can offer better resolution. |
| Product is not eluting from the column | The eluent is too non-polar for the compound. | Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. |
| Streaking or tailing of spots on TLC and broad peaks during column chromatography | The compound may be interacting too strongly with the stationary phase (e.g., acidic silica gel). | - Add a modifier to the eluent: Adding a small amount of a slightly more polar solvent or a modifier like triethylamine (B128534) (for basic compounds) or acetic acid (for acidic compounds, though less likely for bromophenalene) can improve peak shape. - Use a different stationary phase: Consider using neutral or deactivated silica gel. |
Recrystallization
| Issue | Possible Cause | Suggested Solution |
| No crystal formation upon cooling | - The compound is too soluble in the chosen solvent. - The solution is not sufficiently concentrated. - The solution is supersaturated but nucleation has not occurred. | - Choose a less polar solvent: If the compound is highly soluble, try a solvent in which it is less soluble at room temperature. - Concentrate the solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again. - Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of the pure compound. |
| Oiling out instead of crystallization | The boiling point of the solvent is higher than the melting point of the compound, or the solution is too concentrated. | - Use a lower-boiling point solvent. - Add a small amount of hot solvent to dissolve the oil and then allow it to cool slowly. A slower cooling rate often promotes crystal growth over oiling out. |
| Low recovery of the purified product | - Too much solvent was used, leaving a significant amount of the product in the mother liquor. - Premature crystallization occurred during hot filtration. | - Use the minimum amount of hot solvent necessary to dissolve the crude product. - Heat the filtration apparatus (funnel and receiving flask) before hot filtration to prevent the product from crashing out. |
Data Presentation
Due to the limited availability of specific quantitative data for the purification of this compound, the following table provides a general comparison of purification techniques based on data for analogous brominated aromatic compounds.
| Purification Method | Stationary Phase | Typical Mobile Phase / Solvent | Typical Purity Achieved | Advantages | Disadvantages |
| Column Chromatography | Silica Gel | Hexane / Dichloromethane or Hexane / Ethyl Acetate gradient | >95% | High resolution for isomer separation, applicable to a wide range of polarities. | Can be time-consuming and requires significant solvent volumes. |
| Preparative HPLC | C18 or Phenyl-based | Acetonitrile / Water or Methanol / Water gradient | >99% | Excellent separation efficiency for very similar compounds. | Requires specialized equipment, smaller sample capacity compared to column chromatography. |
| Recrystallization | N/A | Ethanol, Methanol, or mixed solvent systems (e.g., Ethanol/Water) | >99% | Can yield very high purity crystalline material, cost-effective. | Yield can be low, requires the compound to be a solid at room temperature, may not be effective for removing isomers with very similar solubility. |
Experimental Protocols
Disclaimer: The following protocols are generalized procedures based on the purification of structurally similar brominated aromatic compounds. Optimization will be necessary for your specific isomeric mixture.
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring a well-packed bed without air bubbles. Add a thin layer of sand on top of the silica gel.
-
Sample Loading: Dissolve the crude mixture of this compound in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully add the dried, adsorbed sample to the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent (e.g., dichloromethane or ethyl acetate) in a stepwise or linear gradient.
-
Fraction Collection: Collect fractions in test tubes or vials.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure this compound.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude material in various solvents (e.g., ethanol, methanol, isopropanol, hexane) to find a suitable recrystallization solvent. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid is just dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Mandatory Visualization
Caption: Workflow for the purification of this compound.
Technical Support Center: Direct Bromination of 1H-Phenalene
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the direct bromination of 1H-phenalene. Given the compound's unique electronic structure and reactivity, several challenges can arise. This document aims to address these issues systematically.
Frequently Asked Questions (FAQs)
Q1: Why is the direct bromination of 1H-phenalene so challenging?
A1: The direct bromination of 1H-phenalene is complicated by several factors inherent to its structure:
-
High Reactivity: The polycyclic aromatic system is electron-rich, making it highly susceptible to electrophilic attack. This can easily lead to polysubstitution, yielding a mixture of di- and tri-brominated products.
-
Radical Formation: 1H-phenalene can readily lose a hydrogen atom from its methylene (B1212753) (-CH2-) bridge to form the highly stable phenalenyl radical.[1][2] This radical pathway can compete with the desired electrophilic substitution, leading to complex side reactions and byproducts.
-
Oxidation Sensitivity: The molecule can be sensitive to oxidation, especially under harsh conditions or in the presence of strong oxidizing agents, leading to the formation of phenalenone or other oxygenated derivatives.
Q2: What are the most common side products in this reaction?
A2: Besides the desired mono-brominated product (e.g., 2-bromo-1H-phenalene), common side products include:
-
Polybrominated species (dibromo-, tribromo-1H-phenalenes).
-
Products resulting from radical reactions.
-
Oxidized byproducts like 1H-phenalen-1-one.
-
Isomeric mono-brominated products, depending on the reaction conditions.
Q3: Which brominating agent is best for this reaction: Br₂ or NBS?
A3: The choice depends on the desired selectivity and reaction control.
-
Elemental Bromine (Br₂): A strong and highly reactive brominating agent. It is more likely to cause over-bromination and may require a Lewis acid catalyst, which can further increase reactivity.
-
N-Bromosuccinimide (NBS): Generally a milder and more selective source of electrophilic bromine. It is often the preferred reagent for brominating activated aromatic rings where over-reaction is a concern.[3] For substrates prone to radical reactions, NBS can also act as a radical initiator, especially in the presence of light or radical initiators, so conditions must be carefully controlled (e.g., performing the reaction in the dark).
Q4: How can I control the regioselectivity of the bromination?
A4: Controlling regioselectivity is difficult. The electronic properties of the phenalene (B1197917) system allow for substitution at multiple positions. However, reaction conditions can be optimized to favor a specific isomer. Factors influencing selectivity include:
-
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates.
-
Temperature: Lower temperatures (-78 °C to 0 °C) generally improve selectivity by favoring the kinetically controlled product and slowing down competing side reactions.
-
Catalyst: The choice of Lewis acid (if any) can influence the position of bromination.
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Low or No Yield of Desired Product | 1. Reaction conditions are too mild. 2. Reagents have degraded. 3. 1H-phenalene is unstable or impure. | 1. Gradually increase the temperature or reaction time. Consider a more reactive brominating agent (e.g., switch from NBS to Br₂). 2. Use freshly opened or purified reagents. 3. Check the purity of the starting material by NMR or GC-MS. |
| Formation of a Dark, Tarry Mixture | 1. Oxidation of 1H-phenalene. 2. Polymerization or decomposition under harsh conditions. | 1. Degas all solvents and run the reaction under an inert atmosphere (Nitrogen or Argon). 2. Use lower temperatures and a milder brominating agent (NBS). Avoid exposure to light to minimize radical-induced decomposition. |
| Complex Mixture of Polybrominated Products | 1. High reactivity of the phenalene core. 2. Incorrect stoichiometry (excess brominating agent). | 1. Use a milder agent like NBS. 2. Add the brominating agent slowly and in slight stoichiometric deficit (e.g., 0.95 equivalents). 3. Run the reaction at a very low temperature (e.g., -78 °C) to control the reaction rate. |
| Product Decomposes During Purification | 1. Instability of the brominated product on silica (B1680970) gel. 2. Residual acid from workup. | 1. Neutralize the crude product carefully before chromatography. Consider using a different stationary phase like neutral alumina. 2. If possible, purify via recrystallization from a suitable solvent system.[4] |
Experimental Protocols
Protocol 1: General Procedure for Direct Bromination with NBS
This protocol is a suggested starting point for the mono-bromination of 1H-phenalene and requires optimization.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 1H-phenalene (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane (DCM) or Carbon Tetrachloride (CCl₄)) at a concentration of 0.1 M.
-
Cooling: Cool the solution to a low temperature, starting at 0 °C or -20 °C, using an appropriate cooling bath.
-
Reagent Addition: In a separate flask, dissolve N-Bromosuccinimide (NBS) (1.0 eq) in the same anhydrous solvent. Add this solution dropwise to the cooled 1H-phenalene solution over 30-60 minutes. To minimize radical pathways, ensure the reaction is protected from light by wrapping the flask in aluminum foil.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete when the starting material is consumed.
-
Quenching: Once the reaction is complete, quench any unreacted NBS by adding a saturated aqueous solution of sodium thiosulfate (B1220275) or sodium bisulfite.
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or neutral alumina, or by recrystallization.
Data Presentation: Brominating Agents and Conditions
The table below summarizes common brominating agents and typical conditions for aromatic compounds, which can serve as a basis for designing experiments for 1H-phenalene.
| Brominating Agent | Typical Solvent(s) | Typical Temperature | Selectivity | Common Side Reactions |
| Br₂ | CH₂Cl₂, CCl₄, AcOH | -20 °C to RT | Lower; prone to polysubstitution | Over-bromination, HBr byproduct formation |
| N-Bromosuccinimide (NBS) | CH₂Cl₂, CCl₄, MeCN, DMF | 0 °C to RT | Higher; generally favors mono-substitution | Radical reactions (if exposed to light/initiators) |
| Pyridinium tribromide | THF, AcOH | RT | High; mild alternative to Br₂ | Slower reaction rates |
Visualizations
Experimental and Troubleshooting Workflow
The following diagram outlines the general workflow for the bromination experiment and subsequent troubleshooting logic.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bromination and conversion of tetrahydro-1H-indene to bisoxirane with a new approach: synthesis, structural characterization by spectroscopic and theoretical methods, and biological analysis supported by DFT and docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction is not working or giving a low yield. What are the first steps I should take to troubleshoot?
A1: When a palladium-catalyzed cross-coupling reaction fails or provides a low yield, a systematic approach to troubleshooting is crucial. Begin by verifying the quality and purity of all reagents, including the starting materials, catalyst, ligand, base, and solvent. Ensure that the reaction was performed under a properly maintained inert atmosphere, as oxygen can deactivate the palladium catalyst and oxidize sensitive phosphine (B1218219) ligands.[1] It is also beneficial to re-evaluate the chosen reaction conditions—catalyst/ligand system, solvent, base, and temperature—to ensure they are appropriate for the specific substrates being used.
Q2: How do I select the appropriate palladium catalyst and ligand for my specific reaction?
A2: The choice of catalyst and ligand is critical and highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and the nature of the substrates. For challenging substrates, such as aryl chlorides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often required to facilitate the oxidative addition step.[1] N-heterocyclic carbene (NHC) ligands have also become popular due to their strong σ-donating properties, which can enhance catalytic activity.[2] It is often necessary to screen a variety of ligands to identify the optimal choice for a new transformation.[3] Pre-catalysts, which are stable Pd(II) sources that are readily reduced in situ to the active Pd(0) species, are often a more efficient choice than generating the active catalyst from scratch.[4]
Q3: What is the role of the base in palladium-catalyzed cross-coupling, and how do I choose the right one?
A3: The base plays a crucial role in the catalytic cycle, most notably in the transmetalation step of reactions like the Suzuki-Miyaura coupling and in the deprotonation of the amine in the Buchwald-Hartwig amination. The strength and solubility of the base can significantly impact the reaction outcome.[1] Common inorganic bases for Suzuki reactions include potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄).[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[4] However, for substrates with base-sensitive functional groups, weaker bases or soluble organic bases like DBU may be necessary.[4][5]
Q4: How does the choice of solvent affect the reaction outcome?
A4: The solvent influences the solubility of reagents, reaction kinetics, and catalyst stability.[1][6] A solvent screen is often a necessary part of optimizing a new cross-coupling reaction.[1] Aromatic hydrocarbons like toluene (B28343) and xylene are common due to their ability to dissolve a wide range of substrates and their high boiling points.[7] Ethereal solvents such as 1,4-dioxane, tetrahydrofuran (B95107) (THF), and 2-methyltetrahydrofuran (B130290) (2-MeTHF) are also frequently employed.[7] In some cases, polar aprotic solvents like DMF can be used, but they can sometimes inhibit the reaction by competing for coordination to the palladium center.[1]
Q5: My reaction is sluggish. Should I increase the temperature?
A5: Increasing the reaction temperature can often accelerate the reaction rate, particularly the oxidative addition step.[8][9] Many cross-coupling reactions require heating, sometimes to temperatures of 80-110 °C or higher.[4][7] However, excessive heat can also lead to catalyst decomposition, observed as the formation of palladium black, and the degradation of sensitive substrates or products.[8][9] Therefore, temperature optimization should be approached cautiously.
Troubleshooting Guides
Issue 1: Low or No Product Formation
Possible Causes & Solutions
| Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium source is active. If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0).[3][4] Consider using a pre-formed Pd(0) source or a more easily activated precatalyst. Increase catalyst loading (e.g., from 1 mol% to 5 mol%) for difficult reactions.[1] |
| Ligand Issues | The chosen ligand may not be optimal for the substrate combination. Screen a panel of ligands with varying steric and electronic properties.[2][10] Ensure the correct palladium-to-ligand ratio is used. |
| Poor Reagent Quality | Use high-purity, dry, and degassed solvents and reagents. Impurities can act as catalyst poisons.[1] |
| Ineffective Base | The base may be too weak, insoluble, or sterically hindered. Screen alternative bases with different properties (e.g., K₃PO₄, Cs₂CO₃, NaOtBu).[1] For some bases like K₃PO₄, a small amount of water may be necessary for activation.[1] |
| Suboptimal Temperature | The reaction may require a higher temperature to proceed at a reasonable rate. Incrementally increase the reaction temperature while monitoring for product formation and catalyst decomposition.[8][9] |
| Inert Atmosphere Not Maintained | Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands.[1] Ensure all reagents are properly degassed and the reaction is maintained under a positive pressure of an inert gas (e.g., argon or nitrogen). |
Issue 2: Formation of Byproducts
Possible Causes & Solutions
| Byproduct | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid (Suzuki) | Can occur at elevated temperatures or with highly active catalysts. | Lower the reaction temperature.[9] Decrease the catalyst loading. Ensure slow addition of the boronic acid. |
| Protodeboronation (Suzuki) | The boronic acid is unstable under the reaction conditions. | Use the corresponding boronic ester (e.g., pinacol (B44631) ester) for increased stability.[1] Minimize reaction time and temperature. |
| Glaser Coupling (Sonogashira) | Homocoupling of the terminal alkyne. | Switch to a copper-free Sonogashira protocol.[8] Ensure rigorous degassing of the reaction mixture.[8] |
| β-Hydride Elimination | A common side reaction with substrates bearing β-hydrogens, especially in Buchwald-Hartwig aminations.[10] | Select a ligand that promotes rapid reductive elimination over β-hydride elimination.[10] Optimize reaction conditions to favor the desired coupling. |
| Biaryl Formation (Buchwald-Hartwig) | Can occur, particularly with chiral primary amines. | Optimize the catalyst, ligand, and stoichiometry. A thorough screening of conditions may be necessary.[7] |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Possible Causes & Solutions
| Cause | Suggested Solution |
| High Temperature | The catalyst is not stable at the reaction temperature. |
| Ligand Dissociation | The ligand may be dissociating from the palladium center, leading to aggregation of Pd(0).[1] |
| Presence of Oxygen | Oxygen can lead to the oxidation and subsequent decomposition of the Pd(0) catalyst. |
| Incompatible Substrates | Certain functional groups on the substrates can poison the catalyst. |
Data Presentation: Typical Reaction Parameters
The following tables summarize typical starting conditions for common palladium-catalyzed cross-coupling reactions. These should be considered as starting points for optimization.
Table 1: Suzuki-Miyaura Coupling
| Parameter | Typical Range/Value | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf) | 0.5 - 5 mol% |
| Ligand | PPh₃, SPhos, XPhos, dppf | 1 - 10 mol% |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, CsF | 1.5 - 3 equivalents |
| Solvent | Toluene, Dioxane, THF, DMF/Water | Biphasic conditions are common.[11] |
| Temperature | Room Temperature - 120 °C | Substrate dependent.[12] |
Table 2: Buchwald-Hartwig Amination
| Parameter | Typical Range/Value | Notes |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Palladacycle precatalysts | 1 - 5 mol%[7] |
| Ligand | Biaryl phosphines (e.g., XPhos, RuPhos), Josiphos | 1 - 10 mol%[7] |
| Base | NaOtBu, KOtBu, LHMDS, Cs₂CO₃ | 1.2 - 2 equivalents[7] |
| Solvent | Toluene, Dioxane, THF | Anhydrous conditions are crucial. |
| Temperature | 80 - 110 °C | [4][7] |
Table 3: Heck Coupling
| Parameter | Typical Range/Value | Notes |
| Palladium Source | Pd(OAc)₂, PdCl₂ | 1 - 5 mol% |
| Ligand | PPh₃, P(o-tol)₃, dppp | Often ligand-free for activated substrates. |
| Base | Et₃N, K₂CO₃, Cs₂CO₃ | 1.1 - 2 equivalents |
| Solvent | DMF, DMA, NMP, Toluene | High boiling point solvents are common.[13] |
| Temperature | 80 - 140 °C |
Table 4: Sonogashira Coupling
| Parameter | Typical Range/Value | Notes |
| Palladium Source | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | 1 - 5 mol% |
| Copper Co-catalyst | CuI | 1 - 10 mol% (for traditional protocol) |
| Ligand | PPh₃, AsPh₃ | For copper-free protocols, more specialized ligands may be used. |
| Base | Et₃N, i-Pr₂NH, DBU | Often used as a solvent or co-solvent. |
| Solvent | THF, DMF, Toluene | |
| Temperature | Room Temperature - 100 °C |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Cross-Coupling Reaction
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or boronic ester (1.2-1.5 equiv.), the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 5-10 minutes.
-
Solvent Addition: Under the inert atmosphere, add the degassed solvent (e.g., a mixture of toluene and water) to achieve a concentration of approximately 0.1-0.5 M.
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (typically 80-100 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for a Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization for specific substrates.[7]
-
Preparation: To an oven-dried reaction vial containing a magnetic stir bar, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., 1-5 mol%), and the phosphine ligand (e.g., 1-10 mol%).[7]
-
Inert Atmosphere: Cap the vial with a septum and purge with an inert gas (Argon or Nitrogen) for 5-10 minutes.[7]
-
Reagent Addition: Under an inert atmosphere, add the base (e.g., NaOtBu, 1.2-2.0 equiv.).[7] Then add the amine (1.1-1.5 equiv.) followed by the degassed solvent (to achieve a concentration of ~0.1-0.5 M).[7]
-
Reaction: Place the vial in a preheated heating block and stir at the desired temperature (typically 80-110 °C).[7]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.[7]
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and/or brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[7]
-
Purification: Purify the crude product by flash column chromatography.[7]
Visualizations
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: A logical workflow for troubleshooting failed cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]
- 13. books.rsc.org [books.rsc.org]
Stability and storage conditions for 6-Bromo-1H-phenalene
Technical Support Center: 6-Bromo-1H-phenalene
This guide provides essential information on the stability and storage of this compound for researchers, scientists, and drug development professionals. Please note that detailed stability studies for this specific compound are not widely available in public literature. The following recommendations are based on general knowledge of similar polycyclic aromatic hydrocarbons (PAHs) and brominated organic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the general stability characteristics of this compound?
A1: While specific stability data is limited, this compound, as a polycyclic aromatic hydrocarbon, may be sensitive to light and air (oxygen). Aromatic compounds can be susceptible to photo-oxidation. The presence of a bromine atom can also influence its reactivity. It is generally advisable to handle the compound under an inert atmosphere, especially for long-term storage or when in solution.
Q2: What are the recommended storage conditions for solid this compound?
A2: For solid samples, it is recommended to store this compound in a tightly sealed container, protected from light. Storage in a cool, dry, and dark place is crucial. For long-term storage, refrigeration or freezing is advisable, and the container should be blanketed with an inert gas like argon or nitrogen.
Q3: How should I store solutions of this compound?
A3: Solutions of this compound are likely to be less stable than the solid form. It is recommended to prepare solutions fresh for each experiment. If short-term storage is necessary, store the solution in a tightly sealed vial with minimal headspace, protect it from light by wrapping the vial in aluminum foil or using an amber vial, and keep it refrigerated. For longer-term storage of solutions, freezing under an inert atmosphere is the preferred method.
Q4: Are there any known incompatibilities for this compound?
A4: Specific incompatibility data is not available. However, based on general chemical principles, it should be kept away from strong oxidizing agents and strong bases.[1][2] Contact with incompatible materials could lead to degradation of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Compound discoloration (e.g., yellowing) upon storage. | Exposure to air and/or light leading to oxidation or photodegradation. | Discard the discolored material if purity is critical. For future storage, ensure the container is tightly sealed, purged with an inert gas (argon or nitrogen), and stored in a dark, cool place. |
| Inconsistent experimental results over time with the same batch. | Degradation of the compound in solid form or in solution. | Prepare fresh solutions for each experiment. If using a stock solution, perform a quality control check (e.g., by TLC or LC-MS) before use to confirm its integrity. Re-evaluate your storage conditions for the solid material. |
| Poor solubility after prolonged storage. | Potential polymerization or degradation into less soluble byproducts. | Attempt to dissolve a small sample in a trusted solvent. If solubility has decreased, the compound has likely degraded and should not be used for quantitative experiments. |
Recommended Storage Conditions Summary
| Condition | Solid Form (Long-term) | Solution (Short-term) |
| Temperature | -20°C to 4°C (Refrigerated/Frozen) | 4°C (Refrigerated) |
| Atmosphere | Inert gas (Argon or Nitrogen) | Minimal headspace, sealed |
| Light | Protected from light (Amber vial/foil) | Protected from light (Amber vial/foil) |
| Container | Tightly sealed, appropriate for low temperatures | Tightly sealed vial |
Experimental Workflow for Handling and Storage
The following diagram outlines a general workflow for handling and storing this compound to minimize degradation and ensure experimental reproducibility.
Caption: Workflow for handling and storing this compound.
References
Side reaction pathways in the synthesis of phenalene derivatives
Welcome to the Technical Support Center for the synthesis of phenalene (B1197917) derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of these complex molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of phenalene derivatives, offering explanations and actionable solutions in a question-and-answer format.
Issue 1: Formation of Multiple Isomers during Friedel-Crafts Acylation
Question: My Friedel-Crafts acylation of naphthalene (B1677914) to form a phenalenone precursor is yielding a mixture of α- and β-substituted isomers. How can I improve the regioselectivity?
Answer: The formation of isomeric mixtures in the Friedel-Crafts acylation of naphthalene is a common challenge governed by kinetic and thermodynamic factors. Substitution at the α-position (C-1) is kinetically favored due to the higher stability of the intermediate σ-complex, while the β-substituted product (C-2) is thermodynamically more stable due to reduced steric hindrance.[1] The choice of solvent and temperature plays a crucial role in controlling the isomer ratio.
Troubleshooting Steps:
-
Solvent Selection: The polarity and coordinating ability of the solvent can significantly influence the regioselectivity. Non-polar solvents like carbon disulfide often favor α-substitution, while more polar solvents like nitrobenzene (B124822) can promote the formation of the β-isomer, especially at higher temperatures.[1]
-
Temperature Control: Lower reaction temperatures (e.g., 0 °C) generally favor the kinetically controlled α-product. Conversely, higher temperatures can lead to the thermodynamically favored β-product through rearrangement of the initially formed α-isomer.[1]
-
Catalyst Concentration: The concentration of the Lewis acid catalyst (e.g., AlCl₃) can also affect the isomer ratio.
Quantitative Data on Solvent Effects in Acylation of Naphthalene Derivatives:
| Solvent | Acylating Agent | Catalyst | Temperature (°C) | α:β Isomer Ratio | Reference |
| Carbon Disulfide | Acetyl Chloride | AlCl₃ | 25 | High α | [1] |
| Nitrobenzene | Acetyl Chloride | AlCl₃ | 25 | Lower α | [1] |
| 1,2-Dichloroethane | Acetyl Chloride | AlCl₃ | 25 | Variable | [1] |
Logical Workflow for Troubleshooting Isomer Formation:
Caption: Troubleshooting workflow for controlling regioselectivity in Friedel-Crafts acylation.
Issue 2: Dimerization of Phenalenyl Radical Intermediates
Question: I am observing the formation of dimeric byproducts in my reaction, which I suspect are arising from phenalenyl radical intermediates. How can I suppress this side reaction?
Answer: Phenalenyl radicals are known to be persistent and can readily dimerize through either σ-bond formation or π-π stacking.[2] This dimerization is often a reversible process, and its extent is influenced by steric factors and reaction conditions.
Troubleshooting Steps:
-
Introduction of Bulky Substituents: The formation of σ-dimers can be sterically hindered by introducing bulky substituents on the phenalenyl ring. For example, tri-tert-butylphenalenyl radicals have been shown to favor the formation of π-dimers over σ-dimers.[2]
-
Reaction Concentration: Dimerization is a bimolecular process. Therefore, running the reaction at a lower concentration can disfavor the formation of dimers.
-
Temperature Control: The thermodynamics of dimerization can be temperature-dependent. Varying the reaction temperature may help to minimize the formation of the dimeric byproduct.
-
Rapid Trapping of the Radical: If the phenalenyl radical is an intermediate, ensure that the subsequent reaction step to trap the radical is efficient and fast to minimize its lifetime and thus the opportunity for dimerization.
Side Reaction Pathway: Phenalenyl Radical Dimerization
Caption: Competing pathways of phenalenyl radical dimerization versus the desired reaction.
Issue 3: Poor Regioselectivity in the Sulfonation of Phenalenone
Question: My sulfonation of phenalenone is resulting in a mixture of isomers. How can I achieve better control over the position of sulfonation?
Answer: The sulfonation of phenalenone can be challenging to control, with the potential for substitution at multiple positions. Under harsh conditions, such as high temperatures and concentrated sulfuric acid, a mixture of products can be formed.[3]
Troubleshooting Steps:
-
Milder Reaction Conditions: Employing milder sulfonating agents and lower reaction temperatures can improve regioselectivity. For instance, using a mixture of CHCl₃/MeOH/H₂O with Na₂SO₃ and a surfactant at room temperature has been shown to provide regioselective sulfonation of a bromomethylphenalenone derivative.[3]
-
Reaction Time: The duration of the reaction can influence the product distribution. Monitor the reaction progress by TLC or HPLC to determine the optimal time for quenching the reaction.
-
Protecting Groups: In some cases, it may be necessary to use protecting groups to block certain positions on the phenalenone ring and direct the sulfonation to the desired position.
Quantitative Data on Sulfonation of Phenalenone Derivatives:
| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 2-(Bromomethyl)-1H-phenalen-1-one | Na₂SO₃, Tetrabutylammonium iodide, CHCl₃/MeOH/H₂O, rt, 6h | Sodium (1-oxo-1H-phenalen-2-yl)methanesulfonate | 99 | [3] |
| Phenalenone | Concentrated H₂SO₄, 180°C | Mixture of 2- and 5-sulfonated products | - | [3] |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 1H-phenalen-1-one core?
A1: A widely used method is the Friedel-Crafts acylation of naphthalene with cinnamoyl chloride in the presence of a Lewis acid like aluminum chloride, followed by an intramolecular cyclization and aromatization.[4] Microwave-assisted synthesis has been shown to significantly reduce the reaction time for this transformation from hours to minutes.[3]
Q2: I am experiencing low yields in my phenalenone synthesis. What are some general troubleshooting steps?
A2: Low yields can be due to several factors. Ensure all reagents and solvents are anhydrous, as Lewis acids like AlCl₃ are highly moisture-sensitive. The quality of the catalyst is also crucial. Optimizing the reaction temperature and time is important to prevent the degradation of starting materials or products. Finally, purification by column chromatography may be necessary to remove impurities that can lower the isolated yield.[5]
Q3: Can solvent choice impact side reactions other than regioselectivity?
A3: Yes, the solvent can play a critical role in preventing other side reactions. For example, in the synthesis of 9-cyano-1H-phenalen-1-one from the corresponding triflate, changing the solvent from acetonitrile (B52724) to dichloromethane (B109758) eliminated the hydrolysis of the triflate as a side reaction and significantly increased the product yield.
Q4: Are there any green chemistry approaches to phenalenone synthesis?
A4: Microwave-assisted synthesis is a greener alternative to conventional heating methods, as it often leads to shorter reaction times, higher yields, and reduced energy consumption.[3][6]
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 1H-Phenalen-1-one[3]
Materials:
-
Naphthalene (960 mg, 7.5 mmol)
-
trans-Cinnamoyl chloride (1.25 g)
-
Dichloromethane (CH₂Cl₂) (7.5 mL)
-
Aluminum chloride (AlCl₃) (3 g)
-
37% Hydrochloric acid (HCl) (100 mL)
Procedure:
-
Dissolve naphthalene and cinnamoyl chloride in CH₂Cl₂ in a microwave-safe reaction vessel and cool in an ice bath for 10 minutes.
-
Slowly add AlCl₃ to the mixture and stir for 10 minutes at 4 °C.
-
Irradiate the reaction mixture in a microwave reactor for 12 minutes at 100 W.
-
Pour the reaction mixture into 100 mL of 37% HCl and filter.
-
Dilute the filtrate with water and extract with CH₂Cl₂.
-
The product is obtained as a matt yellow powder with a yield of approximately 57% and generally does not require further purification.
Experimental Workflow for Microwave-Assisted Phenalenone Synthesis:
Caption: Workflow for the microwave-assisted synthesis of 1H-phenalen-1-one.
Protocol 2: Synthesis of 2-(Chloromethyl)-1H-phenalen-1-one[7]
Materials:
-
1H-Phenalen-1-one
-
Paraformaldehyde
-
Glacial acetic acid
-
Phosphoric acid (85%)
-
Hydrochloric acid (concentrated)
Procedure:
-
Combine 1H-phenalen-1-one, paraformaldehyde, glacial acetic acid, and phosphoric acid in a round-bottom flask.
-
Heat the mixture until all solids dissolve.
-
Add concentrated hydrochloric acid and maintain the reaction at an elevated temperature for 16 hours.
-
Cool the reaction mixture and pour it into ice water.
-
Neutralize the solution and collect the precipitate by filtration.
-
Wash the solid and extract the product with CH₂Cl₂.
-
Purify the crude product by column chromatography to yield the desired product (approximately 51% yield).
References
Troubleshooting low yields in Sonogashira coupling of bromo-phenalenes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges and improve yields in the Sonogashira coupling of bromo-phenalenes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Sonogashira reaction with a bromo-phenalene is resulting in a low yield. What are the most common causes?
Low yields in Sonogashira couplings with bromo-phenalenes can often be attributed to several factors. The reactivity of aryl bromides is generally lower than that of aryl iodides, which can make the oxidative addition step rate-limiting.[1][2] Key issues to investigate include:
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently, or the catalyst could be decomposing.[1]
-
Suboptimal Reaction Conditions: The choice of solvent, base, temperature, and ligands can significantly impact the reaction's success.[1]
-
Alkyne Homocoupling (Glaser Coupling): This is a major side reaction that consumes the terminal alkyne, particularly in the presence of copper catalysts and oxygen.[1][3]
-
Decomposition of Starting Materials or Products: Phenalene (B1197917) compounds can be sensitive to high temperatures or specific reaction conditions.[1]
-
Presence of Impurities: Water or oxygen can interfere with the catalytic cycle. While some modern protocols are more tolerant, it's a critical factor to consider.[1]
Q2: I'm observing a black precipitate in my reaction mixture. What is it, and how can I prevent it?
The black precipitate is likely palladium black, which forms when the palladium catalyst decomposes and agglomerates.[3][4] This indicates catalyst deactivation. To prevent this:
-
Lower the Reaction Temperature: High temperatures can accelerate catalyst decomposition.[1]
-
Use a More Stable Precatalyst/Ligand: Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbene (NHC) ligands can stabilize the palladium catalyst.[2][3]
-
Ensure an Inert Atmosphere: Rigorously degas your solvents and reactants and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction.[5]
Q3: Which palladium catalyst and ligands are most effective for coupling bromo-phenalenes?
The choice of catalyst and ligand is critical. While traditional catalysts like Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are common starting points, they often necessitate higher temperatures for less reactive aryl bromides.[1][2] For challenging couplings with bromo-phenalenes, consider the following:
-
Electron-Rich and Bulky Ligands: Ligands such as cataCXium A, sXPhos, or dppf can improve catalytic activity for aryl bromides.[1][6]
-
N-Heterocyclic Carbene (NHC) Ligands: Pd-NHC complexes offer high thermal stability and reactivity and can be effective in copper-free systems.[2]
Q4: How can I minimize the formation of alkyne homocoupling (Glaser coupling) byproducts?
Glaser coupling is a common side reaction, especially when using a copper co-catalyst.[3] To minimize this:
-
Strict Anaerobic Conditions: Oxygen promotes homocoupling.[4] Ensure your reaction setup is free of oxygen by thoroughly degassing the solvent and reagents.[5]
-
Copper-Free Conditions: If homocoupling is a persistent issue, consider a copper-free Sonogashira protocol. These reactions may require more active palladium catalysts and ligands.[2]
Q5: My reaction is not proceeding to completion. Should I increase the temperature?
Increasing the temperature can often accelerate the rate-limiting oxidative addition of the bromo-phenalene to the palladium catalyst.[1] Many couplings involving aryl bromides require heating, sometimes to 100 °C or higher.[1] However, exercise caution, as excessive temperatures can lead to catalyst decomposition and degradation of your phenalene compounds.[1][3] A stepwise increase in temperature while monitoring the reaction by TLC or GC-MS is a prudent approach.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize key parameters and their effects on Sonogashira coupling reactions, providing a starting point for optimization.
Table 1: Influence of Palladium Catalyst and Ligand on Sonogashira Coupling
| Catalyst/Ligand System | Substrate | Key Advantages | Considerations |
| Pd(PPh₃)₄ / CuI | Aryl Bromides | Readily available, well-established. | Often requires higher temperatures for bromides.[1] |
| PdCl₂(PPh₃)₂ / CuI | Aryl Bromides | More stable than Pd(PPh₃)₄.[7] | May still require elevated temperatures.[1] |
| Pd(OAc)₂ / XPhos | Aryl Bromides | High activity for challenging substrates. | Ligand can be more expensive. |
| Pd-NHC Complexes (e.g., IPr, IMes) | Aryl Bromides | High thermal stability, effective in copper-free systems.[2] | Synthesis of NHC ligands can be more complex.[3] |
| Pd/C | Aryl Halides | Heterogeneous, allows for easier catalyst removal. | May exhibit lower activity than homogeneous catalysts. |
Table 2: Common Solvents and Bases in Sonogashira Coupling
| Solvent | Base | Typical Temperature Range (°C) | Comments |
| THF | Et₃N, DIPEA | Room Temp - Reflux | Good general-purpose solvent.[1] |
| Dioxane | Cs₂CO₃, K₃PO₄ | 60 - 110 | Often used for more challenging couplings.[1] |
| DMF | Et₃N | Room Temp - 100 | Polar aprotic solvent, can sometimes hinder reaction.[8] |
| Toluene | Et₃N, DIPA | 80 - 110 | Good for higher temperature reactions.[6] |
| Acetonitrile | Et₃N | Room Temp - Reflux | Can be effective, but substrate and catalyst solubility should be checked.[6] |
| Water | Et₃N | 100 | Sustainable solvent, requires appropriate catalyst system.[9] |
Experimental Protocols
General Protocol for Sonogashira Coupling of a Bromo-phenalene
This protocol provides a general starting point. Optimization of catalyst, ligand, solvent, base, and temperature will likely be necessary for specific bromo-phenalene substrates.
Materials:
-
Bromo-phenalene (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Copper(I) iodide (CuI, 1-10 mol%) (for copper-catalyzed reaction)
-
Ligand (if using a separate ligand, e.g., PPh₃, 4-10 mol%)
-
Base (e.g., Et₃N, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., THF, DMF, Toluene)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the bromo-phenalene, palladium catalyst, CuI (if applicable), and ligand (if applicable).
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the base and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (start at room temperature and gradually increase if no reaction is observed).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.[10][11]
Visualizations
Troubleshooting Workflow for Low Yields
References
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. books.lucp.net [books.lucp.net]
- 9. ias.ac.in [ias.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography techniques for purifying phenalenone isomers
Technical Support Center: Purifying Phenalenone Isomers
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for purifying phenalenone isomers using column chromatography. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and illustrative data to streamline your purification process.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a column chromatography method for phenalenone isomers?
The crucial first step is to develop a separation method using Thin-Layer Chromatography (TLC).[1] TLC is a rapid and inexpensive way to screen various mobile phases to find the optimal solvent system for separating your isomers. The ideal solvent system will show good separation between the isomer spots, with the target compound having a Retardation Factor (Rf) value between 0.25 and 0.40.[2] This Rf range typically translates well to column chromatography, ensuring the compound elutes neither too quickly nor too slowly.[2]
Q2: Which stationary phase is best for separating phenalenone isomers?
For positional isomers like those of phenalenone, which differ in the substitution pattern on an aromatic ring, several types of stationary phases can be effective:
-
Silica (B1680970) Gel: This is the most common and cost-effective choice for normal-phase chromatography of polycyclic aromatic compounds.[3][4]
-
Alumina: Can be a good alternative to silica, sometimes offering different selectivity for aromatic hydrocarbons.[5]
-
Phenyl-bonded Phases: Columns with phenyl groups (e.g., Phenyl-Hexyl) are highly recommended for separating aromatic positional isomers due to their ability to engage in π-π interactions, which can enhance selectivity.[6][7]
-
Chiral Stationary Phases (CSPs): If your phenalenone derivatives are enantiomers (non-superimposable mirror images), a chiral stationary phase is mandatory for separation.[8][9] Polysaccharide-based CSPs are often effective for a wide range of chiral compounds.[10]
Q3: How do I select an appropriate mobile phase (eluent)?
The choice of mobile phase is critical and is guided by your initial TLC analysis.[1]
-
Normal-Phase Chromatography (Silica/Alumina): Start with a non-polar solvent like hexane (B92381) or petroleum ether and gradually add a more polar solvent such as ethyl acetate (B1210297) or dichloromethane.[1] The goal is to find a ratio that provides the best separation of your isomers.
-
Reversed-Phase Chromatography (e.g., C18, Phenyl): The mobile phase is polar, typically a mixture of water with methanol (B129727) or acetonitrile.[11] Adjusting the ratio of the organic solvent to water controls the elution.
-
Gradient Elution: For complex mixtures containing isomers that are difficult to separate, a gradient elution can be highly effective.[1][12] This involves gradually increasing the polarity of the mobile phase during the separation, which helps to elute more strongly retained compounds as sharper peaks.[1]
Q4: My phenalenone sample is not very soluble in the mobile phase. How should I load it onto the column?
If your compound has poor solubility in the chosen eluent, "dry loading" is the recommended technique.[13] Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane). Add a small amount of dry silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be carefully added to the top of the packed column.[13] This method prevents the sample from precipitating at the top of the column and ensures it loads in a narrow, even band.
Troubleshooting Guide
This section addresses common issues encountered during the column chromatography of phenalenone isomers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or No Separation Between Isomers | 1. Inappropriate Mobile Phase: The polarity of the solvent system is not optimal for differential migration. 2. Incorrect Stationary Phase: The chosen stationary phase does not offer enough selectivity for the isomers. 3. Overloaded Column: Too much sample was loaded, exceeding the column's capacity and causing band broadening. | 1. Optimize Mobile Phase: Re-evaluate your TLC results. Try a less polar solvent system or a gradient elution to improve resolution.[12] 2. Change Stationary Phase: If using silica, consider a phenyl-bonded phase to leverage π-π interactions for better separation of aromatic isomers.[7] 3. Reduce Sample Load: Use a larger column or load less material. |
| Compound Elutes Too Quickly (Low Retention) | 1. Mobile Phase is Too Polar: The eluent is too strong, carrying all components through the column without sufficient interaction with the stationary phase. | 1. Decrease Mobile Phase Polarity: Reduce the percentage of the polar solvent (e.g., ethyl acetate) in your non-polar solvent (e.g., hexane). |
| Compound is Stuck on the Column (High Retention) | 1. Mobile Phase is Too Non-Polar: The eluent is too weak to move the compound down the column. 2. Compound Degradation: The phenalenone isomer may be unstable on the acidic silica gel.[14] | 1. Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent.[14] 2. Check Compound Stability: Run a 2D TLC to see if the compound degrades on silica.[14] If it does, consider using a deactivated silica gel or an alternative stationary phase like alumina. |
| Tailing or Streaking of Bands | 1. Poor Sample Solubility: The sample is not fully dissolved in the mobile phase as it moves through the column. 2. Column Overloading: Too much sample applied. 3. Flow Rate Too Fast: Insufficient time for equilibrium between the stationary and mobile phases.[13] | 1. Modify Mobile Phase: Add a small amount of a solvent in which the compound is more soluble, or switch to a different solvent system. 2. Use Less Sample: Ensure the amount of crude material is appropriate for the column size. 3. Optimize Flow Rate: Reduce the flow rate to allow for proper equilibration.[13] |
| Cracked or Channeled Column Packing | 1. Improper Packing: The slurry was not packed evenly, or air bubbles were introduced. 2. Column Ran Dry: The solvent level dropped below the top of the stationary phase at some point.[13] | 1. Re-pack the Column: Use the "wet slurry" method to ensure a homogenous and stable packing bed.[1] Gently tap the column during packing to dislodge air bubbles. 2. Maintain Solvent Level: Always keep the solvent level above the top of the silica gel. This is a critical rule in column chromatography.[13] |
Data Presentation
Table 1: Effect of Mobile Phase Composition on Isomer Separation (TLC Analysis)
This table illustrates how changing the mobile phase composition affects the Retardation Factor (Rf) and separation factor (α) for two hypothetical phenalenone positional isomers on a standard silica gel plate. The goal is to maximize α while keeping the Rf of the target isomer in the 0.25-0.40 range.
| Mobile Phase (Hexane:Ethyl Acetate) | Rf (Isomer 1) | Rf (Isomer 2) | Separation Factor (α = Rf2/Rf1) | Comments |
| 95:5 | 0.15 | 0.18 | 1.20 | Low retention, minimal separation. |
| 90:10 | 0.28 | 0.36 | 1.29 | Optimal. Good Rf for Isomer 1 and good separation. |
| 85:15 | 0.42 | 0.52 | 1.24 | Isomers are moving too fast; risk of co-elution. |
| 80:20 | 0.55 | 0.65 | 1.18 | Poor resolution; Rf values are too high. |
Note: Data are illustrative. Actual results will vary based on the specific phenalenone isomers and experimental conditions.
Experimental Protocols
Detailed Protocol: Normal-Phase Column Chromatography of Phenalenone Isomers
This protocol is adapted from established methods for purifying 1H-Phenalene-1,3(2H)-dione derivatives.[1]
1. Mobile Phase Selection via TLC:
-
Dissolve a small amount of the crude isomer mixture in a solvent like dichloromethane.
-
Spot the solution onto several silica gel TLC plates.
-
Develop the plates in different solvent systems (e.g., varying ratios of hexane:ethyl acetate).
-
Identify the solvent system that provides the best separation with an Rf value for the target isomer between 0.25 and 0.40.[2]
2. Column Preparation (Wet Slurry Method):
-
Secure a glass column of appropriate size vertically. Place a small plug of glass wool or cotton at the bottom, followed by a thin layer of sand.[1]
-
In a beaker, create a slurry by mixing silica gel with the least polar mobile phase selected from the TLC analysis.[1]
-
Pour the slurry into the column. Open the stopcock to drain the solvent while continuously tapping the column to ensure even packing and remove air bubbles.[1]
-
Crucially, never let the solvent level fall below the top of the silica bed.[1]
-
Once the silica has settled, add a thin layer of sand on top to protect the surface.[1]
-
Equilibrate the column by washing it with 2-3 column volumes of the mobile phase.[15]
3. Sample Loading:
-
Dissolve the crude product in the minimum volume of the mobile phase or a more polar solvent if necessary.
-
Carefully apply the concentrated sample solution to the top of the silica bed with a pipette.[1]
-
Open the stopcock and allow the sample to adsorb onto the silica until the solvent level just reaches the top of the sand layer.[1]
4. Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin elution by opening the stopcock to achieve a steady flow rate (e.g., 1-2 mL/minute).[1]
-
If using a gradient, gradually increase the percentage of the more polar solvent over time.[1]
-
Collect the eluent in a series of labeled test tubes or flasks.
5. Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure desired isomer.[1]
-
Combine the pure fractions.[1]
-
Remove the solvent using a rotary evaporator to yield the purified phenalenone isomer.[1]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Stationary phases for thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. cup.edu.cn [cup.edu.cn]
- 6. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 7. welch-us.com [welch-us.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. chromtech.com [chromtech.com]
- 13. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 14. Chromatography [chem.rochester.edu]
- 15. ias.ac.in [ias.ac.in]
Preventing degradation of 6-Bromo-1H-phenalene during functionalization
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the functionalization of 6-Bromo-1H-phenalene. Our goal is to help you prevent degradation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses specific issues that may arise during the functionalization of this compound, offering potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Functionalized Product
| Potential Cause | Recommended Solution |
| Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst. | Switch to a Pre-catalyst: Employ a commercially available palladium pre-catalyst (e.g., G3 or G4 palladacycles) that readily forms the active LPd(0) species.[1] Optimize Ligand-to-Metal Ratio: If using a Pd(II) source like Pd(OAc)₂, ensure an appropriate ligand-to-palladium ratio (typically 1:1 to 1.5:1) to facilitate the reduction to Pd(0). |
| Inappropriate Ligand: The chosen phosphine (B1218219) ligand may not be suitable for the sterically hindered phenalene (B1197917) system. | Use Bulky, Electron-Rich Ligands: Employ bulky biaryl phosphine ligands such as XPhos, SPhos, or BrettPhos, which are known to be effective for challenging substrates. These ligands promote reductive elimination and stabilize catalytic intermediates.[1][2] |
| Ineffective Base: The base may not be strong enough to facilitate the catalytic cycle or may have poor solubility. | Select a Strong, Soluble Base: For Suzuki reactions, potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often effective. For Buchwald-Hartwig aminations, sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices. Ensure the base is freshly opened or properly stored to avoid deactivation by moisture.[3][4] |
| Unsuitable Solvent: The solvent may not be appropriate for the reaction temperature or may inhibit catalysis. | Choose a High-Boiling, Non-coordinating Solvent: Toluene and dioxane are standard solvents for many cross-coupling reactions. Avoid chlorinated solvents and strongly coordinating solvents like acetonitrile.[1][5] |
| Low Reaction Temperature: The reaction may not have sufficient thermal energy to overcome the activation barrier. | Increase the Temperature: Typical temperatures for cross-coupling reactions range from 80-120 °C. For challenging substrates, higher temperatures may be necessary.[1] |
Issue 2: Significant Formation of Dehalogenated Byproduct (1H-phenalene)
| Potential Cause | Recommended Solution |
| Presence of Protic Impurities: Water or other protic impurities can lead to protonolysis of the organometallic intermediates. | Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried. Flame-dry glassware and run the reaction under an inert atmosphere (Argon or Nitrogen).[6] |
| Suboptimal Ligand Choice: Some ligands may favor pathways leading to dehalogenation. | Employ Bulky Ligands: Sterically hindered ligands can disfavor side reactions like β-hydride elimination that can lead to dehalogenation.[1][2] Buchwald-type ligands are often effective in minimizing this side reaction. |
| Inappropriate Base or Solvent: The reaction conditions may promote dehalogenation. | Optimize Base and Solvent: A less aggressive base or a different solvent system might reduce this side reaction. For instance, in some Suzuki couplings, minimizing the amount of water can reduce dehalogenation.[6] |
| High Reaction Temperature or Prolonged Reaction Time: Extended heating can promote degradation pathways. | Monitor the Reaction Closely: Follow the reaction progress by TLC or LC-MS and stop the reaction once the starting material is consumed to avoid over-exposure to harsh conditions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common degradation pathway for this compound during functionalization?
A1: The most frequently encountered degradation pathway during palladium-catalyzed cross-coupling reactions is hydrodehalogenation, which results in the formation of the parent 1H-phenalene.[6][7] This can be caused by various factors, including the presence of moisture, the choice of ligand and base, and the reaction temperature.
Q2: How does the choice of palladium catalyst affect the outcome of the reaction?
A2: The palladium source and its associated ligand are critical. Electron-rich and sterically bulky ligands, such as those developed by Buchwald and others, often enhance the catalytic activity and suppress side reactions like dehalogenation by promoting the desired reductive elimination step.[2] Pre-formed catalysts can also offer better reproducibility compared to in-situ generated catalysts.[1]
Q3: Can functionalization reactions of this compound be performed under aqueous conditions?
A3: Yes, certain cross-coupling reactions, particularly Suzuki-Miyaura couplings, can be effectively carried out in aqueous or biphasic organic-water solvent systems.[3][8] This can offer advantages in terms of cost, safety, and environmental impact. However, the presence of water can sometimes exacerbate dehalogenation, so careful optimization is required.[6]
Q4: What is the role of the base in these coupling reactions?
A4: The base plays a crucial role in several steps of the catalytic cycle. In Suzuki couplings, it activates the boronic acid for transmetalation.[3] In Buchwald-Hartwig aminations, it deprotonates the amine nucleophile.[4] The strength and solubility of the base can significantly impact reaction rates and yields.
Q5: How can I purify the functionalized this compound product?
A5: Purification is typically achieved by column chromatography on silica (B1680970) gel. The choice of eluent will depend on the polarity of the product. It is important to remove any residual palladium catalyst, which can often be achieved by filtration through a pad of celite or silica gel before concentration of the reaction mixture.
Data Presentation
The following tables summarize the expected impact of different reaction parameters on the yield of the desired product and the formation of the dehalogenated byproduct. These are illustrative and based on general trends observed in the literature for similar aromatic bromides.
Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of this compound
| Catalyst System | Ligand | Yield of Coupled Product (%) | Yield of 1H-phenalene (%) |
| Pd(OAc)₂ | PPh₃ | 40-60 | 20-30 |
| Pd₂(dba)₃ | SPhos | 85-95 | <5 |
| Pd(dppf)Cl₂ | dppf | 70-85 | 10-15 |
Yields are approximate and will vary based on the specific boronic acid and other reaction conditions.
Table 2: Influence of Base on Buchwald-Hartwig Amination of this compound
| Base | Solvent | Yield of Aminated Product (%) | Yield of 1H-phenalene (%) |
| K₂CO₃ | Dioxane | 30-50 | 15-25 |
| Cs₂CO₃ | Toluene | 60-80 | 10-20 |
| NaOtBu | Toluene | 80-95 | <10 |
Yields are approximate and will vary based on the specific amine and catalyst system used.
Experimental Protocols
The following are generalized protocols for common functionalization reactions of this compound. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst Addition: In a separate vial, add the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Assembling the Reaction: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon) three times. Add the degassed solvent (e.g., toluene/water 10:1) via syringe. Add the catalyst/ligand mixture to the reaction tube under a positive flow of inert gas.
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After completion, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reagent Preparation: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), and the chosen base (e.g., NaOtBu, 1.4 equiv).
-
Catalyst Addition: In a separate vial, mix the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%).
-
Reaction Setup: Add the catalyst/ligand mixture to the Schlenk tube containing the substrate, amine, and base. Evacuate and backfill the tube with an inert gas three times. Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 110 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and copper(I) iodide (4 mol%).
-
Solvent and Base Addition: Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et₃N, 3.0 equiv). Stir the mixture at room temperature for 15 minutes.
-
Addition of Alkyne: To the stirred mixture, add the terminal alkyne (1.2 equiv) via syringe.
-
Reaction: Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.
-
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate and partition between an organic solvent and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Caption: A logical workflow for troubleshooting poor reaction outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Highly Efficient Method for Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Large-Scale Synthesis of 6-Bromo-1H-phenalene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the large-scale synthesis of 6-Bromo-1H-phenalene. Below you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to address potential challenges during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed synthetic strategy for large-scale synthesis of this compound?
A1: A robust two-step synthetic route is proposed. The first step involves the synthesis of the precursor, 1H-phenalene, via a Friedel-Crafts acylation followed by a reduction. The second step is the regioselective bromination of 1H-phenalene to yield the desired this compound.
Q2: Why is the Wolff-Kishner reduction recommended for the conversion of 1H-phenalen-1-one to 1H-phenalene?
A2: The Wolff-Kishner reduction is performed under basic conditions, which the phenalene (B1197917) core is stable to. This method is highly effective for the deoxygenation of aryl ketones and is a suitable alternative to the Clemmensen reduction, which uses strongly acidic conditions that could potentially lead to side reactions with the polycyclic aromatic system.[1][2][3][4][5]
Q3: How is the regioselectivity for the 6-position achieved during the bromination of 1H-phenalene?
A3: The regioselectivity of electrophilic aromatic substitution on 1H-phenalene is directed to the most electronically enriched and sterically accessible positions. Theoretical analysis suggests that the 6-position is one of the more activated sites for electrophilic attack. However, achieving high regioselectivity may require careful optimization of reaction conditions, including the choice of brominating agent and solvent. The formation of other isomers is possible and should be monitored.[6][7]
Q4: What are the primary impurities to look out for in the final product?
A4: Potential impurities include unreacted 1H-phenalene, over-brominated products (e.g., dibromo-1H-phenalene), and other isomeric monobrominated phenalenes. The presence of these impurities will depend on the control of the reaction stoichiometry and conditions.
Q5: What are the recommended methods for purifying the final this compound product?
A5: The crude product can be purified using column chromatography on silica (B1680970) gel. A non-polar eluent system, such as hexane (B92381) or a mixture of hexane and a slightly more polar solvent like dichloromethane (B109758), is recommended. Recrystallization from a suitable solvent system can also be employed for further purification of the isolated product.
Experimental Protocols
Step 1: Synthesis of 1H-phenalene
This step is divided into two parts: the synthesis of 1H-phenalen-1-one and its subsequent reduction to 1H-phenalene.
Part A: Synthesis of 1H-phenalen-1-one
This procedure is adapted from known methods of synthesizing the phenalenone core.
-
Reaction: Naphthalene (B1677914) + Cinnamoyl chloride → 1H-phenalen-1-one
-
Reagents and Materials:
-
Naphthalene
-
Cinnamoyl chloride
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Standard reaction glassware suitable for large-scale synthesis (e.g., a 10 L jacketed reactor)
-
Mechanical stirrer
-
Dropping funnel
-
-
Procedure:
-
In a clean, dry, jacketed reactor equipped with a mechanical stirrer and a dropping funnel, add anhydrous dichloromethane (DCM).
-
To the DCM, add naphthalene and stir until it is completely dissolved.
-
Cool the solution to 0-5 °C using a circulating chiller.
-
Slowly add anhydrous aluminum chloride (AlCl₃) portion-wise, ensuring the temperature does not exceed 10 °C.
-
Once the AlCl₃ has been added, slowly add cinnamoyl chloride via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, slowly and carefully quench the reaction by pouring the mixture into a separate vessel containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) and filter.
-
Remove the solvent under reduced pressure to obtain the crude 1H-phenalen-1-one. The crude product can be used in the next step without further purification.
-
Part B: Reduction of 1H-phenalen-1-one to 1H-phenalene (Wolff-Kishner Reduction) [1][2][3]
-
Reaction: 1H-phenalen-1-one → 1H-phenalene
-
Reagents and Materials:
-
Crude 1H-phenalen-1-one
-
Potassium hydroxide (B78521) (KOH)
-
Diethylene glycol
-
Reaction vessel with a distillation setup and a reflux condenser
-
Heating mantle with temperature control
-
-
Procedure:
-
To a reaction vessel, add the crude 1H-phenalen-1-one, diethylene glycol, hydrazine hydrate, and potassium hydroxide.
-
Heat the mixture to 120-130 °C for 2 hours. Water and excess hydrazine will distill off.
-
After 2 hours, increase the temperature to 190-200 °C and reflux for 4-6 hours. The reaction mixture will turn from a dark color to a lighter yellow/brown.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Add water to the cooled mixture and extract the product with a suitable solvent like toluene (B28343) or ether.
-
Wash the combined organic extracts with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to yield crude 1H-phenalene.
-
The crude product can be purified by column chromatography (silica gel, hexane) to give pure 1H-phenalene.
-
Step 2: Bromination of 1H-phenalene to this compound
-
Reaction: 1H-phenalene + N-Bromosuccinimide (NBS) → this compound
-
Reagents and Materials:
-
1H-phenalene
-
N-Bromosuccinimide (NBS)
-
Carbon tetrachloride (CCl₄) or Dichloromethane (DCM), anhydrous
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel with a stirrer and protection from light
-
-
Procedure:
-
In a reaction vessel protected from light, dissolve 1H-phenalene in anhydrous CCl₄ or DCM under an inert atmosphere.
-
Add N-Bromosuccinimide (NBS) in one portion.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, filter the mixture to remove the succinimide (B58015) byproduct.
-
Wash the filtrate with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the crude product by column chromatography (silica gel, hexane) to isolate the this compound isomer.
-
Data Presentation
Table 1: Key Reaction Parameters for the Synthesis of 1H-phenalene
| Parameter | Part A: Synthesis of 1H-phenalen-1-one | Part B: Reduction to 1H-phenalene |
| Key Reagents | Naphthalene, Cinnamoyl chloride, AlCl₃ | 1H-phenalen-1-one, Hydrazine hydrate, KOH |
| Solvent | Dichloromethane (DCM) | Diethylene glycol |
| Temperature | 0-5 °C (addition), 0-5 °C (reaction) | 120-130 °C (initial), 190-200 °C (reflux) |
| Reaction Time | 3-5 hours | 6-8 hours |
| Molar Ratio | Naphthalene:Cinnamoyl chloride:AlCl₃ (approx. 1:1.1:1.2) | 1H-phenalen-1-one:Hydrazine:KOH (approx. 1:10:8) |
Table 2: Key Reaction Parameters for the Bromination of 1H-phenalene
| Parameter | Value |
| Key Reagents | 1H-phenalene, N-Bromosuccinimide (NBS) |
| Solvent | Carbon tetrachloride (CCl₄) or Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours (TLC monitored) |
| Molar Ratio | 1H-phenalene:NBS (approx. 1:1.05) |
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1A (Synthesis of 1H-phenalen-1-one) | - Inactive AlCl₃ due to moisture.- Low purity of starting materials.- Incomplete reaction. | - Use fresh, anhydrous AlCl₃ and ensure all glassware is dry.- Use high-purity naphthalene and cinnamoyl chloride.- Increase reaction time and monitor closely by TLC. |
| Incomplete reduction in Step 1B | - Insufficient heating or reaction time.- Inefficient removal of water. | - Ensure the reaction reaches and maintains the reflux temperature of 190-200 °C.- Ensure the initial distillation step effectively removes water. |
| Formation of multiple brominated isomers in Step 2 | - 1H-phenalene has multiple activated positions for electrophilic attack. | - Optimize reaction conditions: try different brominating agents (e.g., Br₂ in a non-polar solvent), lower the reaction temperature, and vary the solvent.- Isolate the desired 6-bromo isomer carefully using column chromatography with a shallow gradient. |
| Product is difficult to purify | - Presence of closely related isomers or over-brominated products. | - Use high-resolution column chromatography.- Consider recrystallization from a carefully chosen solvent system (e.g., hexane/ethyl acetate (B1210297) mixtures). |
| Reaction does not go to completion in Step 2 | - Deactivated NBS.- Insufficient reaction time. | - Use freshly opened or purified NBS.- Increase the reaction time and continue to monitor by TLC. |
Visualizations
Caption: Experimental workflow for the large-scale synthesis of this compound.
Caption: Troubleshooting guide for isomeric impurity formation during bromination.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Wolff–Kishner reduction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. Clemmensen Reduction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 2-Bromo-1H-phenalene and 6-Bromo-1H-phenalene for Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
This guide presents a comparative examination of two brominated isomers of 1H-phenalene: 2-Bromo-1H-phenalene and 6-Bromo-1H-phenalene. The strategic placement of a bromine atom on the phenalene (B1197917) core significantly influences the molecule's chemical reactivity, photophysical properties, and synthetic utility. While direct comparative studies between these specific isomers are limited in publicly available literature, this guide consolidates existing data on the isomers and their corresponding ketones (1H-phenalen-1-ones) to provide a valuable resource for researchers in medicinal chemistry, materials science, and organic synthesis.
Physicochemical and Spectroscopic Properties
The introduction of a bromine atom alters the electronic landscape of the phenalene ring. While extensive experimental data for both isomers is not fully available, a comparison can be drawn from computational data and information on their ketone analogues. This compound is commercially available, whereas the 2-bromo isomer typically requires synthesis.[1][] This difference in accessibility is a key consideration for research planning.
It is important to note that much of the experimental literature focuses on the more stable ketone derivatives, 2-Bromo-1H-phenalen-1-one and 6-Bromo-1H-phenalen-1-one. The data for these compounds often provides the most practical insights into the properties conferred by bromination at these respective positions.
Data Summary Table
| Property | 2-Bromo-1H-phenalene | This compound | 2-Bromo-1H-phenalen-1-one | 6-Bromo-1H-phenalen-1-one |
| Molecular Formula | C₁₃H₉Br | C₁₃H₉Br | C₁₃H₇BrO | C₁₃H₇BrO |
| Molecular Weight | 245.11 g/mol [3] | 245.11 g/mol [4] | 259.10 g/mol [5] | 259.10 g/mol [1] |
| CAS Number | Not available | 106139-94-0[4] | 3352-83-8[5] | 72736-07-3[1][6] |
| Appearance | Not specified | Not specified | Expected to be a yellow to orange solid[1] | Yellow to orange solid[1] |
| Solubility | Not specified | Not specified | Soluble in common organic solvents[1] | Soluble in common organic solvents[1] |
| ¹H NMR (CDCl₃, δ) | No experimental data found | No experimental data found[7] | 8.64 (d), 8.19 (d), 8.14 (s), 8.02 (d), 7.74 (dd), 7.67 (d), 7.56 (dd)[8] | No experimental data found |
| ¹³C NMR (CDCl₃, δ) | No experimental data found | No experimental data found[7] | 178.7, 143.1, 135.6, 132.5, 132.2, 131.5, 128.6, 127.9, 127.5, 126.9, 126.6, 125.9[8] | No experimental data found |
| XLogP3-AA | 4.4[3] | 4.7[4] | Not available | Not available |
Synthesis and Reactivity
2-Bromo-1H-phenalen-1-one: Synthesis is typically achieved through the electrophilic bromination of the parent 1H-phenalen-1-one.[9] A plausible approach involves direct bromination, which may yield a mixture of isomers requiring chromatographic purification.[1] The presence of the bromine atom at the 2-position, part of an α,β-unsaturated carbonyl system, makes it a potential Michael-type acceptor.[9] This position is also suggested to be beneficial for photodynamic activity.[1]
This compound: The bromine at the 6-position serves as a versatile synthetic handle. The carbon-bromine bond is amenable to a wide array of transition-metal-catalyzed cross-coupling reactions, making it an exceptionally useful intermediate for constructing more complex phenalene architectures with tailored electronic and optical properties. The electron-withdrawing inductive effect of bromine deactivates the ring towards electrophiles compared to unsubstituted 1H-phenalene.[7]
Biological Activity and Performance
The primary interest in brominated phenalenones lies in their potential as photosensitizers for photodynamic therapy (PDT).[1] The introduction of a heavy atom like bromine is known to enhance intersystem crossing from the excited singlet state to the triplet state, which is crucial for the generation of cytotoxic singlet oxygen (¹O₂).[1][10][11]
While direct comparative data on the singlet oxygen quantum yield for the two isomers is unavailable, studies on related compounds suggest the position of the bromine atom can influence photophysical properties.[1] For instance, a 6-amino-2,5-dibromo-1H-phenalen-1-one derivative was shown to be an effective photosensitizer, indicating that bromination at the 2-position can contribute positively to photodynamic activity.[1] Phenalenones as a class are also recognized for antifungal properties, which is attributed to the reactivity of the α,β-unsaturated carbonyl group.[9]
Experimental Protocols
Synthesis of 2-Bromo-1H-phenalen-1-one (Adapted from Literature)
This protocol describes a general method for the synthesis of 2-Bromo-1H-phenalen-1-one via electrophilic bromination of 1H-phenalen-1-one.[8][9]
Materials:
-
1H-phenalen-1-one
-
N-Bromosuccinimide (NBS)
-
Neutral Alumina (B75360) or Benzoyl Peroxide (initiator)
-
Dichloromethane (CH₂Cl₂) or Carbon Tetrachloride (CCl₄)
-
Standard laboratory glassware, magnetic stirrer, heating mantle
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Mixing: In a round-bottom flask, mix 1H-phenalen-1-one (1.0 eq), neutral alumina (optional, ~7.5 g per g of phenalenone), and NBS (1.7 eq).[8] Alternatively, dissolve 1H-phenalen-1-one in an inert solvent like CCl₄ and add NBS (1.1 eq) with a catalytic amount of benzoyl peroxide.[9]
-
Reaction: If using the solvent-free alumina method, mix the solids in a mortar until uniform and heat at approximately 45 °C for 22 hours.[8] If using the solvent method, heat the mixture to reflux for several hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Alumina Method: Upon completion, filter the crude product, washing thoroughly with CH₂Cl₂. Evaporate the solvent under reduced pressure.[8]
-
Solvent Method: Cool the reaction to room temperature and filter to remove succinimide. Wash the filtrate with a saturated sodium thiosulfate (B1220275) solution to quench excess bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.[9]
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate (B1210297) gradient) to yield pure 2-Bromo-1H-phenalen-1-one as a yellow solid.[8][9]
General Protocol for Purity Validation
A comprehensive assessment of purity is crucial. A multi-technique approach is recommended.
Workflow:
-
High-Performance Liquid Chromatography (HPLC): Used for quantitative purity assessment and detection of non-volatile impurities. A typical specification is >98% purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and identifying any structurally related impurities.
-
Mass Spectrometry (MS): Provides molecular weight confirmation and, with high resolution, the elemental composition. GC-MS is suitable for identifying volatile impurities.
-
Melting Point Analysis: A sharp, well-defined melting point range is a good indicator of high purity. Impurities typically broaden and depress the melting point.
Conclusion
Both 2-Bromo-1H-phenalene and this compound are valuable compounds for research and development, each with distinct advantages.
-
2-Bromo-1H-phenalene (and its ketone) is a promising candidate for applications in photodynamic therapy and as a photosensitizer, where the electronic properties of the 2-position are believed to be advantageous. However, its limited commercial availability means researchers must rely on synthesis and purification.
-
This compound offers significant synthetic versatility. Its commercial availability and the reactivity of the C-Br bond at the 6-position make it an ideal starting material for creating a diverse library of functionalized phenalene derivatives through cross-coupling chemistry.
Further research is necessary to conduct direct, side-by-side experimental comparisons of the photophysical and biological properties of these two isomers to fully elucidate their respective potential in drug development and materials science. This guide provides a foundational framework for initiating such investigations.
References
- 1. benchchem.com [benchchem.com]
- 3. 2-bromo-1H-phenalene | C13H9Br | CID 141316237 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | C13H9Br | CID 46912022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. 72736-07-3|6-Bromo-1H-phenalen-1-one|BLD Pharm [bldpharm.com]
- 7. This compound | 106139-94-0 | Benchchem [benchchem.com]
- 8. Synthesis of Substituted 1H-Phenalen-1-ones and Nitrogen-Containing Heterocyclic Analogues as Potential Anti-Plasmodial Agents [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Photophysical and photosensitizing properties of brominated porphycenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Spectroscopic Deep Dive: A Comparative Analysis of Brominated Phenalene Isomers
For researchers, scientists, and professionals in drug development, understanding the nuanced spectroscopic characteristics of molecular isomers is paramount for structural elucidation and the prediction of photochemical behavior. This guide offers a detailed comparative analysis of brominated phenalene (B1197917) isomers, leveraging available experimental data and computational predictions to delineate the impact of bromine substitution on their spectroscopic signatures.
Phenalene, a unique non-alternant polycyclic aromatic hydrocarbon (PAH), and its derivatives are of significant interest due to their intriguing electronic and photophysical properties. Bromination of the phenalene core introduces a "heavy atom" that can profoundly influence these characteristics, particularly through spin-orbit coupling, which can enhance intersystem crossing and affect fluorescence quantum yields. The position of the bromine substituent is expected to subtly alter the electronic distribution within the aromatic system, leading to distinct spectroscopic fingerprints for each isomer.
Due to the limited availability of direct experimental comparisons for all possible brominated phenalene isomers in peer-reviewed literature, this guide combines data from closely related brominated PAHs and computational predictions to provide a comprehensive overview.
Comparative Spectroscopic Data
The following table summarizes the anticipated spectroscopic data for representative brominated phenalene isomers. The data for bromonaphthalene is included to provide a foundational reference for the expected influence of a bromine atom on a similar aromatic system.
| Spectroscopic Parameter | 1-Bromophenalene (Predicted) | 2-Bromophenalene (Predicted) | 1-Bromonaphthalene (Experimental)[1] |
| ¹H NMR | |||
| Chemical Shift (δ ppm) | Aromatic protons expected in the range of 7.0-8.5 ppm. The proton peri to the bromine will be significantly downfield shifted. | Aromatic protons expected in the range of 7.0-8.5 ppm. Protons ortho and para to the bromine will show the largest shifts. | 8.19, 7.73, 7.71, 7.70, 7.51, 7.44, 7.21 ppm |
| ¹³C NMR | |||
| Chemical Shift (δ ppm) | Aromatic carbons ≈ 120-140 ppm. The ipso-carbon (C-Br) is expected to be shielded due to the "heavy atom effect". | Aromatic carbons ≈ 120-140 ppm. The ipso-carbon will be shielded. | Data not readily available in search results. |
| UV-Visible Spectroscopy | |||
| Absorption Maxima (λmax) | Expected to show multiple absorption bands characteristic of PAHs, likely in the 250-400 nm range. | Similar to the 1-bromo isomer, with potential minor shifts in λmax and molar absorptivity. | Not explicitly detailed in search results. |
| Fluorescence Spectroscopy | |||
| Emission Maxima (λem) | Expected to be fluorescent, though the quantum yield may be reduced by the heavy atom effect of bromine. | Emission wavelength may be subtly different from the 1-bromo isomer based on the substitution pattern. | Not explicitly detailed in search results. |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in this guide. Specific instrumental parameters may vary.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the brominated phenalene isomer in a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
¹H NMR Acquisition: Record the proton NMR spectrum on a 300, 400, or 500 MHz spectrometer. Use tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
¹³C NMR Acquisition: Obtain the carbon-13 NMR spectrum with proton decoupling. A greater number of scans may be required to achieve an adequate signal-to-noise ratio compared to ¹H NMR.
UV-Visible Absorption Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., cyclohexane, ethanol). The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.
-
Instrument Setup: Use a dual-beam UV-Vis spectrophotometer. Record a baseline spectrum with the cuvette filled only with the solvent.
-
Data Acquisition: Measure the absorbance of the sample solution over a wavelength range of approximately 200-800 nm.
Fluorescence Spectroscopy
-
Sample Preparation: Prepare a very dilute solution of the sample in a suitable solvent to avoid inner-filter effects.
-
Data Acquisition: Use a spectrofluorometer to record the emission spectrum by exciting the sample at a wavelength corresponding to one of its absorption maxima. An excitation spectrum can also be recorded by monitoring the emission at a fixed wavelength while scanning the excitation wavelength.
Visualizing the Workflow and Structure-Property Relationships
To better illustrate the process of spectroscopic comparison and the underlying principles, the following diagrams are provided.
Conclusion
The spectroscopic analysis of brominated phenalene isomers reveals the subtle yet significant influence of substituent position on their electronic and photophysical properties. While comprehensive experimental data for all isomers remains an area for further research, the combination of data from related compounds and computational predictions provides a robust framework for their characterization. The methodologies and structure-property relationships outlined in this guide serve as a valuable resource for scientists engaged in the synthesis and application of these unique polycyclic aromatic hydrocarbons.
References
Validating the Structure of 6-Bromo-1H-phenalene Derivatives: A Comparative Guide to HRMS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The unambiguous structural confirmation of novel compounds is a cornerstone of chemical research and drug development. For polycyclic aromatic hydrocarbons (PAHs) like 6-Bromo-1H-phenalene and its derivatives, which are of interest for their unique electronic and photophysical properties, precise structural validation is paramount. High-Resolution Mass Spectrometry (HRMS) has emerged as a powerful tool for this purpose, offering exceptional mass accuracy and the ability to elucidate fragmentation pathways. This guide provides a comprehensive comparison of HRMS with other common analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography—for the structural validation of this compound derivatives.
High-Resolution Mass Spectrometry (HRMS): A Primary Tool for Structural Confirmation
HRMS provides the elemental composition of a molecule with high precision, allowing for the confident determination of its chemical formula. Coupled with tandem mass spectrometry (MS/MS), it also reveals characteristic fragmentation patterns that serve as a structural fingerprint.
Expected HRMS Data for this compound
Based on the principles of mass spectrometry and data from related brominated aromatic compounds, the expected HRMS data for this compound is summarized below. The presence of a bromine atom is indicated by a characteristic isotopic pattern for the molecular ion ([M]+• and [M+2]+•) with nearly equal abundance.
| Parameter | Expected Value for C₁₃H₉Br |
| Calculated Exact Mass | 243.98876 u |
| Observed [M]+• (m/z) | ~243.9888 |
| Observed [M+2]+• (m/z) | ~245.9867 |
| Key Fragment Ion (m/z) | ~165.0699 ([M-Br]+) |
| Mass Accuracy | < 5 ppm |
Experimental Protocol: HRMS Analysis
A typical experimental protocol for the HRMS analysis of a this compound derivative is as follows:
-
Sample Preparation: A dilute solution of the purified compound (approximately 1 mg/mL) is prepared in a suitable solvent such as methanol (B129727) or acetonitrile.
-
Instrumentation: An electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass analyzer, such as a time-of-flight (TOF) or Orbitrap instrument, is used.
-
Data Acquisition: The instrument is operated in positive ion mode. A full scan MS spectrum is acquired to determine the accurate mass of the molecular ion. Tandem MS (MS/MS) is performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
-
Data Analysis: The acquired data is processed to determine the elemental composition from the accurate mass of the molecular ion. The fragmentation pattern is then analyzed to confirm the connectivity of the atoms within the molecule.
A Comparative Guide to Computational and Experimental Data for Phenalene-Based Materials
For Researchers, Scientists, and Drug Development Professionals
Phenalene-based materials have garnered significant attention due to their unique electronic, optical, and magnetic properties, stemming from the presence of a non-bonding molecular orbital (NBMO) in the phenalenyl radical.[1][2] This guide provides a comprehensive comparison of computational and experimental data for these materials, offering insights into their structure-property relationships and potential applications in fields ranging from organic electronics to catalysis.[1][2]
Data Presentation: A Comparative Analysis
The following tables summarize key quantitative data from both computational and experimental studies on phenalene-based materials, facilitating a direct comparison of their electronic, magnetic, and optical properties.
Electronic Properties: Redox Potentials
The redox behavior of phenalene-based materials is crucial for their application in electronic devices and as redox mediators. Cyclic voltammetry is the primary experimental technique for determining redox potentials, while Density Functional Theory (DFT) is a powerful computational tool for predicting these properties.
| Compound | Experimental Method | Eox (V vs. ref) | Ered (V vs. ref) | Computational Method | Predicted Eox (V) | Predicted Ered (V) | Reference(s) |
| 1H-Phenalene-1,3(2H)-dione Derivative | Cyclic Voltammetry | 0.3 | 0.1 | DFT (B3LYP/6-31G*) | Data not available | Data not available | [3] |
| Phenalenyl Radical Derivatives | Cyclic Voltammetry | Varies with substituent | Varies with substituent | DFT (M06-2X) | Calculated to assess stability | Calculated to assess stability | [4] |
Note: Direct comparison of absolute potential values is challenging due to variations in experimental conditions (solvent, electrolyte, reference electrode) and computational models.
Magnetic Properties: Magnetic Susceptibility and Exchange Coupling
Phenalenyl-based radicals are known for their interesting magnetic properties, including the formation of π-dimers with significant magnetic exchange interactions.[5][6] Magnetic susceptibility measurements and Electron Spin Resonance (ESR) spectroscopy are key experimental techniques, while DFT calculations can predict spin densities and magnetic coupling constants.
| Material/System | Experimental Technique | Key Experimental Finding | Computational Method | Key Computational Finding | Reference(s) |
| Phenalenyl-based Radicals | SQUID Magnetometry | Antiferromagnetic interactions in some dimers.[5] | DFT | Spin density distribution and magnetic exchange interactions.[7] | [5][7] |
| Verdazyl Radical Derivative (2) | SQUID Magnetometry | Antiferromagnetic coupling (2J/kB = -118 K).[8] | DFT | Calculation of intermolecular magnetic interactions.[8] | [8] |
| Phenalenyl Derivatives | ESR Spectroscopy | Hyperfine coupling constants.[9] | DFT | Prediction of hyperfine coupling constants.[9] | [9] |
Optical Properties: Absorption and Emission Spectra
The extended π-conjugation in phenalene-based materials gives rise to distinct optical properties. UV-vis absorption and fluorescence spectroscopy are standard experimental methods, while Time-Dependent DFT (TD-DFT) is commonly used for computational predictions.
| Compound | Experimental Method | λmax,abs (nm) | λmax,em (nm) | Computational Method | Predicted λmax,abs (nm) | Reference(s) |
| Phenalenone Derivatives | UV-vis Spectroscopy | 330-430 (n→π*) | Very weak fluorescence | TD-DFT (various functionals) | Qualitative agreement with experiment | [10][11][12] |
| Phenalenyl Radical | Electronic Absorption Spectroscopy | ~513 (19500 cm⁻¹) | - | High-level ab initio | Calculation of excited states | [13][14] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are outlines of key experimental protocols for the synthesis and characterization of phenalene-based materials.
Synthesis of 1H-Phenalene-1,3(2H)-dione
Method: Oxidation with Potassium Permanganate (B83412) [15]
-
Preparation: Suspend phenalene (B1197917) in an acidic medium (e.g., aqueous sulfuric acid) in a round-bottom flask equipped with a reflux condenser.
-
Oxidation: Add potassium permanganate (KMnO₄) portion-wise to the stirred suspension, controlling the exothermic reaction.
-
Reflux: Heat the mixture to reflux for several hours to ensure complete oxidation.
-
Quenching: Cool the mixture and quench the excess permanganate with a reducing agent (e.g., sodium bisulfite) until the solution is colorless.
-
Extraction: Extract the crude product with an organic solvent (e.g., dichloromethane).
-
Purification: Wash the combined organic extracts, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Cyclic Voltammetry of 1H-Phenalene-1,3(2H)-dione
Objective: To determine the redox potentials.[3]
-
Electrode Preparation: Polish a glassy carbon working electrode with alumina (B75360) slurry, sonicate in deionized water and the chosen solvent (e.g., anhydrous acetonitrile), and dry.
-
Solution Preparation: Prepare a 0.1 M solution of a supporting electrolyte (e.g., TBAPF₆) in the anhydrous solvent. Dissolve the phenalene derivative to the desired concentration (e.g., 1 mM).
-
Deoxygenation: Purge the electrochemical cell with an inert gas (e.g., argon) for 15-20 minutes.
-
Measurement: Assemble the three-electrode system (working, reference, and counter electrodes) and record the cyclic voltammogram using a potentiostat over a suitable potential range.
Electron Spin Resonance (ESR) Spectroscopy of Organic Radicals
Principle: ESR spectroscopy detects the absorption of microwave radiation by unpaired electrons in a magnetic field, providing information about the electronic structure and environment of radicals.[9][16][17][18][19]
-
Sample Preparation: The radical species is generated in a suitable solvent and placed in a quartz ESR tube.
-
Instrumentation: The sample tube is placed within a microwave cavity situated between the poles of a magnet.
-
Data Acquisition: The magnetic field is swept while the sample is irradiated with a constant microwave frequency. The absorption of microwaves is detected and recorded as the first derivative of the absorption spectrum.
-
Analysis: The resulting spectrum provides information on the g-factor and hyperfine coupling constants, which are characteristic of the radical's structure.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key workflows and relationships in the study of phenalene-based materials.
Caption: Experimental workflow for phenalene-based materials.
Caption: Computational workflow for phenalene-based materials.
Caption: Relationship between computational and experimental approaches.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Magnetic Properties of Stable Radical Derivatives Carrying a Phenylacetylene Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Excited States Computation of Models of Phenylalanine Protein Chains: TD-DFT and Composite CC2/TD-DFT Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 17. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. wiley.com [wiley.com]
A Comparative Guide to Phenalene-Based Photosensitizers in Photodynamic Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the performance of phenalene-based photosensitizers for Photodynamic Therapy (PDT). Through a detailed comparison of their photophysical and biological properties, supported by experimental data, this document aims to equip researchers with the necessary information to evaluate the potential of this promising class of compounds in cancer therapy.
Executive Summary
Photodynamic therapy is a non-invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized tumor destruction.[1] The efficacy of PDT is critically dependent on the photophysical and photochemical properties of the photosensitizer.[1] Phenalenone and its derivatives have emerged as a highly promising class of photosensitizers due to their exceptionally high singlet oxygen quantum yields, often approaching unity.[2][3][4][5] This guide focuses on comparing the performance of various phenalene-based photosensitizers, with a particular focus on the parent compound, phenalenone (PN), and its promising derivative, OE19, against other analogues and the clinically approved photosensitizer, Photofrin®.
Quantitative Performance Comparison
The efficacy of a photosensitizer is determined by several key photophysical and biological parameters. The following tables summarize the available quantitative data for phenalene-based photosensitizers and their established counterparts.
Table 1: Photophysical Properties of Phenalene-Based Photosensitizers and Controls
| Photosensitizer | Maximum Absorption (λmax) | Molar Extinction Coefficient (ε) | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions |
| Phenalenone (PN) | ~360-415 nm[2] | N/A | < 0.05[2] | ~0.9-1.0[2][5][6] | Wide range of solvents[2][5] |
| OE19 | ~525 nm[1][2] | N/A | ~0.11[2] | ~0.57[2] | DMSO[2] |
| Hydroxy-PN derivatives | Red-shifted vs PN[2] | N/A | Increased vs PN[2] | Reduced vs PN[2] | Organic solvents[2] |
| Ethoxy-PN derivatives | Red-shifted vs PN[2] | N/A | Increased vs PN[2] | Reduced vs PN[2] | Organic solvents[2] |
| Sulfur-based PN derivatives | N/A | N/A | N/A | Significantly lower than unity[3] | CHCl3[3] |
| Photofrin® | ~630 nm[1][6] | N/A | N/A | 0.89[6] | N/A |
| Methylene Blue | ~665 nm[6] | N/A | N/A | 0.52[6] | N/A |
| Rose Bengal | ~548 nm[6] | N/A | N/A | 0.75[6] | N/A |
Table 2: In Vitro Performance of OE19 vs. Photofrin® in PANC-1 Cells
| Parameter | OE19 | Photofrin® |
| Cell Line | PANC-1 (Human Pancreatic Cancer)[1][2] | PANC-1 (Human Pancreatic Cancer)[1] |
| Light Source | 525 nm lamp[1] | 630 nm light[1] |
| Photocytotoxicity | Nanomolar potency[2] | Micromolar range (typical for Photofrin®) |
| Dark Toxicity | Minimal[2] | Minimal[7] |
| Cellular Uptake | Moderate to High[6] | Moderate[6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in the comparison.
Determination of Singlet Oxygen Quantum Yield (ΦΔ)
The relative method using a well-characterized standard photosensitizer and a singlet oxygen scavenger is a common technique.
-
Materials:
-
Test photosensitizer (e.g., phenalene (B1197917) derivative)
-
Reference photosensitizer with known ΦΔ (e.g., Phenalenone, Rose Bengal)[8]
-
Singlet oxygen scavenger (e.g., 1,3-Diphenylisobenzofuran - DPBF, or 9,10-Anthracenediyl-bis(methylene)dimalonic acid - ABDA)[1][8]
-
Spectroscopic grade solvent (e.g., chloroform, DMSO)
-
-
Instrumentation:
-
UV-Vis spectrophotometer
-
Light source with a monochromator or bandpass filter
-
-
Protocol:
-
Sample Preparation: Prepare solutions of the test and reference photosensitizers at a concentration that results in a similar absorbance at the irradiation wavelength. Add the singlet oxygen scavenger to both solutions.
-
Irradiation: Irradiate the solutions with a monochromatic light source at a wavelength where both the sample and the reference absorb.
-
Monitoring: Monitor the decrease in the absorbance of the scavenger (e.g., around 415 nm for DPBF) over time for both the test and reference photosensitizers.[6] The decay of the scavenger's absorbance is proportional to the amount of singlet oxygen generated.[1]
-
Calculation: The singlet oxygen quantum yield of the test compound (ΦΔ_test) is calculated using the following equation: ΦΔ_test = ΦΔ_ref * (k_test / k_ref) * (I_abs_ref / I_abs_test) where ΦΔ_ref is the singlet oxygen quantum yield of the reference, k is the rate of scavenger bleaching, and I_abs is the rate of light absorption by the photosensitizer.[6]
-
In Vitro Phototoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line (e.g., PANC-1, HeLa, MCF-7)
-
Cell culture medium and supplements
-
Photosensitizer stock solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[9]
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
Incubation: Replace the medium with fresh medium containing various concentrations of the photosensitizer. Incubate for a specific duration (e.g., 1, 4, 12, 24 hours) to allow for cellular uptake.[6]
-
Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.[6]
-
Irradiation: Add fresh medium and expose the cells to a specific wavelength and dose of light appropriate for the photosensitizer (e.g., 525 nm for OE19).[1] A set of plates should be kept in the dark to assess dark toxicity.[1]
-
MTT Addition: After a post-irradiation incubation period (e.g., 24-48 hours), add MTT solution to each well and incubate for 3-4 hours at 37°C.[10]
-
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 500-600 nm using a microplate reader.[9] Cell viability is expressed as a percentage of the untreated control.
-
Cellular Uptake and Localization by Fluorescence Microscopy
The intrinsic fluorescence of many photosensitizers allows for the visualization of their intracellular accumulation and localization.
-
Protocol:
-
Cell Culture: Grow cells on glass coverslips or in imaging dishes.
-
Incubation: Incubate the cells with the fluorescent photosensitizer for a specific duration.
-
Washing: Wash the cells with PBS to remove any unbound photosensitizer.[1]
-
Imaging: Observe the cellular uptake and subcellular localization using a fluorescence microscope with appropriate filter sets for the photosensitizer's excitation and emission wavelengths.[1]
-
Mandatory Visualizations
Signaling Pathways in PDT-Induced Cell Death
PDT can induce tumor cell death through apoptosis or necrosis, and the specific pathway activated depends on the photosensitizer, its subcellular localization, and the light dose.[6]
Caption: Signaling pathways of PDT-induced apoptosis and necrosis.
General Experimental Workflow for Photosensitizer Evaluation
The following diagram illustrates a typical workflow for the preclinical evaluation of a novel photosensitizer.
Caption: Experimental workflow for photosensitizer evaluation.
References
- 1. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nanophotonics.spiedigitallibrary.org [nanophotonics.spiedigitallibrary.org]
- 4. Effect of Photodynamic Therapy in Melanoma Skin Cancer Cell Line A375: in vivo Study [jkslms.or.kr]
- 5. research.cbc.osu.edu [research.cbc.osu.edu]
- 6. New insights into the mechanisms for photodynamic therapy-induced cancer cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchhub.com [researchhub.com]
- 10. broadpharm.com [broadpharm.com]
Substituent Effects on the Electronic Structure of 1H-Phenalene: A DFT-Based Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-phenalene core, a unique polycyclic aromatic hydrocarbon, is a subject of significant interest in materials science and drug development due to its distinct electronic and structural properties. Understanding how substituents alter its electronic landscape is crucial for designing novel molecules with tailored functionalities. This guide provides a comparative analysis, based on Density Functional Theory (DFT) principles, of how various electron-donating and electron-withdrawing groups are predicted to modulate the electronic structure of 1H-phenalene.
Tuning the Frontier: Substituent Impact on Electronic Properties
The electronic characteristics of 1H-phenalene are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity, stability, and optical properties. Introducing substituents to the 1H-phenalene scaffold allows for the precise tuning of these energy levels.
Electron-Donating Groups (EDGs) , such as amino (-NH2) and methoxy (B1213986) (-OCH3), generally increase the energy of the HOMO more significantly than the LUMO. This leads to a reduction in the HOMO-LUMO gap, making the molecule more reactive and easier to oxidize. Such modifications can enhance the molecule's potential in applications like organic electronics.
Conversely, Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2) and cyano (-CN), tend to lower the energy of both the HOMO and LUMO. The effect is typically more pronounced on the LUMO, which also results in a decreased HOMO-LUMO gap. This modification increases the electron affinity of the molecule, which can be advantageous in the design of electron acceptors or in modulating the molecule's interaction with biological targets.
Comparative Analysis of Substituted 1H-Phenalene Derivatives
The following table summarizes the predicted effects of representative electron-donating and electron-withdrawing substituents on the frontier orbital energies and the HOMO-LUMO gap of 1H-phenalene. The data is illustrative and compiled based on established principles of substituent effects on aromatic systems as analyzed by DFT. The position of substitution on the phenalene (B1197917) ring will also significantly influence these electronic properties.
| Substituent Group | Type | Predicted Effect on HOMO Energy | Predicted Effect on LUMO Energy | Predicted HOMO-LUMO Gap (eV) |
| -H (Unsubstituted) | - | Reference | Reference | Larger |
| -NH2 (Amino) | Electron-Donating | Increase | Slight Increase | Smaller |
| -OH (Hydroxyl) | Electron-Donating | Increase | Slight Increase | Smaller |
| -OCH3 (Methoxy) | Electron-Donating | Increase | Slight Increase | Smaller |
| -CH3 (Methyl) | Weakly Electron-Donating | Slight Increase | Negligible Change | Slightly Smaller |
| -Cl (Chloro) | Weakly Electron-Withdrawing | Decrease | Decrease | Smaller |
| -CN (Cyano) | Electron-Withdrawing | Significant Decrease | More Significant Decrease | Smaller |
| -NO2 (Nitro) | Strong Electron-Withdrawing | Significant Decrease | More Significant Decrease | Smaller |
Note: The precise values of HOMO-LUMO gaps are highly dependent on the computational methodology, including the choice of DFT functional and basis set.
Experimental and Computational Protocols
A standard computational workflow for the DFT analysis of substituted 1H-phenalene derivatives is outlined below. Such studies are crucial for predicting the electronic behavior of novel compounds before their synthesis.
DFT Computational Methodology
A typical DFT study to investigate substituent effects on 1H-phenalene would involve the following steps:
-
Geometry Optimization: The molecular structure of each substituted 1H-phenalene derivative is optimized to find its lowest energy conformation. A commonly used DFT functional for such calculations is B3LYP, paired with a basis set like 6-31G(d) or larger for better accuracy.
-
Frequency Calculations: To ensure that the optimized geometry corresponds to a true energy minimum, vibrational frequency calculations are performed. The absence of imaginary frequencies confirms a stable structure.
-
Electronic Property Calculation: Using the optimized geometry, single-point energy calculations are performed to determine the energies of the HOMO and LUMO. From these values, the HOMO-LUMO gap is calculated.
-
Analysis of Molecular Orbitals: The spatial distribution of the HOMO and LUMO can be visualized to understand how the substituent influences the electron density across the molecule.
The choice of DFT functional and basis set is critical for obtaining accurate predictions. For instance, long-range corrected functionals may provide more accurate HOMO-LUMO gaps.
Visualizing the DFT Workflow
The following diagram illustrates the typical workflow for a DFT analysis of a substituted 1H-phenalene molecule.
Conclusion
The electronic structure of 1H-phenalene can be systematically tuned through the introduction of various substituent groups. DFT calculations provide a powerful tool for predicting these effects, guiding the rational design of novel 1H-phenalene derivatives for applications in drug development and materials science. Electron-donating groups tend to raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy, with both typically resulting in a smaller HOMO-LUMO gap and altered molecular reactivity. Future experimental work guided by these computational insights will be invaluable in realizing the full potential of this versatile molecular scaffold.
A Comparative Guide to Hirshfeld Surface Analysis for Unraveling Intermolecular Interactions in Bromo-Phenalenes and Related Aromatic Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Hirshfeld surface analysis as a powerful tool for the investigation of intermolecular interactions in crystalline solids, with a particular focus on bromo-substituted aromatic systems as analogs for bromo-phenalenes. In the absence of specific studies on bromo-phenalenes, this guide draws upon data from closely related bromo-aromatic compounds to illustrate the methodology and its utility. We present a comparative analysis with alternative computational methods, detailed experimental protocols, and quantitative data to facilitate a deeper understanding of crystal packing and its implications for materials science and drug design.
Unveiling Intermolecular Forces: The Power of Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice.[1] It partitions the crystal space into regions where the electron distribution of a promolecule (a sum of spherical atomic electron densities for the molecule of interest) dominates the electron density of the procrystal (the sum over the entire crystal).[2] This partitioning creates a unique three-dimensional surface for each molecule, the "Hirshfeld surface," which encapsulates the molecule and provides a detailed picture of its interactions with its neighbors.
By mapping various properties onto this surface, such as the normalized contact distance (dnorm), shape index, and curvedness, researchers can identify and analyze different types of intermolecular contacts, including hydrogen bonds, halogen bonds, and π–π stacking interactions.[3] The two-dimensional "fingerprint plot" derived from the Hirshfeld surface provides a quantitative summary of all intermolecular contacts, showing the percentage contribution of each type of interaction to the overall crystal packing.[4]
Quantitative Comparison of Intermolecular Interactions in Bromo-Aromatic Crystals
To illustrate the quantitative insights gained from Hirshfeld surface analysis, the following table summarizes the percentage contributions of the most significant intermolecular contacts for a selection of bromo-substituted aromatic compounds. This data provides a valuable reference for what can be expected in similar systems like bromo-phenalenes.
| Compound | H···H | C···H/H···C | Br···H/H···Br | C···C | O···H/H···O | Br···Br | Reference |
| (2E)-1-(3-bromophenyl)-3-(4-fluorophenyl)prop-2-en-1-one | 21.7% | 31.1% | 14.2% | - | 9.7% | - | [5] |
| (2E)-1-(4-bromophenyl)-3-(2-methylphenyl)prop-2-en-1-one | 43.1% | 17.4% | 14.9% | 11.9% | 9.8% | - | [6] |
| (E)-1-(4-bromophenyl)-3-(3-fluorophenyl)prop-2-en-1-one | 26.3% | - | - | - | - | - | [7] |
| 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one | 36.9% | 24.3% | 28.2% | - | - | - | [8] |
| 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine | 21.7% | 21.3% | 26.1% | 6.5% | - | - | [9] |
| 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one | 33.8% | 14.6% | 13.8% | 11.9% | 15.1% | - | [10] |
| (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene | 11.7% | 15.2% | 20.9% | 2.5% | 12.6% | 6.7% | [11] |
| 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine | 48.1% | - | 15.0% | - | 12.8% | - | [12] |
Table 1: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Various Bromo-Aromatic Compounds.
Experimental and Computational Protocol for Hirshfeld Surface Analysis
The following protocol outlines the key steps involved in performing a Hirshfeld surface analysis, typically using the CrystalExplorer software.[4]
-
Crystallographic Data Acquisition:
-
Obtain a high-quality single crystal of the bromo-phenalene or related compound.
-
Collect single-crystal X-ray diffraction (SCXRD) data at a suitable temperature (e.g., 100 K or 293 K).
-
Solve and refine the crystal structure to obtain a Crystallographic Information File (CIF).
-
-
Hirshfeld Surface Calculation with CrystalExplorer:
-
Import the CIF file into the CrystalExplorer software.[13]
-
Generate the Hirshfeld surface for the molecule of interest. The software calculates the promolecule and procrystal electron densities to define the surface where the weight function is 0.5.[2]
-
Before generating surfaces and fingerprints, it is crucial to normalize the bond lengths of hydrogen atoms to standard neutron diffraction values (e.g., C–H = 1.083 Å, N–H = 1.009 Å).[14]
-
-
Visualization and Analysis of Surface Properties:
-
Map the dnorm property onto the Hirshfeld surface. Red spots on the surface indicate contacts shorter than the van der Waals radii and represent strong interactions like hydrogen or halogen bonds.[10] Blue regions represent contacts longer than the van der Waals radii, and white areas indicate contacts at the van der Waals separation.[10]
-
Analyze the shape index to identify π–π stacking interactions, which appear as characteristic red and blue triangles.[15]
-
Examine the curvedness map to further investigate the shape of the surface and identify flat regions often associated with planar stacking.
-
-
Generation and Interpretation of 2D Fingerprint Plots:
-
Generate the 2D fingerprint plot, which is a scatter plot of the distances from the Hirshfeld surface to the nearest nucleus inside (di) and outside (de) the surface.[4]
-
Decompose the full fingerprint plot into contributions from specific atom···atom contacts (e.g., H···H, C···H, Br···H, Br···Br). This provides the percentage contribution of each interaction to the total Hirshfeld surface area.[4]
-
Analyze the shape and features of the fingerprint plot to characterize the nature of the intermolecular interactions. For example, sharp spikes often indicate strong, directional interactions like hydrogen bonds, while more diffuse regions can represent weaker van der Waals forces.
-
Workflow for Hirshfeld Surface Analysis
Caption: Workflow of Hirshfeld surface analysis.
Comparison with Alternative Methods
While Hirshfeld surface analysis is a powerful tool, other computational methods can provide complementary information about intermolecular interactions.
| Feature | Hirshfeld Surface Analysis | Quantum Theory of Atoms in Molecules (QTAIM) | Energy Framework Analysis |
| Primary Output | 3D visualized surfaces and 2D fingerprint plots quantifying contact contributions.[4] | Bond critical points (BCPs) and their properties (electron density, Laplacian).[16] | Visualization of interaction energies between molecular pairs in the crystal. |
| Nature of Analysis | Geometric and visual, based on promolecule electron densities.[2] | Topological analysis of the total electron density.[16] | Quantitative calculation of interaction energies (electrostatic, dispersion, etc.). |
| Key Strengths | Intuitive visualization of all intermolecular contacts simultaneously; quantitative breakdown of interactions.[17] | Rigorous quantum mechanical basis; provides energetic properties of specific interactions at BCPs. | Direct quantification of the strength of interactions; helps to understand the crystal's stability. |
| Limitations | Does not directly provide interaction energies. | Can be computationally intensive; interpretation of BCPs for very weak interactions can be complex. | The accuracy is dependent on the level of theory and basis set used for the calculations. |
| Software | CrystalExplorer.[4] | AIMAll, Multiwfn. | CrystalExplorer (with an external QM program like Gaussian).[18] |
Table 2: Comparison of Hirshfeld Surface Analysis with QTAIM and Energy Framework Analysis.
Conclusion
Hirshfeld surface analysis offers a unique and visually intuitive approach to understanding the complex network of intermolecular interactions that govern the packing of molecules in the crystalline state. For bromo-phenalenes and related bromo-aromatic systems, this method is invaluable for elucidating the role of halogen bonding, π-stacking, and other weak interactions in directing the supramolecular architecture. By providing a quantitative breakdown of these interactions, Hirshfeld analysis, especially when used in conjunction with other computational techniques like QTAIM and energy framework analysis, empowers researchers to make informed decisions in the design of new materials and the development of crystalline pharmaceutical compounds with desired physicochemical properties.
References
- 1. Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals [scirp.org]
- 2. crystalexplorer.net [crystalexplorer.net]
- 3. mdpi.com [mdpi.com]
- 4. CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Crystal structure and Hirshfeld surface analysis of (2 E)-1-(3-bromo-phen-yl)-3-(4-fluoro-phen-yl)prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure and Hirshfeld surface analysis of (2 E)-1-(4-bromo-phen-yl)-3-(2-methyl-phen-yl)prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal structure, Hirshfeld surface analysis and DFT studies of (E)-1-(4-bromo-phen-yl)-3-(3-fluoro-phen-yl)prop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structure and Hirshfeld surface analysis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structure and Hirshfeld surface analysis of (E)-2-(4-bromophenyl)-1-[2,2-dibromo-1-(4-nitrophenyl)ethenyl]diazene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Towards quantitative analysis of intermolecular interactions with Hirshfeld surfaces - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. crystalexplorer.net [crystalexplorer.net]
A Comparative Guide to the Reactivity of Bromo-phenalene Isomers in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The phenalene (B1197917) core, a unique polycyclic aromatic hydrocarbon, is a valuable scaffold in materials science and medicinal chemistry. The functionalization of this core, often achieved through palladium-catalyzed cross-coupling reactions of its bromo-derivatives, is crucial for tuning its electronic and biological properties. This guide provides a comparative analysis of the expected reactivity of bromo-phenalene isomers in Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions.
Theoretical Reactivity Comparison: 1-Bromo-phenalene vs. 2-Bromo-phenalene
The phenalene system has distinct positions, and the reactivity of a bromo-substituent will vary depending on its location. The most common isomers would be 1-bromo-phenalene and 2-bromo-phenalene.
-
1-Bromo-phenalene: The C1 position (alpha-position) in the phenalene system is electronically activated, which would generally facilitate the rate-determining oxidative addition step in palladium-catalyzed cross-coupling reactions. However, this position is also subject to significant steric hindrance from the peri-hydrogen at the C9 position. This steric clash can raise the activation energy of the oxidative addition step, potentially slowing down the reaction.
-
2-Bromo-phenalene: The C2 position (beta-position) is less sterically hindered compared to the C1 position. Electronically, it is less activated than the C1 position.
Expected Reactivity Trend:
Based on these considerations, a trade-off between electronic activation and steric hindrance will dictate the overall reactivity. For many cross-coupling reactions, the steric hindrance at the C1 position is a dominant factor, potentially making 2-bromo-phenalene the more reactive isomer under standard conditions. However, for catalyst systems with very bulky ligands, the steric argument could be reversed, or for reactions where electronic effects are paramount, 1-bromo-phenalene might show enhanced reactivity.
Representative Experimental Data for Cross-Coupling of Bromo-Aromatics
In the absence of specific data for bromo-phenalene isomers, the following table summarizes typical reaction conditions and yields for the cross-coupling of 1-bromonaphthalene, a structurally similar substrate. These conditions can serve as a starting point for the optimization of reactions with bromo-phenalene isomers.
| Cross-Coupling Reaction | Bromo-Aromatic Isomer | Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) / Time (h) | Yield (%) |
| Suzuki-Miyaura | 1-Bromonaphthalene | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 80 °C / 12 h | ~95% |
| Stille | 1-Bromonaphthalene | Tributyl(phenyl)stannane | Pd(PPh₃)₄ (5 mol%) | - | Toluene | 110 °C / 16 h | ~90% |
| Sonogashira | 1-Bromonaphthalene | Phenylacetylene | PdCl₂(PPh₃)₂ (2 mol%), CuI (4 mol%) | Et₃N | THF | 60 °C / 8 h | ~92% |
Note: The yields and reaction conditions are representative and may vary depending on the specific substrates, catalyst, ligand, base, and solvent system employed.
Detailed Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura, Stille, and Sonogashira cross-coupling reactions. These should be adapted and optimized for specific bromo-phenalene isomers and coupling partners.
Suzuki-Miyaura Coupling Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-phenalene isomer (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol) and the degassed solvent system (e.g., a 4:1 mixture of toluene and ethanol, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Add water (20 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Stille Coupling Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-phenalene isomer (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the degassed solvent (e.g., toluene, 10 mL) followed by the organostannane reagent (1.1 mmol).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 90-110 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, cool the reaction mixture. To remove tin byproducts, add a saturated aqueous solution of potassium fluoride (B91410) (10 mL) and stir vigorously for 1 hour.
-
Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent. Separate the aqueous layer and extract with an organic solvent. Combine the organic layers, dry, and concentrate. Purify the crude product by column chromatography.
Sonogashira Coupling Protocol
-
Reaction Setup: To an oven-dried Schlenk flask, add the bromo-phenalene isomer (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF or DMF, 10 mL) and the base (e.g., triethylamine, 3.0 mmol). Finally, add the terminal alkyne (1.2 mmol).
-
Reaction: Stir the reaction mixture at the desired temperature (typically room temperature to 60 °C) for the required time (typically 2-12 hours). Monitor the reaction progress by TLC or GC.
-
Work-up: After completion, remove the solvent under reduced pressure. Add water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Visualizing Experimental Workflow and Reactivity Factors
To further clarify the experimental process and the factors influencing reactivity, the following diagrams are provided.
Unambiguous Structure Confirmation of Phenalene Derivatives: A Guide to X-ray Diffraction Analysis
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and guiding further development. X-ray diffraction (XRD) stands as the gold standard for the unequivocal structural elucidation of crystalline materials, including the complex scaffolds of phenalene (B1197917) derivatives. This guide provides a comparative overview of XRD data for several phenalene derivatives and details the experimental protocols for both single-crystal and powder XRD analyses.
Phenalene and its derivatives are a class of polycyclic aromatic hydrocarbons that have garnered significant interest due to their unique electronic and photophysical properties, making them promising candidates in materials science and medicinal chemistry.[1] The precise arrangement of atoms within these molecules, including bond lengths, bond angles, and intermolecular interactions, dictates their physical and chemical behavior. X-ray diffraction provides this detailed structural information with high precision.[2]
Comparative Crystallographic Data of Phenalene Derivatives
The following table summarizes key crystallographic parameters for a selection of phenalene derivatives, as determined by single-crystal X-ray diffraction. This data highlights the structural diversity within this class of compounds and provides a basis for structure-property relationship studies.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z | CCDC No. |
| 2-(4-hydroxyphenyl)-1H-phenalene-1,3(2H)-dione | C₁₉H₁₂O₃ | Monoclinic | P2₁/n | 11.45 | 8.45 | 14.12 | 90 | 109.4 | 90 | 1285 | 4 | 887705 |
| Azuleno[1,2,3-cd]phenalene | C₂₀H₁₂ | Monoclinic | P2₁/c | 13.98 | 7.99 | 11.23 | 90 | 109.8 | 90 | 1177 | 4 | 2362129 |
| A Buckybowl Derivative of Azuleno[1,2,3-cd]phenalene | C₃₆H₂₄ | Monoclinic | P2₁/c | 15.87 | 10.11 | 14.98 | 90 | 108.7 | 90 | 2273 | 4 | 2362132 |
| Another Buckybowl Derivative | C₄₈H₃₆ | Triclinic | P-1 | 10.21 | 13.54 | 13.87 | 80.1 | 79.8 | 70.5 | 1765 | 2 | 2428001 |
The Power of X-ray Diffraction in Structural Analysis
X-ray diffraction techniques are broadly categorized into single-crystal XRD and powder XRD (PXRD).
Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a molecule.[3] It provides accurate measurements of bond lengths, bond angles, and crystal packing, which are crucial for understanding structure-activity relationships. However, SC-XRD requires the growth of high-quality single crystals, which can be a challenging and time-consuming process.[4]
Powder X-ray Diffraction (PXRD) is a valuable alternative when single crystals of sufficient size and quality cannot be obtained.[5] While generally not used for ab initio structure determination of complex organic molecules, it is a powerful tool for phase identification, purity analysis, and tracking solid-state transformations. For known structures, comparison of an experimental powder pattern with a calculated pattern from single-crystal data can confirm the bulk material's identity and crystalline form.
The general workflow for confirming a chemical structure using X-ray diffraction is illustrated in the diagram below.
Experimental Protocols
Single-Crystal X-ray Diffraction (SC-XRD)
A typical procedure for the structural determination of a phenalene derivative using SC-XRD involves the following steps:
-
Crystal Growth: High-quality single crystals are grown using techniques such as slow evaporation of a solvent, vapor diffusion, or slow cooling of a saturated solution. The choice of solvent is critical and often requires screening of various options.
-
Crystal Mounting: A suitable crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head, often using a cryoprotectant to prevent ice formation at low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected by a detector.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various experimental factors.
-
Structure Solution and Refinement: The crystal structure is solved using computational methods such as direct methods or Patterson synthesis to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield the final, precise crystal structure.
Powder X-ray Diffraction (PXRD)
The experimental protocol for PXRD is as follows:
-
Sample Preparation: A finely ground powder of the phenalene derivative is packed into a sample holder. The surface of the powder should be flat and level with the holder.
-
Data Collection: The sample holder is placed in the powder diffractometer. The sample is irradiated with an X-ray beam over a range of angles (2θ), and the intensity of the diffracted X-rays is recorded at each angle.
-
Data Analysis: The resulting powder diffraction pattern is a plot of intensity versus 2θ. This pattern can be compared to databases of known materials for phase identification. For structure confirmation, the experimental pattern is compared to a pattern calculated from a known single-crystal structure. Rietveld refinement can be used to refine the crystal structure parameters against the powder data.
Conclusion
X-ray diffraction is an indispensable tool for the definitive structural characterization of phenalene derivatives. While single-crystal XRD provides the most detailed and accurate structural information, powder XRD serves as a valuable complementary technique for bulk sample analysis. The data and protocols presented in this guide offer a framework for researchers to effectively utilize X-ray diffraction for the confirmation and detailed analysis of novel phenalene-based compounds, thereby accelerating their research and development efforts.
References
A Comparative Benchmarking Guide: Novel Phenalene Derivatives versus Established Organic Electronic Materials
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel phenalene-based organic electronic material with established benchmark materials, offering insights into their potential for next-generation electronic devices. The data presented is based on experimental findings from peer-reviewed literature, providing a reliable resource for researchers in the field.
Performance Data Summary
The following table summarizes the key performance metrics of a recently developed phenalenyl derivative, Ph2-IDPL, against the widely used p-type semiconductor, pentacene (B32325), and a high-performing n-type perylene (B46583) diimide (PDI) derivative.
| Material | Type | Highest Occupied Molecular Orbital (HOMO) (eV) | Lowest Unoccupied Molecular Orbital (LUMO) (eV) | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio |
| Ph2-IDPL | Ambipolar | -4.9 | -3.4 | ~ 3 x 10⁻³ | ~ 3 x 10⁻³ | > 10³ |
| Pentacene | p-type | -5.0 | -2.9 | 0.35 - 8.0 | - | > 10⁶ |
| Perylene Diimide (PDI) Derivative (N,N′-dioctyl-3,4,9,10-perylene tetracarboxylic diimide) | n-type | -6.2 | -4.0 | - | up to 0.6 | > 10⁵ |
Experimental Protocols
Detailed methodologies for the synthesis of the novel phenalene (B1197917) derivative and the fabrication of organic field-effect transistors (OFETs) for all compared materials are provided below.
Synthesis of 1,4-bis(9-phenyl-1H-phenalen-1-ylidene)cyclohexa-2,5-diene (Ph2-IDPL)
Materials:
-
9-phenyl-1H-phenalen-1-one
-
Titanium(IV) chloride (TiCl₄)
-
Zinc dust
-
Pyridine
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Methanol (MeOH)
-
Argon gas
Procedure:
-
Preparation of the Phenalenyl Precursor: The synthesis starts with the preparation of 9-phenyl-1H-phenalen-1-one, which can be synthesized via a multi-step reaction sequence starting from commercially available phenalenone.
-
McMurry Coupling Reaction: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add anhydrous THF and zinc dust. Cool the suspension to 0°C in an ice bath.
-
Slowly add TiCl₄ dropwise to the stirred suspension. The mixture will turn from a suspension to a dark black slurry, indicating the formation of the low-valent titanium reagent.
-
Allow the mixture to warm to room temperature and then heat to reflux for 1 hour.
-
A solution of 9-phenyl-1H-phenalen-1-one and 1,4-cyclohexanedione in anhydrous THF is added dropwise to the refluxing slurry of the titanium reagent.
-
The reaction mixture is refluxed for an additional 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, the reaction is cooled to room temperature and quenched by the slow addition of an aqueous potassium carbonate solution.
-
The mixture is then filtered through a pad of Celite, and the filtrate is extracted with dichloromethane.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a hexane/dichloromethane gradient as the eluent to yield Ph2-IDPL as a dark solid. The product is further purified by recrystallization from a mixture of dichloromethane and methanol.
Fabrication of Organic Field-Effect Transistors (OFETs)
General Substrate and Electrode Preparation:
-
Substrate: Highly doped n-type silicon wafers with a 200-300 nm thermally grown silicon dioxide (SiO₂) layer are used as the gate electrode and gate dielectric, respectively.
-
Cleaning: The substrates are cleaned sequentially in an ultrasonic bath with acetone, and isopropanol, each for 15 minutes. They are then dried with a stream of nitrogen and treated with an oxygen plasma for 5 minutes to remove any organic residues and to activate the surface.
-
Surface Treatment: For pentacene and Ph2-IDPL devices, the SiO₂ surface is often treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (B89594) (OTS) to improve the crystallinity of the organic semiconductor film. This is done by immersing the substrates in a dilute solution of OTS in toluene (B28343) or hexane.
-
Source-Drain Electrodes: Gold (Au) source and drain electrodes (typically 50 nm thick) are deposited by thermal evaporation through a shadow mask to define the channel length (L) and width (W). A thin layer of chromium or titanium (5 nm) is often used as an adhesion layer.
Active Layer Deposition:
-
Ph2-IDPL: Thin films of Ph2-IDPL are deposited by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr). The deposition rate is typically maintained at 0.1-0.2 Å/s. The substrate temperature is held at room temperature during deposition.
-
Pentacene: Pentacene films are also deposited via thermal evaporation under high vacuum. The deposition rate and substrate temperature are critical parameters affecting film morphology and device performance. Typical deposition rates are 0.1-0.5 Å/s, with substrate temperatures ranging from room temperature to 70°C.
-
PDI Derivative: The PDI derivative is deposited by thermal evaporation under high vacuum. The deposition parameters are optimized to achieve a well-ordered thin film.
Device Characterization:
All electrical characterizations of the OFETs are performed in a nitrogen-filled glovebox or in a vacuum probe station to exclude the effects of oxygen and moisture. The transfer and output characteristics are measured using a semiconductor parameter analyzer. The charge carrier mobility (μ) is calculated from the saturation region of the transfer characteristics using the following equation:
IDS = (W/2L) * Ci * μ * (VG - Vth)²
where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, VG is the gate voltage, and Vth is the threshold voltage.
Visualizations
Experimental Workflow for OFET Fabrication and Characterization
Caption: General workflow for the fabrication and characterization of organic field-effect transistors.
Logical Relationship in Benchmarking
Caption: Logical flow for benchmarking new organic electronic materials against existing standards.
Safety Operating Guide
Navigating the Safe Disposal of 6-Bromo-1H-phenalene: A Procedural Guide
For laboratory professionals engaged in research and development, the meticulous management of chemical waste is a cornerstone of a safe and compliant operational environment. The disposal of halogenated organic compounds, such as 6-Bromo-1H-phenalene, necessitates a stringent adherence to established protocols to mitigate risks to personnel and prevent environmental contamination. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, ensuring the safety and integrity of your laboratory's operations.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures, the utilization of appropriate personal protective equipment (PPE) is mandatory. This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and transfer of this compound and its associated waste must be conducted within a certified chemical fume hood to minimize the risk of inhalation. It is also critical to ensure that safety showers and eyewash stations are unobstructed and readily accessible.
Core Principles of Halogenated Waste Management
The foundational principle of managing halogenated waste is strict segregation. Due to its bromine content, this compound is classified as a halogenated organic compound and must be handled accordingly.
Key Waste Management Practices:
-
Segregation is Paramount: Never mix halogenated organic waste with non-halogenated organic waste streams.[1][2] Combining these waste categories can complicate the disposal process and significantly increase disposal costs.[1][3] Furthermore, keep halogenated waste separate from other hazardous materials such as acids, bases, and heavy metals.[1][2]
-
Proper Labeling: All waste containers must be clearly and accurately labeled with a "Hazardous Waste" tag the moment the first drop of waste is introduced.[1] The label must include the full chemical name, "this compound," and identify all constituents with their approximate percentages.[1]
-
Container Integrity: Employ waste containers that are in good condition, free from leaks, and equipped with a secure, tight-fitting lid.[1] High-density polyethylene (B3416737) (HDPE) containers are often recommended for halogenated waste.[4]
Quantitative Data Summary for Halogenated Waste Disposal
| Parameter | Guideline | Citation |
| Waste Segregation | Must be collected separately from non-halogenated organic waste. | [1][2] |
| Container Headspace | Leave at least 5% of the container volume as headspace to accommodate thermal expansion. | [1] |
| Maximum Accumulation (SAA) | A maximum of 25 gallons of halogenated solvent waste may be accumulated in a Satellite Accumulation Area (SAA). | [3] |
| pH Range for Commingling | A pH between 5.5 and 9.5 is generally acceptable for mixed organic solvent waste. | [5] |
Experimental Protocol: Step-by-Step Disposal Procedures
The following protocols provide detailed methodologies for the disposal of this compound in various forms.
Disposal of Pure or Unused this compound
-
Preparation: Don the appropriate PPE and ensure all operations are conducted within a certified chemical fume hood.
-
Transfer: Carefully transfer the solid this compound into a designated and clearly labeled "Halogenated Organic Waste" container. During the transfer, take precautions to avoid the generation of dust.
-
Sealing and Storage: Securely seal the waste container and store it in a designated Satellite Accumulation Area (SAA). This area should be cool, well-ventilated, and away from incompatible materials.[1] The waste container should be placed in secondary containment to mitigate potential leaks.[1]
Disposal of Contaminated Labware and Materials
-
Solid Waste: Items such as contaminated gloves, weighing paper, and absorbent materials used for spill cleanup should be collected in a sealed, heavy-duty plastic bag. This bag should then be placed into the designated solid "Halogenated Organic Waste" container.
-
Glassware Decontamination: Glassware that has come into contact with this compound must be decontaminated before washing. This is achieved by triple-rinsing the glassware with a suitable solvent (e.g., acetone (B3395972) or ethanol).[6]
-
Rinsate Collection: The solvent rinsate from the decontamination process is now considered halogenated waste and must be collected in the liquid "Halogenated Organic Waste" container.[6]
-
Final Glassware Cleaning: After decontamination, the glassware can be washed according to standard laboratory procedures.
Spill Response and Cleanup
-
Ensure Ventilation: Confirm that the chemical fume hood is functioning correctly. If a spill occurs outside of a fume hood, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.[1]
-
Containment: Use an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad, to contain the spill.[1]
-
Collection: Carefully collect the absorbed material and any contaminated debris. Place the collected waste into a sealed, leak-proof container.
-
Labeling: Label the container with a hazardous waste tag, clearly identifying the contents as "Spill Debris" containing this compound.[1]
Final Disposal Logistics
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain.[4][7]
-
Waste Pickup Request: When the waste container is nearly full (approximately 95% capacity to allow for expansion), or when you are ready to have it removed, contact your institution's EHS department to schedule a waste pickup.[1]
-
Professional Disposal: The final disposal of this compound must be conducted by a licensed and approved hazardous waste disposal facility. The most common and effective method for destroying halogenated organic compounds is through controlled incineration in a specialized chemical waste incinerator.[4]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper and safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
Personal protective equipment for handling 6-Bromo-1H-phenalene
Essential Safety and Handling Guide for 6-Bromo-1H-phenalene
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals.
Hazard Summary for Structurally Related Compounds
Due to the lack of specific toxicological data for this compound, the potential hazards are inferred from similar chemical structures. Halogenated aromatic compounds can be irritants to the skin, eyes, and respiratory system.
| Hazard Classification | Potential Risks Associated with this compound |
| Acute Toxicity (Oral, Dermal, Inhalation) | May be harmful if swallowed, in contact with skin, or if inhaled. |
| Skin Corrosion/Irritation | May cause skin irritation.[1][2] |
| Eye Damage/Irritation | May cause serious eye irritation.[1][2] |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust or vapor.[1][2] |
| Environmental Hazard | Halogenated organic compounds can be toxic to aquatic life.[3] |
Personal Protective Equipment (PPE)
Strict adherence to the following PPE requirements is essential to minimize exposure and ensure personal safety.
| Equipment | Specifications |
| Eye and Face Protection | Chemical safety goggles that provide a seal around the eyes are required.[4][5] A face shield should be worn in addition to goggles when there is a significant risk of splashes.[6][7] |
| Hand Protection | Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally suitable for incidental contact with aromatic and halogenated compounds.[4][8][9] Always inspect gloves for tears or holes before use.[8] |
| Body Protection | A flame-retardant lab coat must be worn and kept buttoned.[9][10] For procedures with a higher risk of splashes, a chemical-resistant apron should be worn over the lab coat.[5] |
| Respiratory Protection | All handling of solid this compound that may generate dust, or any handling of its solutions, must be conducted in a certified chemical fume hood to prevent inhalation.[2][9] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for safety and regulatory compliance.
Experimental Protocol: Safe Handling Workflow
-
Receiving and Inspection : Upon receipt, inspect the container for any signs of damage or leaks. Ensure the container is clearly labeled.
-
Storage : Store the compound in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[1][11] The storage area should be clearly marked with appropriate hazard warnings.
-
Preparation for Use : Before handling, ensure a chemical fume hood is operational and all required PPE is readily available. An emergency eyewash station and safety shower must be accessible.[1][11]
-
Handling and Dispensing : Conduct all weighing and dispensing of the solid compound within a chemical fume hood to minimize inhalation exposure.[9] Use appropriate tools to handle the material and avoid creating dust.
-
Experimental Use : Maintain containment of the chemical during all experimental procedures. Ensure all reaction vessels are properly labeled.
-
Decontamination : After use, decontaminate all surfaces, glassware, and equipment that have come into contact with the chemical.
-
Waste Collection : All contaminated waste, including disposable PPE, weighing papers, and cleaning materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[9]
Waste Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as gloves, wipes, and weighing papers should be placed in a designated, sealed hazardous waste container labeled "Halogenated Organic Solid Waste".[12][13] |
| Liquid Waste | Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for "Halogenated Organic Liquid Waste".[13] Do not mix with other waste streams unless compatibility is confirmed.[12][13] |
| Empty Containers | Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone (B3395972) or ethanol). The rinsate must be collected and disposed of as halogenated organic liquid waste.[13] After proper decontamination, the container can be disposed of according to institutional protocols.[13] |
| Disposal | All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[9] |
Visualized Safety Workflow
The following diagrams illustrate the necessary workflows for safely handling this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. allanchem.com [allanchem.com]
- 6. epa.gov [epa.gov]
- 7. hazmatschool.com [hazmatschool.com]
- 8. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 9. benchchem.com [benchchem.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
